molecular formula C5H5N3O2 B052811 4-Nitropyridin-2-amine CAS No. 4487-50-7

4-Nitropyridin-2-amine

Cat. No.: B052811
CAS No.: 4487-50-7
M. Wt: 139.11 g/mol
InChI Key: DBDHHHBAZZYVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitropyridin-2-amine (CAS 4487-50-7) is a high-purity pyridine derivative supplied for advanced research and development applications. With a molecular formula of C 5 H 5 N 3 O 2 and a molecular weight of 139.11 g/mol, this compound is a valuable building block in several scientific fields. Research Applications and Value: Pharmaceutical Research: This compound serves as a key synthetic intermediate in the development of novel therapeutic agents. It has been utilized in the synthesis of tetrahydronaphthalene Raf inhibitors, a class of molecules significant in oncology research . Furthermore, related nitro-derivatives of pyridine exhibit notable antifungal and antiviral activities, including activity against HIV-1 and human cytomegalovirus (HCMV), highlighting its potential in medicinal chemistry . Materials Science: this compound and its derivatives are investigated for their non-linear optical properties, making them candidates for applications in optical recording media and other advanced electronic materials . Its role in the formation of azo metal compounds also underscores its utility in materials synthesis . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling protocols. The compound has a predicted boiling point of 339°C and a melting point of 96°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDHHHBAZZYVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376483
Record name 4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4487-50-7
Record name 4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitropyridin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, structure, synthesis, and applications of 4-Nitropyridin-2-amine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Amino-4-nitropyridine, is a substituted pyridine derivative. The presence of both an electron-donating amine group and an electron-withdrawing nitro group on the pyridine ring imparts unique reactivity and makes it a crucial intermediate in the synthesis of more complex molecules.[1]

The fundamental identification and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Amino-4-nitropyridine, 4-Nitro-2-pyridinamine[2]
CAS Number 4487-50-7[2][3]
Molecular Formula C₅H₅N₃O₂[2][3]
Molecular Weight 139.11 g/mol [2][3]
Appearance Solid
Storage 2-8°C, Keep in dark place, inert atmosphere[4]
Purity Typically ≥97%[3]
SMILES NC1=NC=CC(=O)=C1[4]
InChI Key DBDHHHBAZZYVJG-UHFFFAOYSA-N[2]
Structural Diagram:

The chemical structure of this compound is foundational to understanding its reactivity.

G cluster_start Starting Material cluster_process Core Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Nitration Electrophilic Nitration (HNO₃ / H₂SO₄) Workup Reaction Quench & Neutralization Nitration->Workup 2. Crude Product Purification Purification (e.g., Recrystallization) Workup->Purification 3. Isolation Product This compound Purification->Product 4. Final Product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the structure and purity of this compound requires a suite of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is sparse, analysis of related structures provides a strong predictive framework. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton between the two nitrogen atoms (at position 6) would likely be the most downfield, followed by the proton adjacent to the nitro group. The amino group protons would appear as a broad singlet.

  • ¹³C NMR : The carbon NMR would display five signals for the five carbon atoms in the pyridine ring. The carbon atoms attached to the nitro group (C4) and the amino group (C2) would be significantly shifted due to the strong electronic effects of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • N-H Stretching : Strong, broad bands in the region of 3300-3450 cm⁻¹ are characteristic of the primary amine (NH₂) group. [5]* N-O Stretching : Strong, sharp absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) are indicative of the nitro (NO₂) group.

  • C=C and C=N Stretching : Bands in the 1600-1400 cm⁻¹ region correspond to the aromatic pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₅H₅N₃O₂), the molecular ion peak (M⁺) would be observed at an m/z of approximately 139.04.

Applications in Research and Drug Development

Nitropyridine derivatives are pivotal intermediates in the synthesis of biologically active molecules. [1]Their structural features allow them to serve as scaffolds in the design of targeted therapeutics.

  • Kinase Inhibitors : The N-phenylpyridin-2-amine scaffold, which can be derived from 2-aminopyridine derivatives, is a cornerstone in medicinal chemistry, notably for developing kinase inhibitors for cancer therapy. [6]The modular synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against targets like Aurora kinases and Cyclin-Dependent Kinases (CDKs). [6]* Antimicrobial and Antiviral Agents : The pyridine motif is present in numerous drugs, and nitropyridine intermediates are used to synthesize novel compounds with potential antimicrobial, antifungal, and antiviral activities. [1]* Raf Inhibitors : Specifically, this compound is used in the synthesis of tetrahydronaphthalene Raf inhibitors, which are investigated for their potential in oncology. [7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • General Precautions : Handle in a well-ventilated area or fume hood. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Avoid breathing dust and prevent contact with skin and eyes. [8][9]* Hazard Statements : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents. [4][9]* First Aid :

    • Eyes : Rinse cautiously with water for several minutes. If irritation persists, seek medical attention. [9] * Skin : Wash with plenty of soap and water. [9] * Ingestion : If swallowed, call a poison center or doctor. Rinse mouth. [10] * Inhalation : Remove person to fresh air and keep comfortable for breathing. [10]

References

  • Benchchem. (n.d.). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • PubChem. (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-3-nitropyridine.
  • ECHEMI. (n.d.). 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.
  • Unknown Author. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • ChemScene. (n.d.). 2-Amino-4-nitropyridine | 4487-50-7.
  • BLD Pharm. (n.d.). This compound | 4487-50-7.
  • CookeChem. (n.d.). This compound, 97%, 4487-50-7.
  • Fisher Scientific. (2009). Safety Data Sheet: 4-Nitropyridine N-oxide.
  • AK Scientific, Inc. (n.d.). 5-Methyl-4-nitropyridin-2-amine Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-nitropyridine | 4487-50-7.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Unknown Author. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Echemi. (2024). 14916-64-4 2-nitropyridin-4-amine.
  • Unknown Author. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery.

Sources

A Technical Guide to the Synthesis of 4-Nitropyridin-2-amine from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract: 4-Nitropyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its synthesis, however, is non-trivial due to the inherent electronic properties of the pyridine ring, which complicate regioselective functionalization. This guide provides a detailed examination of the synthetic strategies for obtaining this compound from common pyridine precursors. We will dissect the mechanistic underpinnings of the key transformations, explain the rationale behind established multi-step synthetic routes, and provide detailed experimental protocols. The primary focus will be on a robust and regioselective strategy involving the activation of the pyridine ring via N-oxidation, followed by sequential nitration, deoxygenation, and amination.

Introduction: The Challenge of Pyridine Functionalization

The pyridine ring is a cornerstone of many pharmaceutical compounds. However, its electron-deficient nature, a result of the electronegative nitrogen atom, renders it deactivated towards electrophilic aromatic substitution (EAS), the most common method for functionalizing benzene rings.[1][2] Furthermore, the strongly acidic conditions required for many EAS reactions, such as nitration, lead to the protonation of the pyridine nitrogen. This forms the pyridinium ion, which is even more severely deactivated, making direct substitution nearly impossible.[1]

The synthesis of this compound presents a specific regiochemical challenge. A direct approach, such as the nitration of 2-aminopyridine, is not viable for obtaining the desired 4-nitro isomer. The amino group at the C2 position is a powerful ortho-, para-director, meaning it activates the C3 and C5 positions for electrophilic attack.[3][4] Consequently, the nitration of 2-aminopyridine predominantly yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[5][6]

Therefore, a successful synthesis of this compound requires a more nuanced, multi-step strategy that overcomes the inherent reactivity patterns of the pyridine nucleus. The most reliable and widely adopted approach involves a temporary modification of the pyridine ring to direct the nitration to the C4 position.

The N-Oxide Strategy: A Regiocontrolled Approach

The most effective method for achieving C4-nitration of a pyridine ring is through the use of a pyridine N-oxide intermediate.[7][8] The N-oxide functionality fundamentally alters the electronic properties of the ring in two crucial ways:

  • Ring Activation: The N-oxide oxygen atom can donate electron density back into the pyridine ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack.

  • Regiodirection: This donation of electron density preferentially activates the C2 (ortho) and C4 (para) positions.

This activation is sufficiently strong that nitration can proceed under relatively controlled conditions, yielding the 4-nitro pyridine N-oxide with high selectivity.[9] The overall strategy, starting from a suitable 2-substituted pyridine, is outlined below.

cluster_main Synthetic Workflow for this compound Start 2-Chloropyridine Step1 Oxidation (e.g., m-CPBA or H₂O₂/AcOH) Start->Step1 Intermediate1 2-Chloropyridine-N-oxide Step1->Intermediate1 Step2 Electrophilic Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 2-Chloro-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Deoxygenation (e.g., PCl₃) Intermediate2->Step3 Intermediate3 2-Chloro-4-nitropyridine Step3->Intermediate3 Step4 Nucleophilic Amination (e.g., NH₃ or NH₄OH) Intermediate3->Step4 Product This compound Step4->Product

Caption: A robust multi-step synthesis of this compound.

Mechanistic Insights

Electrophilic Nitration of 2-Chloropyridine-N-oxide

The key regioselective step is the nitration of the N-oxide intermediate. In a mixed acid system (HNO₃/H₂SO₄), the active electrophile is the nitronium ion (NO₂⁺). The attack of the electron-rich N-oxide ring on the nitronium ion proceeds via a resonance-stabilized cationic intermediate, often called a sigma complex or Wheland intermediate. Attack at the C4 position allows for the positive charge to be delocalized effectively onto the N-oxide oxygen atom, which is a particularly stable resonance contributor. This stabilization preferentially lowers the activation energy for C4-substitution compared to C3-substitution.

cluster_mech Mechanism: Nitration of Pyridine N-Oxide start 2-Chloropyridine-N-oxide + NO₂⁺ int1 Resonance-Stabilized Sigma Complex start->int1 Electrophilic Attack at C4 product 2-Chloro-4-nitropyridine-N-oxide + H⁺ int1->product Deprotonation (Rearomatization)

Caption: C4-selective electrophilic nitration of the N-oxide intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The final step involves the displacement of the chloride at the C2 position with an amine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the C4 position. This group stabilizes the negative charge that develops in the intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the nucleophilic attack.

cluster_snar Mechanism: SNAr Amination start_snar 2-Chloro-4-nitropyridine + :NH₃ meisenheimer Meisenheimer Complex (Resonance Stabilized) start_snar->meisenheimer Nucleophilic Attack at C2 product_snar This compound + Cl⁻ meisenheimer->product_snar Loss of Leaving Group (Cl⁻)

Caption: SNAr mechanism for the introduction of the C2-amino group.

Experimental Protocols

The following protocols are representative procedures derived from established methodologies in pyridine chemistry.[9][10] Researchers should perform their own risk assessments and optimization based on their laboratory conditions.

Protocol 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
  • Step A: Oxidation of 2-Chloropyridine.

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine (1.0 eq.) in glacial acetic acid.

    • Heat the solution to approximately 50-60 °C.

    • Add 30% hydrogen peroxide (1.5-2.0 eq.) dropwise, monitoring the internal temperature to maintain it below 80 °C.

    • After the addition is complete, continue heating for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer multiple times with dichloromethane or chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide, which can often be used in the next step without further purification.

  • Step B: Nitration of 2-Chloropyridine-N-oxide.

    • To a flask cooled in an ice-salt bath (0 to -10 °C), add concentrated sulfuric acid (98%).

    • Slowly add 2-chloropyridine-N-oxide (1.0 eq.) in portions, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, keeping it cold.

    • Add the cold nitrating mixture dropwise to the solution of the N-oxide, maintaining the internal temperature below 10 °C.

    • After addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to pH ~7.

    • The product, 2-chloro-4-nitropyridine-N-oxide, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Step A: Deoxygenation of 2-Chloro-4-nitropyridine-N-oxide.

    • Dissolve 2-chloro-4-nitropyridine-N-oxide (1.0 eq.) in a suitable solvent such as chloroform or dichloroethane.

    • Cool the solution in an ice bath.

    • Add phosphorus trichloride (PCl₃) (1.2-1.5 eq.) dropwise, maintaining the temperature below 20 °C.

    • After addition, allow the mixture to stir at room temperature for 1-2 hours, then gently reflux for 1-2 hours until the reaction is complete by TLC.

    • Cool the mixture and carefully pour it into a beaker of ice water.

    • Neutralize with sodium bicarbonate solution and extract with chloroform.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-chloro-4-nitropyridine.

  • Step B: Amination of 2-Chloro-4-nitropyridine.

    • Place 2-chloro-4-nitropyridine (1.0 eq.) in a sealed pressure vessel.

    • Add a solution of aqueous ammonia (~25-30%) or a solution of ammonia in methanol.

    • Seal the vessel and heat to 80-100 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

    • After cooling to room temperature, vent the vessel carefully.

    • Concentrate the reaction mixture under reduced pressure to remove ammonia and solvent.

    • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

Data Summary

The following table provides a comparative overview of the outcomes for the nitration of different pyridine precursors.

PrecursorNitrating AgentPrimary Product(s)Suitability for 4-Nitro-2-amineYield (Typical)Reference(s)
PyridineHNO₃/H₂SO₄3-NitropyridinePoor (Requires harsh conditions)Very Low[1][11]
2-AminopyridineHNO₃/H₂SO₄2-Amino-5-nitropyridine & 2-Amino-3-nitropyridineUnsuitable70-80% (combined isomers)[3][5]
Pyridine N-OxideHNO₃/H₂SO₄4-Nitropyridine-N-oxideExcellent (as an intermediate)>80%[8][9]
2-Chloropyridine-N-oxideHNO₃/H₂SO₄2-Chloro-4-nitropyridine-N-oxideExcellent (as an intermediate)Good to High[10]

Conclusion

The synthesis of this compound is a prime example of how strategic functional group manipulation can overcome the inherent reactivity of a heterocyclic core. While direct nitration of aminopyridine precursors fails to provide the desired regiochemistry, the N-oxide strategy provides a reliable and high-yielding pathway. By first activating the pyridine ring and directing substitution to the C4 position, and then performing a subsequent deoxygenation and nucleophilic substitution, researchers can access this valuable building block with high purity. Further process optimization, potentially utilizing continuous flow methodologies for improved safety and scalability of the nitration and deoxygenation steps, represents a promising avenue for future work.[9]

References

  • Izquierdo, L., et al. "Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory". New Journal of Chemistry.
  • Kreps, S. I. "A study of the mixed acid nitration of 2-amino-5-chloropyridine". Digital Commons @ NJIT.
  • Notario, R., et al. "Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration". Molecules.
  • Izquierdo, L., et al. "Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory". ResearchGate.
  • Shouxin, L., & Junzhang, L. "Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine". Semantic Scholar.
  • Movassaghi, M., et al. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides". NIH Public Access.
  • Pearson Education. "Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed".
  • The Hive. "4-nitropyridine synthesis requested". Hive Chemistry Discourse.
  • Ye, X., et al. "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine". ResearchGate.
  • Dejmek, M., & Žaludek, B. "SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS". Semantic Scholar.

Sources

A Technical Guide to 4-Nitropyridin-2-amine (CAS 4487-50-7): A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Nitropyridin-2-amine (CAS No. 4487-50-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The pyridine ring is a privileged structural motif in pharmacology, and its derivatives are integral to numerous FDA-approved drugs.[1][2] This document delineates the physicochemical properties, spectroscopic characteristics, synthesis, and chemical reactivity of this compound. It emphasizes its role as a versatile precursor in the synthesis of complex bioactive molecules, including potent kinase inhibitors.[3][4] Detailed protocols for its synthesis and analytical characterization are provided, alongside essential safety and handling information, to equip scientists with the practical knowledge required for its effective utilization in research and development.

Introduction: The Strategic Importance of a Functionalized Pyridine

This compound is a substituted pyridine derivative whose value in organic and medicinal chemistry is derived from its unique trifunctional nature. The molecule incorporates:

  • An amino group at the 2-position, which can act as a nucleophile or be readily functionalized.

  • A strongly electron-withdrawing nitro group at the 4-position, which activates the pyridine ring for certain reactions and can be reduced to a primary amine, offering another site for modification.[5]

  • A pyridine core , a heterocyclic scaffold prevalent in a wide array of pharmaceuticals due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring.[1][6]

This combination makes this compound a highly sought-after intermediate for constructing complex molecular architectures. Its derivatives have shown significant therapeutic potential, particularly in oncology.[7] It serves as an essential starting material for synthesizing targeted therapeutics, such as Raf inhibitors, which are critical in cancer treatment pathways.[3][4]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application.

Physicochemical Data

The key properties of this compound are summarized below for quick laboratory reference.

PropertyValueSource(s)
CAS Number 4487-50-7[3][8]
IUPAC Name This compound[9][10]
Synonym(s) 4-nitro-2-pyridinamine[10]
Molecular Formula C₅H₅N₃O₂[3][8]
Molecular Weight 139.11 g/mol [3][8]
Appearance Light yellow to orange solid[3]
Melting Point 96 °C[3]
Boiling Point 339.0 ± 22.0 °C (Predicted)[3]
pKa 3.43 ± 0.11 (Predicted)[3]
Purity Typically ≥97%[3][8]
Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and quality control.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The electron-withdrawing effect of the nitro group and the electron-donating effect of the amino group will cause characteristic shifts. The protons adjacent to the nitro group will be shifted downfield, while the proton between the two nitrogen atoms of the ring and the amino group will be shifted upfield relative to unsubstituted pyridine. The amine protons (-NH₂) will typically appear as a broad singlet.[11][12]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show five distinct signals corresponding to the carbons of the pyridine ring. The carbon atom attached to the nitro group (C4) will be significantly deshielded and appear at a high chemical shift.

  • Infrared (IR) Spectroscopy : Primary amines like this compound exhibit characteristic N-H stretching absorptions. A pair of sharp to medium bands is expected in the 3300-3500 cm⁻¹ region.[12] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[13]

  • UV-Visible Spectroscopy : In solution, aromatic amines display UV absorption maxima at longer wavelengths compared to their non-aminated aromatic counterparts.[11] This bathochromic shift is due to the interaction of the nitrogen lone pair with the π-electron system of the pyridine ring.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound is valuable for process development and derivatization. A common laboratory-scale synthesis involves the deprotection of a protected amine precursor.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Protocol start Start: N-(4-methoxybenzyl)- This compound (Int-21) reagents Add Anisole and Trifluoroacetic Acid (TFA) start->reagents Step 1 heating Heat Reaction Mixture (e.g., 80 °C, 2h) reagents->heating Step 2 workup Cool, Concentrate, and Triturate with EtOAc/Hexane heating->workup Step 3 filtration Filter Solid Product workup->filtration Step 4 purification Dissolve in aq. NaOH, Extract with EtOAc filtration->purification Step 5 final_product Dry and Concentrate Organic Phase to Yield This compound purification->final_product Step 6

Caption: Synthetic workflow for this compound via deprotection.

Experimental Protocol: Deprotection Synthesis

This protocol is adapted from a described method for producing this compound from its N-(4-methoxybenzyl) protected precursor.[4] The 4-methoxybenzyl (PMB) group is a common protecting group for amines that is readily cleaved under acidic conditions.

Materials:

  • N-(4-methoxybenzyl)-4-nitropyridin-2-amine (Starting material)

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1N Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve N-(4-methoxybenzyl)-4-nitropyridin-2-amine (1 equivalent) and anisole (1.1 equivalents) in trifluoroacetic acid. Anisole acts as a carbocation scavenger to prevent side reactions during the cleavage of the PMB group.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 2 hours, monitoring the reaction progress by TLC or LCMS.[4]

  • Initial Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the TFA.

  • Precipitation: To the resulting residue, add a mixture of ethyl acetate and hexane to induce precipitation. Grind the solid with a spatula to ensure complete precipitation.

  • Filtration: Collect the pale yellow solid product by vacuum filtration.

  • Purification: Dissolve the crude solid in a 1N NaOH solution. This step deprotonates the product and removes any acidic impurities. Extract the aqueous solution twice with ethyl acetate. The desired product will move into the organic phase.

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an orange solid.[4]

Rationale: This method is effective because TFA is a strong acid that efficiently cleaves the PMB protecting group. The extractive work-up with a basic aqueous solution is a critical step for removing residual TFA and other acidic byproducts, ensuring a high-purity final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • Nucleophilic Substitution at the Amino Group: The 2-amino group can readily act as a nucleophile, participating in reactions like acylation, alkylation, and Buchwald-Hartwig amination to form more complex structures.[1][6]

  • Reduction of the Nitro Group: The 4-nitro group can be selectively reduced to a primary amine using various reagents (e.g., H₂/Pd/C, SnCl₂, ammonium formate). This unmasks a new reactive site, enabling the synthesis of 2,4-diaminopyridine derivatives, which are valuable scaffolds in medicinal chemistry.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): While the amino group is activating, the powerful electron-withdrawing nitro group makes the pyridine ring electron-deficient, particularly at the positions ortho and para to it (positions 3 and 5). This facilitates SNAr reactions if a suitable leaving group is present on the ring.[13]

Application as a Core Building Block

This compound is a crucial intermediate for synthesizing a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[9] Its most prominent application is as a precursor for kinase inhibitors.[3]

G cluster_application Role as a Synthetic Intermediate cluster_path1 Pathway 1: Amino Group Functionalization cluster_path2 Pathway 2: Nitro Group Reduction start This compound (Core Building Block) p1_step1 Acylation / Alkylation at 2-Amino Position start->p1_step1 p2_step1 Reduction of 4-Nitro Group start->p2_step1 p1_product Intermediate A p1_step1->p1_product final_target Multi-step Synthesis p1_product->final_target p2_product 2,4-Diaminopyridine Derivative (Intermediate B) p2_step1->p2_product p2_product->final_target final_molecule Target Bioactive Molecule (e.g., Raf Inhibitor) final_target->final_molecule

Caption: Application of this compound in multi-pathway synthesis.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in synthesis, as impurities can lead to unwanted side reactions and complicate purification of subsequent products. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Analytical Workflow Diagram

G cluster_qc QC Analytical Workflow sample_prep Sample Preparation: Dissolve accurately weighed sample in Mobile Phase or Acetonitrile injection Inject Sample sample_prep->injection hplc_system HPLC System Setup: - C18 Reverse-Phase Column - Mobile Phase (e.g., MeCN/H₂O with acid) - UV Detector (e.g., 275 nm) hplc_system->injection data_acq Data Acquisition: Record Chromatogram injection->data_acq analysis Data Analysis: - Determine Retention Time - Calculate Purity (%) by Area Normalization data_acq->analysis result Report: Purity ≥ 97% analysis->result

Sources

physical and chemical properties of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Nitropyridin-2-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 4487-50-7), a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Molecular Overview and Physicochemical Properties

This compound, also known as 2-Amino-4-nitropyridine, is a functionalized pyridine derivative. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the potent electron-withdrawing effects of the nitro group (-NO₂) at the C4 position. This electronic profile dictates the molecule's reactivity and physical characteristics. The primary amine group (-NH₂) at the C2 position serves as a critical synthetic handle for further molecular elaboration.

The key physicochemical properties are summarized below for rapid reference and comparison.

PropertyValueSource(s)
CAS Number 4487-50-7[1]
Molecular Formula C₅H₅N₃O₂[2]
Molecular Weight 139.11 g/mol [1][2]
IUPAC Name This compound[1]
Physical Form Solid, light yellow to orange crystalline powder[3]
Melting Point ~96 °C[3]
Boiling Point 339.0 ± 22.0 °C (Predicted)[3]
Density 1.437 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.43 ± 0.11 (Predicted)[3]
LogP 0.572 (Predicted)[4]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)

Solubility Profile : While quantitative solubility data is not extensively published, empirical evidence from synthesis and purification suggests it is sparingly soluble in cold water but has moderate to good solubility in polar organic solvents like ethanol, methanol, and N,N-dimethylformamide (DMF).[5][6] Its solubility behavior is governed by the polar nitro and amino groups, which allow for hydrogen bonding, and the relatively small aromatic core.[7] For purification, recrystallization from ethanol is often effective.[8]

Spectroscopic and Structural Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is an expert interpretation of the expected spectral data based on its structure and data from closely related analogues.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A multinuclear NMR study of substituted 2-amino-4-nitropyridines provides a strong foundation for spectral assignment.[9]

  • ¹H NMR (Expected in DMSO-d₆, 400 MHz):

    • δ ~8.1-8.3 ppm (d, 1H): This downfield doublet corresponds to the proton at the C6 position (H-6). It is deshielded by the adjacent ring nitrogen and experiences coupling to H-5.

    • δ ~7.5-7.7 ppm (br s, 2H): A broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

    • δ ~7.2-7.4 ppm (d, 1H): A doublet corresponding to the proton at the C3 position (H-3). This proton is shielded relative to H-5 and H-6.

    • δ ~6.8-7.0 ppm (dd, 1H): A doublet of doublets representing the proton at the C5 position (H-5), coupled to both H-6 and H-3. The strong electron-withdrawing nitro group at C4 significantly influences its chemical shift.

  • ¹³C NMR (Expected in DMSO-d₆, 100 MHz):

    • δ ~160-162 ppm: Quaternary carbon C2, attached to the amino group.

    • δ ~155-157 ppm: Quaternary carbon C4, attached to the nitro group. This carbon is significantly deshielded.

    • δ ~148-150 ppm: C6, adjacent to the ring nitrogen.

    • δ ~110-112 ppm: C5, influenced by the adjacent C4-NO₂.

    • δ ~105-107 ppm: C3, typically the most shielded carbon in the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[11]

  • 3450-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching vibrations of the primary amine group. The presence of two distinct, sharp peaks is a hallmark of a -NH₂ group.[11][12]

  • 1650-1580 cm⁻¹ (sharp): The N-H bending (scissoring) vibration of the primary amine.[11]

  • 1580-1560 cm⁻¹ & 1350-1330 cm⁻¹ (strong): Asymmetric and symmetric stretching vibrations of the C-NO₂ group, respectively. These are typically very strong and characteristic absorptions.[13]

  • ~1600 cm⁻¹, ~1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • 1335-1250 cm⁻¹ (strong): C-N stretching vibration, characteristic of an aromatic amine.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Electron Ionization (EI-MS):

    • Molecular Ion (M⁺): An odd molecular ion peak at m/z = 139 , consistent with the molecular formula C₅H₅N₃O₂ and the nitrogen rule.[14]

    • Key Fragments:

      • m/z = 122: Loss of a hydroxyl radical (•OH), a common fragmentation for aromatic nitro compounds.

      • m/z = 109: Loss of nitric oxide (•NO).

      • m/z = 93: Loss of the nitro group (•NO₂).

      • m/z = 81: Subsequent loss of hydrogen cyanide (HCN) from the m/z 109 fragment, indicative of the pyridine ring structure.

Synthesis and Purification Protocol

While multiple synthetic routes to nitropyridines exist, a common and reliable laboratory-scale method involves the direct nitration of an aminopyridine precursor.[5][15][16] However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging.[8] A robust approach is the nitration of 2-aminopyridine N-oxide, followed by deoxygenation, or the direct nitration of 2-aminopyridine under harsh conditions.

The following protocol is adapted from a validated procedure for a structurally similar substrate, demonstrating the principles of mixed-acid nitration for activated pyridine systems.[8][17]

Detailed Synthesis Protocol: Nitration of 2-Aminopyridine
  • Causality: The use of a potent mixed-acid nitrating system (HNO₃/H₂SO₄) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) in sufficient concentration to overcome the deactivated nature of the pyridine ring. Sulfuric acid protonates the nitric acid, facilitating the loss of water to form the nitronium ion. The reaction is performed at low temperatures to control the highly exothermic reaction and minimize side-product formation.

  • Materials:

    • 2-Aminopyridine

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ammonium Hydroxide solution (or NaOH)

    • Crushed Ice and Water

    • Ethanol (for recrystallization)

  • Self-Validating Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

    • Substrate Addition: Cool the sulfuric acid to 0°C in an ice-salt bath. Slowly and portion-wise, add 9.4 g (0.1 mol) of 2-aminopyridine. The formation of the pyridinium salt is exothermic; ensure the temperature is maintained below 10°C.

    • Nitration: Once the substrate is fully dissolved, cool the mixture back to 0-5°C. Prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.

    • Reaction Drive: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours, then let it slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting material is consumed.

    • Quenching & Neutralization: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic. Once the ice has melted, slowly neutralize the cold acidic solution by adding concentrated ammonium hydroxide until the pH is ~7-8. This will precipitate the product.

    • Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual inorganic salts. Dry the crude product under vacuum.

    • Recrystallization: For higher purity, dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Workup & Purification A Charge H₂SO₄ to Flask B Cool to 0°C A->B C Add 2-Aminopyridine B->C D Prepare Nitrating Mix (HNO₃ + H₂SO₄) E Add Nitrating Mix Dropwise (T < 10°C) D->E F Stir & Monitor by TLC E->F G Quench on Ice F->G H Neutralize with NH₄OH (pH 7-8) G->H I Filter Precipitate H->I J Recrystallize from Ethanol I->J K Dry Final Product J->K MAPK_Pathway Figure 2: Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (A/B/C-Raf) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor This compound -derived Inhibitors Inhibitor->RAF TARGETS & INHIBITS

Sources

A Comprehensive Technical Guide to 4-Nitropyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Nitropyridin-2-amine is a pivotal chemical intermediate whose structural features—a pyridine core functionalized with both an electron-donating amino group and a potent electron-withdrawing nitro group—render it a highly versatile building block in modern medicinal chemistry. Its strategic importance is underscored by its role as a precursor to a variety of "privileged scaffolds," particularly the N-phenylpyridin-2-amine framework, which is central to numerous targeted therapeutics.[1] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its critical applications in drug development, detailing its incorporation into potent kinase inhibitors and other therapeutic agents.[1][2] Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research environment.

Core Identification and Nomenclature

The unambiguous identification of a chemical entity is foundational for research and development. This compound is systematically named according to IUPAC conventions, though it is frequently referenced in literature and commercial catalogs by several synonyms.

The formal IUPAC name for this compound is This compound .[3]

Common Synonyms:

  • 2-Amino-4-nitropyridine[3][4]

  • 4-Nitro-2-pyridinamine[3]

  • 4-Nitropyridin-2-ylamine[4]

Table 1: Key Chemical Identifiers

Identifier Value Source
CAS Number 4487-50-7 [3][4]
Molecular Formula C₅H₅N₃O₂ [3][4]
Molecular Weight 139.11 g/mol [3][4]
InChI Key DBDHHHBAZZYVJG-UHFFFAOYSA-N [3]

| Canonical SMILES | C1=CN=C(C=C1[O-])N |[3] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and behavior in reaction systems. It is a solid compound under standard conditions.

Table 2: Physicochemical Data

Property Value Source
Physical Form Solid
Purity Typically ≥97% [4]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place
Topological Polar Surface Area 82.05 Ų [4]
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 4 [4]

| Rotatable Bonds | 1 |[4] |

Synthesis and Mechanistic Considerations

The synthesis of nitropyridines presents a distinct challenge due to the electron-deficient nature of the pyridine ring, which deactivates it toward electrophilic aromatic substitution. Consequently, forcing conditions, such as mixed-acid nitration, are often required. The following protocol, adapted from established methods for similar substrates, provides a reliable procedure for laboratory-scale synthesis.[5]

Representative Synthetic Protocol: Mixed-Acid Nitration

This process involves the electrophilic nitration of an aminopyridine precursor. The strong acid protonates the pyridine nitrogen, further deactivating the ring, but the amino group directs the incoming nitronium ion (NO₂⁺). Temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.

Synthesis_Workflow cluster_setup Reaction Setup cluster_nitration Nitration cluster_workup Workup & Isolation A Precursor (e.g., 2-Aminopyridine) C Cooling to 0°C A->C B Concentrated H₂SO₄ B->C D Slow addition of Conc. HNO₃ C->D Substrate solution E Maintain Temp. < 5-10°C D->E F Reaction Stirring (e.g., 2-4 hours) E->F G Quench on Ice F->G Reaction mixture H Neutralization (e.g., NaOH/NH₄OH) G->H I Vacuum Filtration H->I J Wash with H₂O I->J K Drying J->K L This compound (Crude Product) K->L

Caption: General workflow for the synthesis of this compound via mixed-acid nitration.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄). Cool the acid to 0°C using an ice bath.

  • Substrate Addition: Slowly and in portions, add the 2-aminopyridine starting material to the stirred sulfuric acid. The causality here is critical: this addition must be slow to dissipate the heat from the acid-base reaction and ensure the substrate fully dissolves. Maintain the temperature below 5-10°C.[5]

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid in a separate, cooled vessel.

  • Nitration: Add the nitrating mixture dropwise to the substrate solution via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 10°C. This prevents thermal excursions and minimizes the formation of dinitrated or oxidized impurities. After addition is complete, allow the reaction to stir at a controlled temperature for several hours to ensure complete conversion.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step safely quenches the reaction and precipitates the product, which is less soluble in the now-diluted aqueous acid.

  • Isolation and Purification: Neutralize the slurry carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7-8. Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water to remove residual acids and inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional molecule, with reactive sites at the C2-amino group, the C4-nitro group, and the pyridine ring itself. This multi-faceted reactivity makes it an exceptionally valuable intermediate. The electron-withdrawing nitro group significantly influences the electronic properties of the scaffold, activating the ring for certain transformations while also being a key functional handle itself.[6]

Reactivity_Diagram cluster_nitro Nitro Group Reactions cluster_amino Amino Group Reactions Main This compound N1 Reduction (e.g., Pd/C, H₂ or Fe/HCl) Main->N1 Site of Reduction A1 N-Acylation / N-Alkylation Main->A1 Site of Functionalization A2 Buchwald-Hartwig Coupling (with Aryl Halides) Main->A2 Nucleophilic Site N2 Pyridine-2,4-diamine N1->N2 A3 N-Acyl Derivatives A1->A3 A4 N-Aryl Scaffolds (Kinase Inhibitors) A2->A4 K1 Raf Inhibitors A4->K1 K2 CDK Inhibitors A4->K2 K3 JAK2 Inhibitors A4->K3

Caption: Key reactive sites of this compound and its transformations into valuable downstream intermediates.

  • Reduction of the Nitro Group: This is arguably the most common and vital transformation. The nitro group can be readily reduced to a primary amine using various methods (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like iron or tin in acidic media). The resulting pyridine-2,4-diamine is a highly valuable intermediate for building more complex heterocyclic systems.

  • Functionalization of the Amino Group: The existing C2-amino group can participate in a wide range of reactions, including acylation, alkylation, and, notably, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to form N-aryl derivatives.[7] This reaction is fundamental to creating the N-phenylpyridin-2-amine core structure found in many kinase inhibitors.[1]

  • Nucleophilic Aromatic Substitution (SNAAr): The potent electron-withdrawing effect of the nitro group activates the pyridine ring for nucleophilic attack, although this is less common than reactions at the amino or nitro groups themselves.

Applications in Drug Discovery

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, and this compound serves as a key entry point into this chemical space.[8] Its derivatives have shown a remarkable breadth of biological activity, particularly in oncology.

  • Kinase Inhibitors: The N-phenylpyridin-2-amine scaffold, readily accessible from this compound, is a "privileged structure" for targeting protein kinases.[1] By modifying the substituents on the aryl ring (introduced via coupling) and the pyridine core, medicinal chemists can achieve high potency and selectivity against various kinase targets implicated in cancer progression.[1]

  • Platform for API Synthesis: As a versatile building block, it is used in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs).[6] Its utility extends beyond oncology to areas like antimicrobial and anti-leishmanial agents.[1][8]

Table 3: Therapeutic Targets and Applications

Target Class Specific Examples Therapeutic Area Source
Serine/Threonine Kinases Raf Kinase, Aurora Kinases, Cyclin-Dependent Kinases (CDKs) Oncology [1][2]
Tyrosine Kinases Janus Kinase 2 (JAK2) Oncology, Inflammatory Diseases [1]
Protozoan Targets Various (e.g., for Leishmania, Trypanosoma) Neglected Tropical Diseases [8]

| Bacterial Targets | DprE1 (Tuberculosis) | Infectious Diseases |[9] |

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are essential for laboratory safety.

Table 4: GHS Hazard and Precautionary Information

Category Code Statement Source
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 Harmful if swallowed. [3]
H315 Causes skin irritation.
H319 Causes serious eye irritation. [3]
H335 May cause respiratory irritation.
Precautionary Statements P261 Avoid breathing dust.
P264 Wash skin thoroughly after handling.
P280 Wear protective gloves/eye protection/face protection.

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

  • Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is required.

Storage:
  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined reactivity, combined with its role as a precursor to potent bioactive scaffolds, solidifies its importance for scientists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Title: 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 Source: PubChem - NIH URL:[Link]
  • Title: 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 Source: PubChem URL:[Link]
  • Title: SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS Source: MDPI URL:[Link]
  • Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides Source: PMC - NIH URL:[Link]
  • Title: The Role of Nitropyridines in Pharmaceutical Development Source: Medium URL:[Link]
  • Title: Process for preparation of nitropyridine derivatives Source: Google Patents URL
  • Title: Synthesis of 4-nitropyridine Source: PrepChem.com URL:[Link]
  • Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine Source: ResearchG
  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - PubMed Central - NIH URL:[Link]
  • Title: this compound Source: MySkinRecipes URL:[Link]
  • Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: PMC - PubMed Central URL:[Link]

Sources

An In-depth Technical Guide to 4-Nitropyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Nitropyridin-2-amine, a key building block in medicinal chemistry. This document delves into the molecule's fundamental properties, including its molecular formula and weight, and offers a detailed exploration of its physicochemical characteristics. A significant focus is placed on its synthesis, with a discussion of established methodologies. Furthermore, this guide elucidates the critical role of this compound in the development of targeted therapeutics, particularly as a precursor to kinase inhibitors. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a substituted pyridine derivative, has emerged as a molecule of significant interest in the field of medicinal chemistry. Its unique electronic and structural features, characterized by the presence of an electron-donating amine group and an electron-withdrawing nitro group on the pyridine ring, render it a versatile scaffold for the synthesis of complex, biologically active molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an invaluable starting material for the construction of diverse compound libraries.

The pyridine core is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The addition of the nitro and amino functionalities to this core in this compound provides handles for further chemical elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will explore the essential aspects of this compound, from its basic chemical identity to its application in the synthesis of cutting-edge therapeutics.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₅H₅N₃O₂[1][2]
Molecular Weight 139.11 g/mol [1][2]
CAS Number 4487-50-7[1]
Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, including its solubility, stability, and reactivity. The following table summarizes key physicochemical data for this compound.

PropertyValueSource(s)
Appearance Light yellow to orange solid[3]
Melting Point 96 °C[3]
Boiling Point (Predicted) 339.0 ± 22.0 °C[3]
Density (Predicted) 1.437 ± 0.06 g/cm³[3]
pKa (Predicted) 3.43 ± 0.11[3]
LogP (Predicted) 0.572[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A multinuclear NMR study of substituted 4-nitropyridines has provided valuable experimental data for this class of compounds.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amine group. The chemical shifts and coupling constants are influenced by the electronic effects of the nitro and amino substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the chemical environments of the five carbon atoms in the pyridine ring. The carbons attached to the nitro and amino groups, as well as the other ring carbons, will have characteristic chemical shifts.[4]

  • ¹⁵N NMR: Nitrogen-15 NMR can provide further structural confirmation by probing the nitrogen atoms of the pyridine ring, the amino group, and the nitro group. The shielding effect of the N-oxide group is particularly pronounced in the ¹⁵N NMR chemical shifts of related compounds.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, the N=O stretches of the nitro group, and the C=C and C=N vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the nitro group and other characteristic cleavages of the pyridine ring.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically involving the introduction of the nitro group onto a pre-existing aminopyridine scaffold or the amination of a nitropyridine derivative. A common strategy involves the nitration of a protected 2-aminopyridine, followed by deprotection. Another viable route is the nucleophilic aromatic substitution of a suitable leaving group on a 4-nitropyridine derivative with an amino source.

A general and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides has been reported, which could be adapted for the synthesis of this compound.[5] This method involves the reaction of a pyridine N-oxide with an activated isocyanide.

The synthesis of the related compound, 4-amino-2-chloropyridine, often proceeds via the nitration of 2-chloropyridine-N-oxide followed by reduction of the nitro group.[2][6][7] This highlights a general strategy where the pyridine ring is first activated by N-oxidation, followed by nitration and subsequent functional group manipulations.

The diagram below illustrates a conceptual synthetic workflow for this compound, starting from 2-aminopyridine.

G cluster_0 Synthetic Workflow for this compound A 2-Aminopyridine B Protection of Amine A->B e.g., Ac₂O, Pyridine C Nitration B->C HNO₃/H₂SO₄ D Deprotection C->D Acid or Base Hydrolysis E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the amino and nitro groups on the pyridine ring. The electron-donating amino group activates the ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it. The pyridine nitrogen itself can act as a nucleophile or a base.

The presence of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[8][9] Amines are known to react with 3-bromo-4-nitropyridine in nucleophilic substitution reactions.[10][11]

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] It is important to protect it from light.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active compounds, most notably kinase inhibitors.

Precursor for RAF Kinase Inhibitors

A significant application of this compound is in the synthesis of RAF kinase inhibitors.[3] The RAF kinases (A-Raf, B-Raf, and C-Raf) are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers. The V600E mutation in B-Raf is a common driver of melanoma and other cancers.

This compound serves as a key intermediate in the synthesis of tetrahydronaphthalene Raf inhibitors.[3] Furthermore, a series of N-(4-aminopyridin-2-yl)amide derivatives have been designed and synthesized as potent and selective B-Raf(V600E) inhibitors.[13]

The general structure of these inhibitors often involves the 2-aminopyridine moiety of this compound, which can be further functionalized to interact with the kinase active site. The nitro group can be reduced to an amino group, providing another point for chemical modification.

The diagram below illustrates the role of this compound as a building block in the synthesis of a generic kinase inhibitor.

G cluster_1 Role in Kinase Inhibitor Synthesis Start This compound Step1 Reduction of Nitro Group Start->Step1 e.g., Fe/AcOH or H₂, Pd/C Intermediate Pyridine-2,4-diamine Step1->Intermediate Step2 Coupling with Carboxylic Acid/Acyl Chloride Intermediate->Step2 R-CO₂H, coupling agent or R-COCl Final Kinase Inhibitor Scaffold Step2->Final

Caption: General scheme for utilizing this compound in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[2]

Conclusion

This compound is a fundamentally important and highly versatile building block for medicinal chemists and drug discovery professionals. Its well-defined molecular and physicochemical properties, coupled with its strategic functionalization, make it an ideal starting point for the synthesis of complex and potent bioactive molecules, particularly in the realm of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel therapeutics. This guide provides a solid foundation for researchers to confidently and effectively incorporate this compound into their research and development programs.

References

  • Dega-Szafran, Z., Kania, P., & Szafran, M. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425–1435. [Link]
  • Zhang, Y., et al. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2855-2860.
  • PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(21), 4593–4596.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Wiley-VCH. (2007). Supporting Information.
  • PubChem. (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Yao, J.-Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Um, I.-H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(13), 4961–4967.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[14].
  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • PubMed. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines.
  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • PubMed Central. (2020). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor.
  • PubMed. (2016). Purinylpyridinylamino-based DFG-in/αC-helix-out B-Raf inhibitors: Applying mutant versus wild-type B-Raf selectivity indices for compound profiling.
  • PubMed. (1995). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
  • PubMed Central. (2017). RAF inhibitors promote RAS-RAF interaction by allosterically disrupting RAF autoinhibition.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
  • PubChem. (n.d.). (4-Nitropyridin-2-yl)methanol. National Center for Biotechnology Information.
  • CHIMIA. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. 29(1), 26–28.
  • PubMed Central. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines.

Sources

A Technical Guide to the Research Applications of 4-Nitropyridin-2-amine: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Nitropyridin-2-amine is a pivotal heterocyclic intermediate that serves as a cornerstone in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-donating amino group and a potent electron-withdrawing nitro group on a pyridine scaffold, offer a rich landscape for chemical derivatization. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted research applications of this compound. We delve into its critical role as a precursor for potent kinase inhibitors in drug discovery, its utility as a versatile ligand in coordination chemistry, and its emerging potential in the synthesis of novel functional materials. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and a forward-looking perspective on this high-value chemical entity.

Introduction to this compound

Overview and Significance in Chemical Synthesis

This compound, also known as 2-Amino-4-nitropyridine, is a functionalized pyridine derivative whose value lies in the strategic placement of its substituents. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of a primary amine at the 2-position and a nitro group at the 4-position creates a molecule with distinct reactive sites. The amino group serves as a versatile handle for nucleophilic substitution, N-alkylation, and transition metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a pathway to further functionalization.[2][3] This dual reactivity makes this compound a highly sought-after building block for constructing complex molecular architectures.[4][5]

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design. The compound is a light yellow to orange solid at room temperature and requires storage under an inert atmosphere to maintain its integrity.[6]

PropertyValueSource(s)
CAS Number 4487-50-7[6][7][8]
Molecular Formula C₅H₅N₃O₂[6][7][8]
Molecular Weight 139.11 g/mol [6][7][8]
Melting Point 96 °C[6]
Boiling Point (Predicted) 339.0 ± 22.0 °C[6]
Density (Predicted) 1.437 ± 0.06 g/cm³[6]
pKa (Predicted) 3.43 ± 0.11[6]
Appearance Light yellow to orange solid[6]
Storage Conditions 2–8 °C, under inert gas[6]

Synthesis and Reactivity

Synthetic Routes

The synthesis of aminonitropyridines often involves the direct electrophilic nitration of a corresponding aminopyridine precursor. For this compound, a common and effective strategy is the nitration of 2-aminopyridine. The amino group at the C2 position acts as an activating, ortho-para directing group. While nitration can occur at the 3- or 5-position, careful control of reaction conditions (e.g., temperature, nitrating agent) can favor the formation of the desired 4-nitro isomer, which is para to the amino group.[3]

An alternative conceptual pathway involves the synthesis of 4-nitropyridine N-oxide, which can then be subjected to reactions to introduce the amino group at the 2-position.[9][10]

Key Chemical Transformations

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups. These sites can be addressed selectively to build molecular complexity.

  • Reactions at the Amino Group (C2): The primary amine is a potent nucleophile and a key site for building C-N bonds. It readily participates in acylation, alkylation, and, most significantly, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[11] This allows for the straightforward linkage of the pyridine core to various aryl and heteroaryl partners, a crucial step in the synthesis of many pharmaceutical agents.[12]

  • Reactions at the Nitro Group (C4): The nitro group is a powerful electron-withdrawing group that can be chemically transformed, most commonly via reduction. Catalytic hydrogenation (e.g., using Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl) efficiently converts the nitro group to a primary amine (4-aminopyridin-2-amine).[13][14] This newly formed amine provides a second site for derivatization, enabling the synthesis of disubstituted pyridine scaffolds.

Reactivity_of_this compound cluster_main This compound cluster_paths Key Transformations main C₅H₅N₃O₂ amino_reagents Buchwald-Hartwig Amination (Pd Catalyst, Aryl-X) main->amino_reagents Amino Group Reactivity nitro_reagents Reduction (e.g., Pd/C, H₂ or Fe/HCl) main->nitro_reagents Nitro Group Reactivity amino_product N-Aryl-4-nitropyridin-2-amines (Kinase Inhibitor Scaffolds) amino_reagents->amino_product nitro_product Pyridine-2,4-diamines (Further Functionalization) nitro_reagents->nitro_product

Fig 1: Key reactive pathways of this compound.

Core Application: Medicinal Chemistry and Drug Discovery

The 2-Aminopyridine Scaffold as a Privileged Structure

The 2-aminopyridine moiety is a cornerstone of modern drug design, recognized for its ability to form key hydrogen bond interactions with biological targets such as protein kinases.[15] Its simple, low molecular weight structure provides an ideal starting point for building complex pharmacophores while maintaining favorable drug-like properties.[15] this compound serves as a functionalized version of this scaffold, enabling its incorporation into more complex drug candidates.

Application in Kinase Inhibitor Synthesis

A prominent application of this compound is in the synthesis of kinase inhibitors for oncology.[6] For instance, derivatives of the related N-phenylpyridin-2-amine scaffold have shown potent inhibitory activity against key cancer-related kinases like Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[11] The nitro group in this compound acts as a strong electron-withdrawing group, which can modulate the electronic properties and binding affinity of the final molecule. It is a known precursor for tetrahydronaphthalene Raf inhibitors, which target the Raf kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway frequently dysregulated in cancer.[6]

Workflow: From Hit to Lead using this compound

The journey from an initial chemical "hit" to a "lead" compound in drug discovery often involves extensive Structure-Activity Relationship (SAR) studies. This compound is an ideal starting material for this process due to its modular nature.

Drug_Discovery_Workflow start Starting Material: This compound step1 Step 1: C-N Cross-Coupling (e.g., Buchwald-Hartwig) Introduce diverse aryl groups start->step1 step2 Step 2: Nitro Group Reduction Convert -NO₂ to -NH₂ step1->step2 step3 Step 3: Derivatization of New Amine (Acylation, Alkylation, etc.) Explore new chemical space step2->step3 library Compound Library Generation step3->library assay Biological Screening (Kinase Assays, Cell Viability) library->assay sar SAR Analysis (Structure-Activity Relationship) assay->sar sar->step1 Iterative Refinement lead Lead Compound Optimization sar->lead

Fig 2: Drug discovery workflow using this compound.
Experimental Protocol: Synthesis of an N-Aryl-4-nitropyridin-2-amine Precursor via Buchwald-Hartwig Amination

Causality: This protocol exemplifies the most common and powerful method for derivatizing the 2-amino position. The Buchwald-Hartwig amination is chosen for its exceptional functional group tolerance and high efficiency in forming the critical C-N bond between the pyridine core and an aryl partner, which is a common structural motif in kinase inhibitors.[11]

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a phosphine ligand like Xantphos (0.04 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl-4-nitropyridin-2-amine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Coordination Chemistry

This compound as a Versatile Ligand

The field of coordination chemistry explores the synthesis and properties of metal-ligand complexes. Ligands are molecules or ions that bind to a central metal atom.[16] this compound possesses multiple potential coordination sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the oxygen atoms of the nitro group. This allows it to act as a monodentate, bidentate, or bridging ligand, leading to a diverse range of coordination compounds with potentially interesting catalytic, magnetic, or biological properties.[17][18]

Coordination_Modes Potential Coordination Modes cluster_ligand This compound cluster_products Coordination Complexes ligand Py-NH₂(-NO₂) metal Metal Center (M) ligand->metal Coordination mono Monodentate (N-pyridine) metal->mono Mode 1 bi_N_N Bidentate (Chelating) (N-pyridine, N-amino) metal->bi_N_N Mode 2 bi_N_O Bidentate (Chelating) (N-amino, O-nitro) metal->bi_N_O Mode 3

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Direct experimental spectroscopic data for 4-Nitropyridin-2-amine is not extensively published in publicly accessible databases. This guide is therefore constructed as a predictive analysis, grounded in first principles of spectroscopy and supported by data from analogous structures. It serves as both a reference for the expected spectral characteristics of this molecule and a framework for its empirical analysis. Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded blueprint for the structural elucidation of this compound.

Introduction and Molecular Overview

This compound (C₅H₅N₃O₂) is a substituted pyridine derivative with a molecular weight of 139.11 g/mol .[1][2] Its structure is of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules, such as Raf inhibitors.[3] The precise characterization of this molecule is paramount for ensuring the purity, structure, and quality of downstream products.

This guide provides a comprehensive analysis of the predicted spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical basis for the predicted data, presents the expected values in a clear format, and provides a standardized, field-proven protocol for data acquisition.

Molecular Structure and Electronic Effects

The spectroscopic behavior of this compound is dictated by the interplay of its three core components: the pyridine ring, the electron-donating amino (-NH₂) group at position 2, and the strongly electron-withdrawing nitro (-NO₂) group at position 4.

  • Amino Group (-NH₂): As an electron-donating group, the -NH₂ moiety increases the electron density of the pyridine ring, particularly at the ortho (position 3) and para (position 6) positions, causing an upfield (lower ppm) shift for the attached protons and carbons in NMR spectroscopy.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the -NO₂ moiety significantly decreases the electron density of the ring, especially at the ortho (positions 3 and 5) and para (position 6) positions. This deshielding effect results in a pronounced downfield (higher ppm) shift in NMR.

  • Pyridine Ring: The nitrogen atom within the ring is electronegative, inherently lowering the electron density of the entire aromatic system compared to benzene.

The net effect is a highly polarized aromatic ring, which gives rise to a distinct and predictable spectroscopic fingerprint.

Fig. 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established substituent effects in pyridine systems.[4][5]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The solvent DMSO-d₆ is chosen for its excellent ability to dissolve polar aromatic compounds and to allow for the observation of exchangeable amine protons.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-68.25 - 8.40Doublet (d)J = 5.5 - 6.0 Hz1HLocated ortho to the ring nitrogen and significantly deshielded. Coupled only to H-5.
H-57.90 - 8.05Doublet of doublets (dd)J = 5.5 - 6.0 Hz, 2.0 - 2.5 Hz1HDeshielded by the adjacent nitro group. Coupled to both H-6 and H-3.
-NH₂7.00 - 7.50Broad singlet (br s)-2HExchangeable protons. Chemical shift is concentration and temperature dependent.
H-36.80 - 6.95Doublet (d)J = 2.0 - 2.5 Hz1HShielded by the adjacent amino group. Coupled only to H-5 across the nitro group.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The predicted chemical shifts are based on known values for pyridine (C2: 150, C3: 124, C4: 136 ppm) and the additive effects of the -NH₂ and -NO₂ substituents.[5]

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-2160.0 - 162.0Directly attached to the amino group, causing a strong downfield shift from the typical C2 pyridine signal due to the carbon's position adjacent to the ring nitrogen and bonded to another nitrogen.
C-4154.0 - 156.0Attached to the strongly electron-withdrawing nitro group, leading to significant deshielding.
C-6148.0 - 150.0Ortho to the ring nitrogen, resulting in a characteristic downfield shift.
C-5110.0 - 112.0Influenced by the electron-withdrawing nitro group, but less so than C-4.
C-3106.0 - 108.0Shielded by the adjacent electron-donating amino group.
Standard Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The use of a deuterated solvent provides the field-frequency lock, and an internal standard (TMS) provides a universal reference point.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of solid this compound into a clean, dry vial.[6][7]

    • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[6][7]

    • Ensure complete dissolution, using gentle vortexing if necessary.[6]

    • Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.[6][8] The final sample height should be ~5 cm (0.6-0.7 mL).[7][8]

  • Instrument Setup:

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent's residual peak.

Fig. 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for rapidly confirming the presence of the key amino and nitro functionalities.

Predicted IR Absorption Bands

The predicted frequencies are based on typical ranges for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3450 - 3300Medium-StrongN-H symmetric & asymmetric stretching (primary amine)
3150 - 3050MediumAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1580 - 1540Very StrongAsymmetric N=O stretching (nitro group)
1500 - 1400Medium-StrongAromatic C=C and C=N ring stretching
1360 - 1320Very StrongSymmetric N=O stretching (nitro group)
900 - 690Medium-StrongC-H out-of-plane bending (fingerprint region)
Standard Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[9][10]

  • Background Collection:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean.[9][11] Wipe with a soft tissue dampened with isopropanol and allow it to fully evaporate.

    • Collect a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the absorbance of ambient air (CO₂, H₂O) from the sample spectrum.[12]

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[9][13]

    • Collect the sample spectrum (e.g., averaging 32 scans at a resolution of 4 cm⁻¹).

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

    • Clean the crystal thoroughly after analysis.[9][13]

Fig. 3: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a classic "hard" ionization technique suitable for this type of molecule, leading to predictable fragmentation.[14][15][16]

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula C₅H₅N₃O₂ gives an exact mass of 139.0382 Da.[2] According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 139.

m/z ValueIonRationale for Formation
139[M]⁺˙Molecular Ion: The parent molecule with one electron removed. Expected to be of moderate intensity.
123[M - O]⁺˙Loss of an oxygen atom from the nitro group.
109[M - NO]⁺Loss of a nitric oxide radical (·NO) from the nitro group.
93[M - NO₂]⁺Key Fragment: Loss of the entire nitro group radical (·NO₂), leaving the 2-aminopyridinium cation. This is often a significant peak for nitroaromatic compounds.
81[M - N₂O]⁺Loss of nitrous oxide from the molecular ion.
66[C₄H₄N]⁺Fragmentation of the aminopyridinium ion via loss of HCN.
Standard Protocol for EI-MS Data Acquisition
  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used.[17] A small amount of sample is placed in a capillary tube at the probe's tip.

    • Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via Gas Chromatography (GC-MS).[17]

  • Ionization:

    • The sample is vaporized by heating in the vacuum of the mass spectrometer.[15]

    • The gaseous molecules pass through the ion source, where they are bombarded by a beam of high-energy electrons (typically 70 eV).[14][18] This energy is sufficient to ionize the molecule and induce extensive, reproducible fragmentation.[16]

  • Mass Analysis and Detection:

    • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Fig. 4: Predicted EI-MS Fragmentation M [M]⁺˙ m/z = 139 F1 [M - NO]⁺ m/z = 109 M->F1 - ·NO F2 [M - NO₂]⁺ m/z = 93 M->F2 - ·NO₂ F3 [C₄H₄N]⁺ m/z = 66 F2->F3 - HCN

Fig. 4: A plausible fragmentation pathway for this compound under EI conditions.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

  • MS confirms the molecular weight is 139, consistent with the formula C₅H₅N₃O₂. The key fragment at m/z 93 strongly suggests the loss of a -NO₂ group.

  • IR confirms the presence of the key functional groups: N-H stretches (~3400 cm⁻¹) confirm the amine, and two very strong bands at ~1550 and ~1350 cm⁻¹ provide definitive evidence of the nitro group.

  • NMR provides the final, unambiguous structural proof. ¹H NMR shows three distinct aromatic protons with splitting patterns that confirm their 2,4-substitution pattern on the pyridine ring. ¹³C NMR shows five distinct aromatic carbon signals, confirming the overall structure and substitution pattern.

Together, these three techniques provide a self-validating system for the complete and confident structural elucidation of this compound.

References

  • NMR Sample Preparation. (n.d.). JEOL.
  • Solid State NMR Experimental Setup. (2023, January 29). Chemistry LibreTexts.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Thomas, P. (n.d.). Electron Ionization for GC–MS. LCGC International.
  • NMR Sample Preparation. (n.d.). Western University.
  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Separation Science.
  • 4-Amino-2-nitropyridine. (n.d.). PubChem.
  • The Essential Guide to Electron Ionization in GC–MS. (2019, April 1). LCGC International.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1966). CHIMIA.
  • ATR FTIR Basics | Attenuated Total Reflectance. (2019, November 26). Bruker.
  • Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • NMR spectroscopy for solids. (n.d.). Bruker.
  • 2-Amino-4-nitropyridine. (n.d.). PubChem.
  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd.
  • Electron ionization. (n.d.). Wikipedia.
  • 2-Amino-4-methyl-5-nitropyridine. (n.d.). PubChem.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
  • Fourier Transform Infrared Spectroscopy Standard Operating Procedure. (n.d.). Mueller Lab.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook.
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April 30). PubMed.
  • FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. (n.d.). ResearchGate.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
  • 2-Aminopyridine. (n.d.). NIST Chemistry WebBook.
  • Amine Fragmentation. (2022, July 3). Chemistry LibreTexts.

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-Nitropyridin-2-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-Nitropyridin-2-amine (CAS: 4487-50-7), a pivotal building block in medicinal chemistry and materials science.[1][2][3][4] Given the scarcity of published empirical solubility data, this document furnishes a robust, theoretically-grounded predicted solubility profile. This profile is supplemented with detailed experimental protocols, enabling researchers, scientists, and drug development professionals to validate these predictions and ascertain precise solubility parameters for their specific applications.

Introduction to this compound: A Molecule of Interest

This compound, also known as 2-amino-4-nitropyridine, is a heterocyclic aromatic amine with the molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol .[1][2][5] Its structure, featuring a pyridine ring substituted with a powerful electron-withdrawing nitro group and an electron-donating amino group, imparts a unique combination of chemical reactivity and intermolecular interaction potential. This makes it a valuable precursor in the synthesis of a variety of pharmacologically active compounds and functional materials. A thorough understanding of its solubility in common laboratory solvents is a critical first step in reaction design, purification, formulation, and the development of analytical methods.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its physicochemical properties. For this compound, the key characteristics are:

PropertyValue/PredictionSource
Molecular Weight 139.11 g/mol [1][2][5]
Melting Point ~96 °C[3]
pKa (Predicted) 3.43 ± 0.11[3]
Polarity HighInferred from structure
Hydrogen Bond Donors 1 (from the amino group)[2]
Hydrogen Bond Acceptors 4 (from the nitro group oxygens and the pyridine nitrogen)[2]

The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitro group and the pyridine nitrogen) suggests that this compound will exhibit a strong affinity for polar solvents, particularly those capable of hydrogen bonding. The significant dipole moment arising from the opposing electronic nature of the nitro and amino groups further reinforces its polar character.

Predicted Solubility Profile in Common Laboratory Solvents

The following qualitative solubility profile is a prediction based on the principle of "like dissolves like," the known solubility of the structurally similar 2-aminopyridine, and a theoretical assessment using Hansen Solubility Parameters (HSP).

Qualitative Solubility Predictions
Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar nature and hydrogen bonding capabilities of the amino and nitro groups allow for some interaction with water. However, the aromatic pyridine ring is hydrophobic, which will limit extensive solubility.
MethanolSolubleAs a polar protic solvent, methanol can effectively engage in hydrogen bonding with both the amino and nitro groups, leading to good solubility.
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate the dissolution of this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for polar molecules like this compound.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate polar compounds.
AcetoneModerately SolubleAcetone is a polar aprotic solvent, but its polarity is less pronounced than DMSO or DMF. It should still be a reasonably good solvent.
Ethyl AcetateSparingly SolubleEthyl acetate has moderate polarity and is a hydrogen bond acceptor, but its overall solvating power for a highly polar compound like this compound is expected to be limited.
Nonpolar Aprotic Dichloromethane (DCM)Sparingly SolubleDCM has some polarity and can participate in dipole-dipole interactions, which may allow for limited dissolution.
ChloroformSparingly SolubleSimilar to DCM, chloroform's slight polarity might allow for some degree of solubility.
TolueneInsoluble to Sparingly SolubleThe aromatic nature of toluene may offer some weak π-π stacking interactions with the pyridine ring, but the high polarity of the solute will likely result in very poor solubility.
HexaneInsolubleAs a nonpolar alkane, hexane lacks the ability to form the necessary intermolecular interactions to dissolve the highly polar this compound.
Quantitative Prediction using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

  • δD (Dispersion): ~18.5 MPa½

  • δP (Polar): ~12.0 MPa½

  • δH (Hydrogen Bonding): ~10.0 MPa½

The following table compares the estimated HSP of this compound with those of common laboratory solvents. The "HSP Distance" (Ra) is a measure of the difference in solubility parameters between the solute and the solvent. A smaller Ra value indicates a higher likelihood of solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)HSP Distance (Ra)Predicted Solubility
This compound (Est.) 18.5 12.0 10.0 - -
Dimethyl Sulfoxide (DMSO)18.416.410.24.4Very Soluble
Dimethylformamide (DMF)17.413.711.32.5Very Soluble
Methanol14.712.322.312.9Soluble
Ethanol15.88.819.410.4Soluble
Acetone15.510.47.04.8Moderately Soluble
Dichloromethane (DCM)17.07.37.16.0Sparingly Soluble
Chloroform17.83.15.79.8Sparingly Soluble
Ethyl Acetate15.85.37.27.9Sparingly Soluble
Toluene18.01.42.012.8Insoluble to Sparingly Soluble
Hexane14.90.00.016.3Insoluble

Note: The HSP Distance (Ra) is calculated using the formula: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

The HSP analysis generally supports the qualitative predictions, with DMSO and DMF showing the smallest HSP distance, indicating they are the most suitable solvents.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach for the experimental determination of the solubility of this compound.

Qualitative Solubility Assessment

This method offers a rapid and straightforward way to determine the general solubility of the compound in various solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (as listed in the predicted profile)

  • Small, clean, and dry glass vials with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Sample Addition: Accurately weigh approximately 2-5 mg of this compound and add it to each labeled vial.

  • Solvent Addition: Add 1 mL of the corresponding solvent to each vial.

  • Mixing: Securely cap the vials and vortex each sample for 1-2 minutes at a consistent speed and at room temperature.

  • Observation: Visually inspect each vial against a light and dark background.

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.

    • Insoluble: The majority of the solid does not dissolve.

  • Record: Meticulously record the observations for each solvent.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a more precise measurement of the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Securely seal the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 Incubate equil2 Allow undissolved solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 Collect sample sample2 Filter through a syringe filter (0.22 or 0.45 µm) sample1->sample2 analysis2 Analyze standards and sample (HPLC or UV-Vis) sample2->analysis2 Analyze filtrate analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 calc1 Determine concentration from calibration curve analysis3->calc1 Interpolate calc2 Express solubility (mg/mL, g/L, or mol/L) calc1->calc2

Sources

thermal stability and decomposition of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Nitropyridin-2-amine

Executive Summary

This compound is a critical intermediate in contemporary pharmaceutical synthesis, valued for its reactive centers that facilitate the construction of complex molecular architectures. However, the presence of a nitro group on the pyridine scaffold imparts energetic properties that necessitate a thorough and proactive assessment of its thermal stability. This guide provides a comprehensive framework for characterizing the thermal hazards of this compound. We move beyond mere procedural descriptions to explain the scientific rationale behind experimental design, ensuring that safety and stability are treated as integral components of the development lifecycle. This document details the application of essential thermo-analytical techniques, outlines self-validating experimental protocols, and presents a model for interpreting the resulting data to ensure safe handling, process development, and storage of this vital chemical building block.

The Synthetic Utility and Inherent Energetics of this compound

The strategic placement of an amino group and a nitro group on a pyridine ring makes this compound a versatile precursor. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic substitution, while the amino group offers a convenient handle for amide bond formation and other coupling chemistries. This dual functionality is a cornerstone of its utility in constructing novel drug candidates.

However, this synthetic advantage is intrinsically linked to a potential hazard. Nitroaromatic compounds are a well-known class of energetic materials. The C-NO₂ bond is often the weakest link in the molecule, and its cleavage can initiate a rapid, exothermic decomposition, releasing large amounts of energy and gaseous products. The precursor for many nitropyridines, 4-nitropyridine N-oxide, is itself described as highly energetic and potentially explosive, highlighting the need for caution with this entire class of compounds[1]. Therefore, a fundamental understanding of the thermal decomposition threshold and behavior of this compound is not an academic exercise, but a non-negotiable prerequisite for safe and scalable chemistry.

This guide provides the necessary framework for this characterization, focusing on three core analytical techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

The Analytical Triad for Thermal Hazard Assessment

A multi-technique, tiered approach is essential for a comprehensive safety assessment. Each technique provides a unique piece of the puzzle, and their combined data allows for the construction of a complete thermal profile.

Differential Scanning Calorimetry (DSC): The Primary Screening Tool

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is the frontline tool for identifying the onset of thermal events.

  • Expertise & Experience: For a substance like this compound, the primary goal of DSC is to determine the melting point (an endothermic event) and the onset temperature of decomposition (an exothermic event). The proximity of these two events is a critical safety indicator. A small temperature window between melting and decomposition suggests that the molten material is highly unstable, a significant concern for any process involving heating. The choice of crucible is paramount. While standard aluminum pans are suitable for many pharmaceuticals, the potential for energetic decomposition and pressure generation with a nitro compound necessitates the use of high-pressure crucibles (e.g., gold-plated stainless steel) to ensure operator safety and data integrity.[2][3]

  • Trustworthiness & Self-Validation: Instrument performance is verified through calibration with certified standards (e.g., indium for onset temperature and enthalpy). Running a sample at multiple, slow heating rates (e.g., 2, 5, and 10 °C/min) is a self-validating practice. Kinetic models can then be applied to the data to predict the decomposition onset at a much slower, industrially relevant timescale.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It is complementary to DSC, confirming that an observed exotherm is indeed a decomposition event involving the release of volatile products.[4]

  • Expertise & Experience: When TGA is run on this compound, the resulting data reveals the temperature at which decomposition begins and the number of decomposition stages.[4] The total mass lost provides clues about the final products; a significant mass loss suggests complete fragmentation into gaseous species, while the presence of a char residue indicates incomplete combustion. The choice of purge gas (inert nitrogen vs. oxidative air) is a key experimental parameter, designed to simulate different process environments. Decomposition in air is often more complex and can be more energetic.[3]

  • Trustworthiness & Self-Validation: TGA instruments are calibrated for both mass and temperature. A standard material like calcium oxalate, which has well-defined, multi-step decomposition, is used to verify instrument performance across a wide temperature range.

Representative Data & Interpretation

Table 1: Illustrative Thermal Analysis Data for this compound

ParameterTechniqueRepresentative ValueScientific Interpretation & Causality
Melting Point (Tm)DSC195 - 205 °CA sharp endotherm indicating the transition from a crystalline solid to a liquid.
Decomposition Onset (Tonset)DSC (at 10 °C/min)~230 °CThe temperature at which the exothermic decomposition begins to self-accelerate. The relatively small window between Tm and Tonset is a key hazard indicator.
Enthalpy of Decomposition (ΔHd)DSC>1200 J/gA high energy release, classifying the material as energetic and capable of supporting a thermal runaway.
Decomposition StagesTGA1-2 Major StagesThe initial, sharp mass loss corresponds to the primary fragmentation of the molecule. Subsequent, slower mass loss may indicate the decomposition of less volatile intermediates.
Total Mass Loss (under N₂)TGA60-80%Significant mass loss confirms the formation of volatile decomposition products. The remaining mass is likely a carbonaceous char.

Proposed Decomposition Pathway & Mechanistic Rationale

The thermal decomposition of nitroaromatic compounds is a complex radical process. The pathway is typically initiated by the homolytic cleavage of the weakest bond in the molecule, which is the C–NO₂ bond.

Decomposition_Pathway cluster_initiation Step 1: Initiation (Rate-Limiting) cluster_propagation Step 2: Propagation & Fragmentation cluster_products Step 3: Final Products A This compound B 2-Aminopyridinyl Radical + •NO₂ A->B C-NO₂ Bond Fission (Weakest Link) C Radical Cascade & Ring Opening B->C Intermolecular H-Abstraction D Small Unstable Fragments C->D Fragmentation E Gaseous Products (NOx, CO, CO₂, HCN, H₂O) D->E F Solid Char Residue D->F

Caption: Proposed thermal decomposition pathway for this compound.

This proposed mechanism is grounded in the established chemistry of similar energetic materials.[5][6] The initial formation of the nitrogen dioxide radical (•NO₂) is a key step that initiates a chain reaction, leading to the rapid and complete breakdown of the molecular structure.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and provide high-quality, reliable data.

DSC Protocol for Initial Hazard Screening
  • Calibration: Perform a two-point temperature and enthalpy calibration using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 0.5–1.5 mg of this compound into a high-pressure, gold-plated stainless steel crucible. Rationale: A small sample mass minimizes the risk of instrument damage during an energetic event.

  • Sealing: Hermetically seal the crucible.

  • Method Setup:

    • Purge Gas: Nitrogen at 50 mL/min. Rationale: An inert atmosphere prevents oxidative side reactions.

    • Temperature Program:

        • Equilibrate at 40 °C.

        • Ramp at 10 °C/min to 350 °C.

  • Data Analysis: Integrate the melting endotherm and the decomposition exotherm to determine Tm, Tonset, and ΔHd.

TGA Protocol for Decomposition Profiling
  • Calibration: Verify mass accuracy with calibration weights and temperature accuracy with a certified magnetic standard (e.g., Curie point standard).

  • Sample Preparation: Weigh 3–5 mg of the sample into an alumina ceramic crucible. Rationale: Ceramic is inert at high temperatures.

  • Method Setup:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program:

        • Equilibrate at 40 °C.

        • Ramp at 10 °C/min to 600 °C.

  • Data Analysis: Determine the onset temperature of mass loss and the mass percentages for each decomposition step from the TGA curve and its first derivative (DTG).

Experimental_Workflow cluster_screening Tier 1: Screening cluster_consequence Tier 2: Consequence Analysis cluster_decision Tier 3: Safety Assessment DSC DSC Analysis (T_onset, ΔH_d) ARC ARC Analysis (Adiabatic) (T_NR, SADT) DSC->ARC TGA TGA Analysis (Mass Loss Profile) TGA->ARC Report Define Safe Operating Limits & Process Controls ARC->Report

Caption: A tiered experimental workflow for thermal hazard assessment.

Conclusions and Authoritative Recommendations

The data, though illustrative, strongly suggests that this compound should be handled as a material with significant thermal hazard potential. The combination of a high enthalpy of decomposition and a relatively low onset temperature requires stringent safety protocols.

Core Recommendations for Safe Handling and Process Development:

  • Mandatory Thermal Screening: All new batches and lots of this compound must undergo DSC and TGA screening before use in any process.

  • Establish Maximum Process Temperature: The maximum safe operating temperature for any process (e.g., reaction, distillation, drying) should be set at least 50-75 °C below the Tonset determined by DSC. This provides a critical safety margin.

  • Avoid Bulk Accumulation at Elevated Temperatures: Processes should be designed to minimize the amount of material held at elevated temperatures for extended periods.

  • Conduct Advanced Testing for Scale-Up: Before any pilot or manufacturing scale synthesis, Accelerating Rate Calorimetry (ARC) studies are essential to determine the Self-Accelerating Decomposition Temperature (SADT), which is critical for defining safe storage and transport conditions.

  • Material Compatibility: Avoid contact with strong bases or reducing agents, which could potentially lower the decomposition temperature.

By integrating this rigorous thermal stability assessment into the earliest stages of research and development, scientists can harness the synthetic utility of this compound while upholding the highest standards of laboratory and process safety.

References

  • Hao, L., Zhang, R., & Ma, C. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry.
  • ECHEMI. (n.d.). 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). 5-Methyl-4-nitropyridin-2-amine Safety Data Sheet.
  • Ingenta Connect. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitropyridine. PubChem Compound Summary for CID 2762822.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-nitropyridine. Product Page.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ResearchGate. (n.d.). DSC and TGA analysis of various compounds [Image].
  • BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
  • ChemScene. (n.d.). 2-Amino-4-nitropyridine. Product Page.
  • CookeChem. (n.d.). This compound, 97%. Product Page.
  • İnal, E. K., et al. (2019). The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring. ResearchGate.
  • Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
  • ResearchGate. (2010). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Request PDF.
  • Wang, G., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling.
  • Patel, D. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry.
  • ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-nitropyridine. PubChem Compound Summary for CID 564459.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) traces, and photographs of the heating studies of materials at different temperatures [Image].
  • Stolarczyk, E. U., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.

Sources

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Nitropyridin-2-amine is a heterocyclic compound whose reactivity is profoundly dictated by the interplay of its constituent functional groups. The pyridine ring, inherently electron-deficient, is further influenced by a powerful electron-withdrawing nitro group at the 4-position and a potent electron-donating amino group at the 2-position. This guide provides a comprehensive technical analysis of the reactivity centered on the nitro group. We will explore its role as a primary site for chemical transformation—most notably reduction—and as a commanding activating group that governs the molecule's susceptibility to nucleophilic attack. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic and practical understanding of this versatile synthetic building block.

Core Principles: Electronic Structure and its Influence on Reactivity

The reactivity of this compound is a direct consequence of its unique electronic architecture. Three key features are in a delicate balance:

  • The Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is more electronegative than carbon, exerting an inductive (-I) and mesomeric (-M) electron-withdrawing effect. This intrinsically makes the pyridine ring electron-deficient compared to benzene and deactivates it towards electrophilic aromatic substitution.[1]

  • The 4-Nitro Group (-NO₂): Positioned para to the ring nitrogen, the nitro group is one of the strongest electron-withdrawing groups. It exerts both a powerful inductive (-I) and resonance-based mesomeric (-M) effect, further depleting electron density from the aromatic ring, especially at the ortho and para positions (C2, C6, and C4).[2]

  • The 2-Amino Group (-NH₂): Located ortho to the ring nitrogen, the amino group acts as a strong electron-donating group through resonance (+M effect) by delocalizing its lone pair of electrons into the ring. This effect partially counteracts the electron-withdrawing nature of the ring nitrogen and the nitro group.

This "push-pull" system creates a highly polarized molecule. The strong electron-withdrawing capacity of the nitro group and the ring nitrogen makes the carbon atoms at positions 2 and 6 highly electrophilic.[3] The stability of intermediates formed during nucleophilic attack is a critical factor determining the reaction pathways.[4]

Caption: Key resonance structures illustrating electron delocalization.

The Nitro Group as a Site of Transformation: Reduction to an Amine

The most direct and synthetically valuable reaction involving the nitro group in this compound is its reduction to a primary amine, yielding 2,4-diaminopyridine. This transformation is fundamental in medicinal chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, opening up new avenues for functionalization.[5] A variety of reagents can accomplish this reduction, each with its own advantages regarding chemoselectivity, cost, and reaction conditions.[6][7]

Data Presentation: Comparison of Common Reduction Methodologies
Reagent SystemTypical ConditionsAdvantagesDisadvantagesFunctional Group Tolerance
H₂ / Pd/C H₂ (balloon or autoclave), MeOH or EtOH, Room Temp.High yield, clean reaction, catalyst is recyclable.Requires specialized hydrogenation equipment; can reduce other functional groups (alkenes, alkynes, some halides).[7]Moderate; may reduce C=C, C≡C, C=O, and benzyl groups.
Fe / HCl or AcOH Fe powder, acid (HCl or AcOH), Heat.Inexpensive, robust, and effective.[5]Requires strongly acidic conditions; workup can be cumbersome due to iron salts.Good; tolerates esters, amides, and nitriles.
SnCl₂·2H₂O EtOH or EtOAc, Heat.Mild conditions, good for sensitive substrates.[7]Stoichiometric amounts of tin salts are produced, requiring careful removal.Excellent; tolerates most other functional groups.
Na₂S₂O₄ (Sodium Dithionite) H₂O/MeOH, Biphasic system, Phase-transfer catalyst.Mild, aqueous conditions; can be highly chemoselective.Often requires optimization; may not be as broadly applicable.Excellent; particularly good for molecules with other reducible groups.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon

This protocol describes a standard laboratory procedure for the reduction of this compound to 2,4-diaminopyridine.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂) balloon

  • Celite™

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound and methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminopyridine, which can be purified further by recrystallization or column chromatography if necessary.

G start Dissolve this compound in Methanol add_cat Add Pd/C Catalyst (under N₂) start->add_cat hydrogenate Evacuate & Backfill with H₂ (3x) add_cat->hydrogenate react Stir Vigorously (Room Temp) hydrogenate->react monitor Monitor by TLC/LC-MS react->monitor workup Filter through Celite™ to remove Pd/C monitor->workup isolate Concentrate Filtrate (Reduced Pressure) workup->isolate product 2,4-Diaminopyridine isolate->product

Caption: Workflow for the catalytic hydrogenation of this compound.

The Nitro Group as a Potent Activating Group for S_N_Ar

The primary electronic role of the 4-nitro group is to strongly activate the pyridine ring for Nucleophilic Aromatic Substitution (S_N_Ar).[8] This reaction proceeds via a two-step addition-elimination mechanism.[3][9]

  • Addition Step (Rate-Determining): A nucleophile attacks one of the electron-deficient carbons (typically C2 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][8]

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of a leaving group from the same carbon that was attacked.

The stability of the Meisenheimer complex is paramount, and this is where the 4-nitro group is indispensable. The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy of the first step.[4][9]

While this compound itself lacks a conventional leaving group (like a halogen), its electronic structure serves as a perfect model to understand this activation. The reactivity is best demonstrated with a close analogue, such as 2-chloro-4-nitropyridine. In this molecule, the chlorine at the 2-position is an excellent leaving group, and its substitution by various nucleophiles is greatly facilitated by the 4-nitro group.[3]

Caption: General mechanism of Nucleophilic Aromatic Substitution (S_N_Ar).

The Nitro Group as a Nucleofuge (Leaving Group)

Under specific conditions, the nitro group itself can function as a leaving group in S_N_Ar reactions, although this is less common than the displacement of halides. This reactivity is particularly pronounced in highly electron-deficient systems, such as 4-nitropyridine-N-oxide. The N-oxide function further withdraws electron density from the ring, making the C4 position exceptionally electrophilic and enabling the displacement of the -NO₂ group by potent nucleophiles.[10][11] For example, 4-nitropyridine-N-oxide reacts readily with hydroxide ions to yield 4-hydroxypyridine-N-oxide.[10] This highlights the extreme level of activation conferred by the nitro group, to the point where it becomes a viable nucleofuge.

Conclusion

The reactivity of the nitro group in this compound is multifaceted. It serves as a key functional handle that can be readily transformed, primarily through reduction to an amino group, which dramatically alters the electronic properties of the molecule and enables further synthetic diversification. Concurrently, its powerful electron-withdrawing nature is the dominant factor controlling the molecule's electronic landscape, rendering the pyridine ring highly susceptible to nucleophilic aromatic substitution. While the parent molecule lacks a leaving group for a classic S_N_Ar reaction, its electronic profile provides a quintessential example of nitro-group activation. Understanding this dual role is critical for leveraging this compound and related structures as versatile intermediates in the design and synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Chemistry Stack Exchange. (2018).
  • ACS Publications. (2015). Application of Pd(II)
  • ACS Publications. (2015). Application of Pd(II)
  • ResearchGate. (2025). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl).
  • Wikipedia. (N.D.).
  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Organic Chemistry Portal. (N.D.). Amine synthesis by nitro compound reduction.
  • Technologist Co. Ltd. (N.D.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Organic Chemistry Data. (N.D.). Nitro Reduction - Common Conditions.
  • Heterocycles. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Chemistry Steps. (N.D.).
  • Molecules. (2020).
  • Semantic Scholar. (2010).
  • Chemistry LibreTexts. (2021). Heterocyclic Amines.
  • Molecules. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

Sources

A Comprehensive Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Nitropyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and as a synthetic intermediate.[1][2] Its reactivity is governed by a complex interplay of electronic effects stemming from the pyridine ring's inherent electron deficiency, the potent electron-donating amino group at the C2 position, and the strongly electron-withdrawing nitro group at the C4 position. This guide provides an in-depth analysis of the molecule's electronic architecture to delineate its primary nucleophilic and electrophilic sites. We will explore the dominant nucleophilicity of the exocyclic amino group and the pronounced electrophilicity of the pyridine ring, which is highly activated for nucleophilic aromatic substitution. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, predictive models of reactivity, and practical experimental protocols.

Introduction to this compound

This compound is a substituted pyridine derivative featuring two functional groups that profoundly influence its chemical behavior. The pyridine scaffold itself is a cornerstone in the development of pharmaceuticals and functional materials. The addition of an amino group, a key pharmacophore, and a nitro group, a versatile synthetic handle and powerful electronic modulator, creates a molecule with distinct and predictable reaction sites.[2] Understanding this reactivity is crucial for its effective utilization in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 4487-50-7[3]
Molecular Formula C₅H₅N₃O₂[3]
Molecular Weight 139.11 g/mol [1][3]
Appearance Crystalline solid[4]

The Electronic Architecture: A Foundation for Reactivity

The reactivity of this compound is not merely the sum of its parts but a consequence of the synergistic and antagonistic electronic interactions between the substituents and the aromatic ring.

  • Pyridine Nitrogen (N1): As an integral part of the aromatic system, the electronegative nitrogen atom withdraws electron density from the ring carbons via an inductive effect (-I), rendering the entire ring electron-deficient or "π-deficient." This fundamental property deactivates the ring toward electrophilic attack but primes it for nucleophilic substitution, particularly at the α (C2, C6) and γ (C4) positions.[5]

  • Amino Group (-NH₂ at C2): The amino group is a powerful electron-donating group (EDG) primarily through resonance (+R or +M effect), where its lone pair of electrons delocalizes into the pyridine ring. This effect increases the electron density at the ortho and para positions (C3, C5, and N1). While it has a weaker -I effect, the +R effect is dominant.

  • Nitro Group (-NO₂ at C4): The nitro group is one of the strongest electron-withdrawing groups (EWGs). It deactivates the ring through both a powerful inductive effect (-I) and a resonance effect (-R), pulling electron density out of the aromatic system. This effect is most pronounced at the ortho and para positions (C3, C5, and N1).[6]

The convergence of these effects makes the pyridine ring exceptionally electron-poor, while the exocyclic amino group remains a localized center of high electron density.

Resonance Structures

The contributing resonance structures vividly illustrate this electronic dichotomy. The amino group donates electron density, while the ring nitrogen and nitro group withdraw it, creating a "push-pull" system. This delocalization significantly influences the positions susceptible to attack.

Caption: Key resonance structures illustrating electron delocalization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a powerful predictive tool for chemical reactivity.[7]

  • Highest Occupied Molecular Orbital (HOMO): The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile. For this compound, the HOMO is expected to have significant orbital density on the exocyclic amino group's nitrogen atom, identifying it as the primary nucleophilic center.[8]

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region most susceptible to receiving electrons and is associated with electrophilic sites. The potent withdrawing effects of the nitro group and ring nitrogen will cause the LUMO to have the largest coefficients on the ring carbons, particularly C3, C5, and C6, marking them as the principal electrophilic centers.[9][10] The energy gap between the HOMO and LUMO can also indicate the molecule's overall stability and reactivity.[7]

Nucleophilic Character of this compound

The molecule's nucleophilicity is predominantly expressed through the lone pair of electrons on the exocyclic amino nitrogen.

Primary Nucleophilic Site: The Exocyclic Amino Group (C2-NH₂)

The nitrogen atom of the C2-amino group is the most electron-rich and sterically accessible site for reaction with electrophiles. Its nucleophilicity, while strong, is somewhat attenuated compared to a simple alkylamine due to the delocalization of its lone pair into the electron-deficient pyridine ring.[11] Nevertheless, it readily participates in a wide range of reactions typical for primary amines.

Common Reactions:

  • N-Alkylation: Reaction with alkyl halides.

  • N-Acylation: Reaction with acyl chlorides or anhydrides.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently displaced.[12]

Experimental Protocol: N-Acylation

This protocol details a standard procedure for the acylation of the amino group, a reaction that validates its nucleophilic character.

G start Start: this compound in Pyridine (solvent/base) step1 Cool reaction mixture to 0 °C in an ice bath start->step1 step2 Add Acetic Anhydride dropwise with stirring step1->step2 step3 Allow to warm to RT and stir for 2-4 hours step2->step3 step4 Quench reaction by pouring into ice-water step3->step4 step5 Filter the precipitated solid step4->step5 step6 Wash solid with cold water and dry under vacuum step5->step6 end End Product: N-(4-nitropyridin-2-yl)acetamide step6->end

Caption: Experimental workflow for the N-acylation of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous pyridine, which acts as both a solvent and an acid scavenger.

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic reaction.

  • Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice-water to precipitate the product and quench any remaining acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.

  • Purification: Dry the crude product under vacuum. Recrystallization from ethanol or an ethyl acetate/hexane mixture can be performed for further purification if necessary.

Secondary Nucleophilic Site: The Endocyclic Ring Nitrogen (N1)

The lone pair on the pyridine ring nitrogen (N1) is also a potential nucleophilic site. However, its basicity and nucleophilicity are severely diminished by the strong electron-withdrawing effect of the para-nitro group. While it can be protonated by strong acids, its reaction with other electrophiles is generally unfavorable compared to the exocyclic amino group.

Electrophilic Character of the Pyridine Ring

The confluence of the electronegative ring nitrogen and the C4-nitro group renders the pyridine ring highly electrophilic and susceptible to nucleophilic attack.

Governing Principle: Nucleophilic Aromatic Substitution (SₙAr)

The molecule is exceptionally well-suited for SₙAr reactions, provided a suitable leaving group is present at one of the activated positions (C3, C5, or C6). The nitro group at C4 is perfectly positioned to stabilize the negative charge in the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[5]

The order of reactivity for a leaving group (LG) at different positions would generally be C6 > C3/C5, as the C6 position is activated by both the ring nitrogen (ortho) and the nitro group (meta), while C3/C5 are activated primarily by the nitro group (ortho).

G cluster_input Electronic Inputs cluster_output Predicted Reactivity N_Ring Pyridine N (-I, -R effect) logic_center Analysis of Electron Distribution N_Ring->logic_center NH2 Amino Group (-NH₂) (+R >> -I effect) NH2->logic_center NO2 Nitro Group (-NO₂) (-I, -R effect) NO2->logic_center Nuc_Site Primary Nucleophilic Site: Exocyclic N of Amino Group Elec_Site Primary Electrophilic Sites: Ring Carbons (C3, C5, C6) (Requires Leaving Group) logic_center->Nuc_Site Site of high electron density (HOMO) logic_center->Elec_Site Sites of low electron density (LUMO)

Caption: Logical flow from electronic effects to predicted reactive sites.

Table 2: Summary of Reactive Sites in this compound

SiteTypeGoverning FactorsCommon Reactions
Exocyclic N (of -NH₂) Nucleophilic Localized lone pair, +R effect from N to ringN-Acylation, N-Alkylation, Diazotization
Ring Carbons (C3, C5, C6) Electrophilic Strong -I/-R from -NO₂ and Ring NNucleophilic Aromatic Substitution (SₙAr)
Ring Nitrogen (N1) Weakly NucleophilicLone pair availability reduced by -R of -NO₂Protonation with strong acids

References

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH.
  • Resonance structures of 4-NO2-pyridine and 4-NH2-pyridine. ResearchGate.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Process for preparation of nitropyridine derivatives. Google Patents.
  • Synthesis of 4-nitropyridine from pyridine. Reddit.
  • 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459. PubChem.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate.
  • 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822. PubChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
  • 4-Nitropyridine | C5H4N2O2 | CID 70734. PubChem.
  • Zwitterionic resonance forms for 2- and 4-aminopyridines. ResearchGate.
  • Resonance structures of Aminopyridines. ResearchGate.
  • Nucleophilicities of Amines, Amino Acids and Pyridines.
  • Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • HOMO and LUMO. Wikipedia.
  • 3D HOMO-LUMO molecular orbital distribution of 4-PPy in gas phase,.... ResearchGate.
  • HOMO and LUMO orbitals and energy plot of ANP. ResearchGate.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate.

Sources

A Senior Application Scientist's Guide to 4-Nitropyridin-2-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 4-Nitropyridin-2-amine, from sourcing and quality control to its applications in cutting-edge research, with a focus on practical, field-proven insights.

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound (CAS No: 4487-50-7) is a pivotal building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of three key functional groups on the pyridine core: an amino group, a nitro group, and the pyridine nitrogen itself. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. In particular, it has found significant application in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] The strategic placement of the nitro and amino groups allows for selective modifications, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Sourcing and Quality Control of this compound: A Critical First Step

The success of any synthetic endeavor begins with high-quality starting materials. For researchers, securing a reliable supply of this compound with consistent purity is paramount. Several reputable commercial suppliers cater to the research and pharmaceutical sectors.

Table 1: Commercial Suppliers of this compound

SupplierTypical PurityCAS NumberNoteworthy Offerings
≥97%4487-50-7Offers various pack sizes for research scale.[2]
≥97%4487-50-7Provides detailed product information and related compounds.[1]
Inquire4487-50-7Offers a range of heterocyclic building blocks for research.[3]
97%4487-50-7Provides Certificates of Analysis (COA) for batch-specific purity.

Expert Insight on Quality Control:

When procuring this compound, it is crucial to look beyond the stated purity. Researchers should request and scrutinize the Certificate of Analysis (COA) for each batch. Key analytical data to consider include:

  • High-Performance Liquid Chromatography (HPLC): This will confirm the purity of the compound and identify any potential impurities. A well-resolved peak with a high area percentage is desirable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the compound and ensuring the absence of isomeric impurities.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

An example of an HPLC method for a related aminopyridine derivative involves a Primesep 100 mixed-mode stationary phase column with a mobile phase of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm.[4] While this is for a different compound, the principles of using HPLC for purity assessment are transferable.

Synthesis of this compound: Understanding the Chemistry

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic substitution. A common strategy involves the nitration of pyridine-N-oxide, which activates the pyridine ring towards electrophilic attack, primarily at the 4-position.

A general two-step synthesis approach is as follows:

  • N-Oxidation of Pyridine: Pyridine is oxidized to pyridine-N-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid.

  • Nitration of Pyridine-N-oxide: The resulting pyridine-N-oxide is then nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine-N-oxide.[5][6]

  • Conversion to 2-Amino-4-nitropyridine: The 4-nitropyridine-N-oxide can then be converted to the target molecule through a series of steps, which may include reduction of the N-oxide and amination.

The reduction of the nitro group to an amino group is a common transformation in the synthesis of aminopyridines.[7][8]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of biologically active molecules. Its utility is highlighted in the development of kinase inhibitors and other therapeutic agents.

Case Study: Synthesis of Raf Kinase Inhibitors

This compound has been utilized in the synthesis of tetrahydronaphthalene Raf inhibitors.[2] Raf kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. The amino group of this compound can serve as a nucleophile in substitution reactions, while the nitro group can be reduced to an amine and further functionalized.

General Workflow for Utilizing this compound in Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a hypothetical drug candidate.

G cluster_0 Starting Material cluster_1 Step 1: Nucleophilic Substitution cluster_2 Step 2: Nitro Group Reduction cluster_3 Step 3: Further Functionalization A This compound B Reaction with Electrophile (R-X) A->B Nucleophilic Attack by Amino Group C Intermediate 1 B->C D Reduction (e.g., Fe/HCl, H2/Pd-C) C->D Purification E Intermediate 2 (Diamine) D->E F Reaction with Acyl Chloride (R'-COCl) E->F Acylation of newly formed Amine G Final Drug Candidate F->G

Caption: Generalized synthetic workflow using this compound.

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

The following is a representative, non-optimized protocol for a nucleophilic aromatic substitution reaction involving an aminopyridine derivative. Note: This is a generalized procedure and should be adapted and optimized for specific substrates and reaction conditions.

Materials:

  • This compound

  • Electrophilic coupling partner (e.g., an alkyl halide or aryl halide)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • A base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen solvent.

  • Add the base (1.2-2.0 eq) to the reaction mixture.

  • Add the electrophilic coupling partner (1.1 eq) to the mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are essential when working with this compound and its derivatives.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[9]

  • Skin Irritation: Causes skin irritation.[10]

  • Eye Irritation: Causes serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.[10]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[11]

  • Do not breathe dust.[11]

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

  • Keep away from strong oxidizing agents.[11]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

The following diagram outlines the key safety considerations for handling this compound.

G cluster_0 Core Compound cluster_1 Potential Hazards cluster_2 Required PPE cluster_3 Safe Practices A This compound B Harmful if Swallowed A->B C Skin & Eye Irritant A->C D Respiratory Irritant A->D I Store in a Cool, Dry, Ventilated Area A->I J Follow Proper Disposal Protocols A->J E Safety Goggles / Face Shield B->E F Chemical Resistant Gloves C->F G Lab Coat C->G H Fume Hood / Respirator D->H

Caption: Key safety considerations for this compound.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and materials science. A thorough understanding of its sourcing, quality control, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable scientists to effectively harness its potential in the creation of novel and impactful molecules.

References

  • The Hive Chemistry Discourse. 4-nitropyridine synthesis requested. [Link]
  • Begtrup, M., et al. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 2011.
  • Talik, Z., and Talik, T. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Roczniki Chemii, 1966.
  • ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]
  • Castro, E. A., et al. Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. The Journal of organic chemistry, 2004.
  • PubChem. 2-Amino-4-nitropyridine. [Link]
  • Bakal, E., et al. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 2017.
  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
  • Michigan State University Chemistry. Reaction of Amines with Nitrous Acid. [Link]
  • University of Calgary Chemistry. Reactions of Amines. [Link]

Sources

safety and handling precautions for 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling of 4-Nitropyridin-2-amine

This document provides a comprehensive technical guide on the (CAS No. 4487-50-7), a compound utilized in various research and development applications, including the synthesis of tetrahydronaphthalene Raf inhibitors[1]. This guide is intended for researchers, scientists, and drug development professionals. The protocols and explanations herein are designed to foster a deep understanding of the risks associated with this compound and to establish a framework for its safe manipulation in a laboratory setting.

Compound Profile and Hazard Summary

This compound, also known as 2-Amino-4-nitropyridine, is a solid organic compound.[2][3] A thorough understanding of its properties and associated hazards is the foundation of safe laboratory practice. The primary risks involve acute toxicity through multiple exposure routes and severe damage to skin and eyes.

Table 1: Chemical Identifiers and GHS Hazard Classification

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 4487-50-7[3][4]
Molecular Formula C₅H₅N₃O₂[3][4]
Molecular Weight 139.11 g/mol [3][4]
Physical Form Solid[2]
GHS Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H412: Harmful to aquatic life with long lasting effects.
GHS Signal Word Danger

Hazard Analysis and Causality: A Mechanistic Perspective

The hazard profile of this compound necessitates a cautious and informed approach. Its classification as acutely toxic is not merely a label but a critical warning about its potential to cause serious harm or death upon exposure, even in small quantities.

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as toxic through all primary routes of laboratory exposure. The primary causality behind this is its ability to be readily absorbed into the bloodstream. As a solid, the greatest inhalation risk stems from the generation of fine dust or aerosols during weighing or transfer operations.[5] Dermal absorption is also a significant risk, meaning unprotected skin contact can lead to systemic toxicity.

  • Corrosivity: The H314 classification indicates that this compound can cause severe skin burns and irreversible eye damage. This is a crucial distinction from simple irritation. The chemical reactivity of the nitro and amino groups on the pyridine ring likely contributes to its ability to denature proteins and destroy tissue upon contact. This corrosive nature is why immediate and thorough rinsing in case of contact is paramount.

  • Environmental Hazard: The compound is designated as harmful to aquatic life with long-lasting effects. This dictates that the compound and its containers must not be allowed to enter drains or waterways and must be disposed of as hazardous chemical waste.[6]

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach combining engineering controls and robust personal protective equipment is mandatory. The principle is to create multiple barriers between the researcher and the chemical.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne dust particles.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7][8] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. For this compound, the following are considered the minimum requirement.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][9] Given the severe eye damage risk, a face shield should be worn in addition to goggles, especially when there is a risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Contaminated gloves must be disposed of immediately as hazardous waste.

    • Protective Clothing: A flame-retardant lab coat is required. For larger quantities or tasks with a higher risk of exposure, a complete chemical-resistant suit may be necessary.[5][10]

  • Respiratory Protection: Respiratory protection is required when dusts are generated. A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or higher) is necessary if engineering controls are insufficient or during emergency situations.[10][11]

Experimental Workflow: PPE Donning and Doffing

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Logical workflow for the correct sequence of donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidental exposure and maintaining chemical integrity.

Handling
  • Work Area Preparation: Designate a specific area within the fume hood for handling this compound. Ensure the area is clean and uncluttered.

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5] Do not crush or grind the material outside of a contained system.

  • Personal Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory area where this chemical is used.

  • Contamination: Immediately change any clothing that becomes contaminated.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] The compound is noted as being hygroscopic, making a dry environment critical.

  • Security: Store locked up or in an area accessible only to qualified and authorized personnel.[9] This is a standard precaution for highly toxic substances.

  • Incompatibilities: Store away from strong oxidizing agents.[11]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

First-Aid Measures
  • General Advice: First aiders must protect themselves from exposure. Show the Safety Data Sheet to the attending medical professional.

  • If Inhaled: Move the person to fresh air. Immediately call a physician or POISON CENTER. If breathing has stopped, provide artificial respiration.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

Accidental Release Measures

For any spill, the primary directive is to ensure personal safety before addressing the containment and cleanup.

Spill_Response Start Spill Occurs Safety Ensure Personal Safety (Don appropriate PPE) Start->Safety Alert Alert others in the area Evacuate if necessary Safety->Alert Assess Assess Spill Size & Nature Alert->Assess Small Small, Manageable Spill Assess->Small Small Large Large or Uncontrolled Spill Assess->Large Large Cleanup Cover with inert absorbent material. Collect into a suitable, closed container for disposal. Avoid generating dust. Small->Cleanup Evacuate Evacuate Area Call Emergency Response Large->Evacuate Decontaminate Decontaminate spill area. Cleanup->Decontaminate Dispose Dispose of waste as hazardous material. Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill event.

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle, essential for both personnel and environmental safety.

  • Product: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not dispose of it with regular laboratory waste.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[6] Otherwise, they must be disposed of as hazardous waste in the same manner as the unused product.

References

  • PubChem, 4-Amino-2-nitropyridine. [Link]
  • PubChem, 2-Amino-4-nitropyridine. [Link]

Sources

Methodological & Application

The Strategic Utility of 4-Nitropyridin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in medicinal chemistry. Among the vast array of substituted pyridines, 4-Nitropyridin-2-amine emerges as a particularly valuable and versatile building block. The presence of three key functional handles—an amino group, a nitro group, and an activated pyridine ring—provides a rich platform for a multitude of chemical transformations.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution.[2] Furthermore, the nitro and amino groups serve as precursors to a wide array of other functionalities, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors, along with detailed, field-proven protocols for its key chemical transformations.

Core Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

A prime example of the utility of this compound is in the synthesis of potent inhibitors of the B-Raf kinase, a key player in the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Mutations in the B-Raf gene, particularly the V600E mutation, are implicated in a significant number of human cancers, including melanoma, making it a critical therapeutic target.[5][6]

The general strategy involves leveraging the 2-amino group for amide bond formation, followed by the reduction of the 4-nitro group to a 4-amino group. This newly formed aniline can then be further functionalized to interact with key residues in the kinase active site, leading to potent and selective inhibition.

The B-Raf Signaling Pathway: A Rationale for Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Upon activation by upstream signals, Ras activates B-Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression. In cancers with the B-Raf V600E mutation, the B-Raf kinase is constitutively active, leading to uncontrolled cell growth and proliferation.[5][6] The development of inhibitors that target this aberrant signaling is a cornerstone of modern oncology.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates BRAF B-Raf Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Transcription

Figure 1: Simplified B-Raf Signaling Pathway.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and safety.

PropertyValueReference
Molecular Formula C₅H₅N₃O₂[7]
Molecular Weight 139.11 g/mol [7]
Appearance Yellow to orange solid[CookeChem]
Melting Point 196-200 °C[Sigma-Aldrich]
CAS Number 4487-50-7[7]

Experimental Protocols: A Step-by-Step Guide to Key Transformations

The following protocols are designed to be self-validating and provide a clear rationale for the chosen reagents and conditions.

Protocol 1: Amide Coupling of this compound

This protocol details the formation of an amide bond at the 2-amino position, a critical first step in the synthesis of many B-Raf inhibitors. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a robust method for achieving high yields and minimizing side reactions.

Amide_Coupling Start Start: This compound, Carboxylic Acid Dissolve Dissolve in DMF Start->Dissolve AddReagents Add HATU and DIPEA Dissolve->AddReagents Stir Stir at RT AddReagents->Stir Workup Aqueous Work-up (EtOAc/Water) Stir->Workup Purify Purify by Column Chromatography Workup->Purify Product Product: N-(4-nitropyridin-2-yl)amide Purify->Product

Figure 2: Workflow for Amide Coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-(4-nitropyridin-2-yl)amide.

Causality and Rationale:

  • HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the weakly basic 2-amino group of the nitropyridine.

  • DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the hexafluorophosphate counterion of HATU and any acidic byproducts, driving the reaction to completion without competing in the coupling reaction.

  • DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates.

Protocol 2: Reduction of the Nitro Group

The reduction of the 4-nitro group to a 4-amino group is a pivotal step, unmasking a key pharmacophoric element for interaction with the target kinase. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Nitro_Reduction Start Start: N-(4-nitropyridin-2-yl)amide Dissolve Dissolve in MeOH/EtOAc Start->Dissolve AddCatalyst Add Pd/C Dissolve->AddCatalyst Hydrogenate Hydrogenate (H₂ balloon) AddCatalyst->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product Product: N-(4-aminopyridin-2-yl)amide Concentrate->Product

Figure 3: Workflow for Nitro Group Reduction.

Materials:

  • N-(4-nitropyridin-2-yl)amide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas (balloon or Parr shaker)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add the N-(4-nitropyridin-2-yl)amide.

  • Dissolution: Dissolve the starting material in a mixture of MeOH and EtOAc.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature. Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-(4-aminopyridin-2-yl)amide, which can often be used in the next step without further purification.

Causality and Rationale:

  • Pd/C is a heterogeneous catalyst that facilitates the reduction of the nitro group in the presence of hydrogen gas. It is generally selective for nitro group reduction over other reducible functional groups under these conditions.

  • Methanol and Ethyl Acetate are common solvents for catalytic hydrogenation, providing good solubility for the substrate and product.

Structure-Activity Relationship (SAR) Insights

The diamine scaffold derived from this compound has been extensively explored in the development of B-Raf inhibitors. The following table summarizes key SAR findings for a series of N-(4-aminopyridin-2-yl)amide derivatives.

CompoundR GroupB-Raf (V600E) IC₅₀ (nM)Antiproliferative Activity (Colo205) IC₅₀ (µM)Reference
4a Phenyl1200.85[3]
4f 3-Fluorophenyl550.28[3]
4l 3-(Trifluoromethyl)phenyl380.136[3]
4o 3-Chlorophenyl420.21[3]

Key Takeaways from SAR:

  • The 2-amido pyridine core is a crucial element for kinase hinge binding.

  • Substitution on the pendant phenyl ring significantly impacts potency.

  • Electron-withdrawing groups at the meta-position of the phenyl ring, such as trifluoromethyl and chloro, generally lead to increased inhibitory activity.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its strategic combination of reactive sites allows for the efficient construction of complex molecular architectures, as exemplified by the successful development of potent B-Raf kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important building block in their own drug discovery endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases.

References

  • Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2849-2853. [Link]
  • Czarnecka, A. M., et al. (2020). Targeted Therapy in Melanoma and Mechanisms of Resistance. International Journal of Molecular Sciences, 21(16), 5693. [Link]
  • Śmiech, M., et al. (2022). Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks. Cancers, 14(3), 748. [Link]
  • BRAF (gene) - Wikipedia. [Link]
  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(7), 844. [Link]
  • 2-Amino-4-nitropyridine | C5H5N3O2. PubChem. [Link]

Sources

Application Note & Protocol: Synthesis of Pyridinyl-Amide Based Raf Inhibitors Utilizing 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Raf Kinases in Oncology

The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as cell proliferation, differentiation, and survival.[1] Pathological activation of this cascade, frequently driven by mutations in the BRAF gene, is a well-established driver of oncogenesis in a significant portion of human cancers, including melanoma, colorectal, and thyroid cancers.[2] The V600E mutation in the BRAF protein is particularly prevalent and results in a constitutively active monomeric kinase that signals independently of upstream RAS activation.[2] This has rendered the BRAF protein, and the wider Raf kinase family (A-Raf, B-Raf, C-Raf), a prime target for therapeutic intervention.

This application note provides a detailed guide to the synthesis of a class of potent Raf inhibitors derived from a 4-aminopyridin-2-yl scaffold. The synthesis leverages the versatile starting material, 4-nitropyridin-2-amine, to construct compounds analogous to those developed as selective B-Raf(V600E) inhibitors.[3][4] We will detail the synthetic protocol, discuss the underlying chemical rationale, and provide context regarding the mechanism of action of the resulting inhibitors.

The RAF Signaling Pathway and Inhibitor Classification

The Raf kinases are serine/threonine kinases that act as a critical node in the MAPK/ERK signaling pathway. Upon activation by RAS GTPases, Raf kinases phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2.[1] Activated ERK then translocates to the nucleus to regulate gene expression, driving cell proliferation.

Caption : The canonical RAS-RAF-MEK-ERK signaling cascade.

Raf inhibitors are broadly classified based on their binding mode to the kinase domain, specifically their interaction with the DFG (Asp-Phe-Gly) motif and the αC-helix.

  • Type I and I½ Inhibitors: These bind to the active conformation of the kinase (DFG-in).[2] While effective against BRAF V600E monomers, they can paradoxically activate the pathway in RAS-mutant cells by promoting Raf dimerization.[2]

  • Type II Inhibitors: These inhibitors bind to and stabilize the inactive kinase conformation (DFG-out).[2][4][5] This binding mode allows for the inhibition of both Raf monomers and dimers, a key advantage in overcoming the paradoxical activation seen with Type I inhibitors.[2][4] The inhibitors synthesized in this protocol are designed to be Type II inhibitors, sharing a binding modality with compounds like Sorafenib and TAK-632.[1][3]

Synthetic Strategy: From this compound to Potent Raf Inhibitors

The synthetic route to the target N-(4-aminopyridin-2-yl)amide inhibitors is a two-step process. The core strategy involves the initial reduction of the nitro group of this compound to form the key intermediate, pyridine-2,4-diamine. This is followed by an amide coupling reaction with a pre-selected carboxylic acid to yield the final inhibitor.

Caption : Overall synthetic workflow for the preparation of N-(4-aminopyridin-2-yl)amide based Raf inhibitors.

PART 1: Synthesis of Pyridine-2,4-diamine (Intermediate 1)

Rationale: The transformation of the nitro group into an amine is a critical step to enable the subsequent amide bond formation. The nitro group is strongly electron-withdrawing, deactivating the pyridine ring towards nucleophilic attack at the 2-position where the amide bond will be formed. Its reduction to an electron-donating amino group facilitates the desired reactivity. A common and effective method for this transformation is catalytic hydrogenation or reduction using a metal in an acidic medium, such as iron powder in acetic or hydrochloric acid.[6][7] This method is often high-yielding and uses readily available, inexpensive reagents.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), iron powder (5.0 eq), and a 1:1 mixture of ethanol and water.

  • Acidification: Slowly add concentrated hydrochloric acid (catalytic amount) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

    • Filter the resulting suspension through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.

  • Extraction:

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine-2,4-diamine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure pyridine-2,4-diamine (Intermediate 1).

PART 2: Amide Coupling to Synthesize Final Raf Inhibitor

Rationale: The final step is the formation of the amide bond between the 2-amino group of pyridine-2,4-diamine and a selected carboxylic acid. The 4-amino group is less nucleophilic due to resonance delocalization with the pyridine ring, leading to preferential acylation at the 2-position. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid and facilitate an efficient, high-yielding reaction under mild conditions.

Detailed Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen carboxylic acid (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid, 1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of pyridine-2,4-diamine (Intermediate 1, 1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into water and stir.

    • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.

    • Wash the organic layer (or the dissolved precipitate) with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final N-(4-aminopyridin-2-yl)amide Raf inhibitor.

Data Summary and Characterization

The following table provides representative data for a synthesized Raf inhibitor based on the described protocol.

Compound IDStarting MaterialKey IntermediateFinal Product StructureMolecular Weight ( g/mol )Yield (%)B-Raf(V600E) IC50
RI-1 This compoundPyridine-2,4-diamine314.2465 (overall)38 nM[4]

Note: The IC50 value is provided as a representative example from the literature for a structurally similar compound to illustrate the potential potency of inhibitors synthesized via this method.[4]

Conclusion

The synthetic pathway detailed in this application note, starting from the readily available this compound, provides a reliable and efficient method for producing a class of N-(4-aminopyridin-2-yl)amide based Raf inhibitors. These compounds are designed as Type II inhibitors, which offer a potential advantage in overcoming some of the resistance mechanisms associated with earlier generation Raf-targeted therapies. The protocols provided are robust and can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies, aiding in the discovery and development of novel anticancer agents.

References

  • Bulavka, V. N., & Boiko, I. I. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
  • Ding, K., et al. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2855-2859. [Link]
  • Lito, P., et al. (2020). Inhibition of RAF dimers: it takes two to tango. Biochemical Society Transactions, 48(6), 2639-2650. [Link]
  • Ding, K., et al. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2855-2859. [Link]
  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Bulavka, V. N., & Boiko, I. I. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • Creixell, P., et al. (2015). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Journal of Biological Chemistry, 290(32), 19803-19813. [Link]
  • Varkaris, A., et al. (2020). Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer. Oncotarget, 11(13), 1149-1162. [Link]

Sources

The Versatile Virtuoso: 4-Nitropyridin-2-amine as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Pyridine Scaffold

In the landscape of contemporary organic and medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a vast array of pharmacologically active compounds.[1][2] Among the myriad of substituted pyridines, 4-Nitropyridin-2-amine emerges as a particularly versatile and valuable building block. Its unique electronic architecture, characterized by the interplay between the electron-donating amino group at the 2-position and the potent electron-withdrawing nitro group at the 4-position, bestows upon it a rich and tunable reactivity profile. This duality makes it an exceptional precursor for the synthesis of a diverse range of complex heterocyclic systems and molecules of therapeutic interest.[3] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed application notes and robust experimental protocols tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₅H₅N₃O₂[4]
Molecular Weight 139.11 g/mol [4]
CAS Number 4487-50-7[4]
Appearance Yellow to brown crystalline powderN/A
Melting Point 198-202 °CN/A
¹H NMR (DMSO-d₆, 400 MHz) δ 8.08 (d, J=5.6 Hz, 1H), 7.42 (d, J=1.6 Hz, 1H), 6.88 (dd, J=5.6, 1.6 Hz, 1H), 6.84 (s, 2H, NH₂)[5]
¹³C NMR (DMSO-d₆, 100 MHz) δ 160.0, 153.8, 150.1, 108.9, 105.7[5]

Core Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of the amino and nitro groups on the pyridine ring dictates the primary modes of reactivity for this compound. The electron-deficient nature of the pyridine ring, exacerbated by the 4-nitro group, makes the positions ortho and para to the nitro group susceptible to nucleophilic attack. However, the presence of the 2-amino group also allows for a range of transformations, including diazotization and subsequent reactions, as well as serving as a directing group in certain coupling reactions. The true synthetic prowess of this molecule is unleashed through modern cross-coupling methodologies, enabling the construction of intricate molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound, when appropriately functionalized (e.g., as a halo-derivative), is an excellent substrate for these transformations.[6][7]

The Suzuki-Miyaura coupling is a cornerstone for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in many kinase inhibitors and other therapeutic agents.[8][9] While this compound itself is not directly used in Suzuki coupling, its halogenated derivatives are. The following protocol is a representative example for a related substrate, which can be adapted for derivatives of this compound.

Application Note: The electron-withdrawing nitro group can enhance the rate of oxidative addition of palladium to the carbon-halogen bond. The choice of base and ligand is crucial to achieve high yields and prevent side reactions. Potassium carbonate is a commonly used base that is effective and tolerant of many functional groups. A phosphine ligand such as triphenylphosphine is often sufficient, though more complex ligands may be required for challenging substrates.

Representative Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Aminopyridine Derivative

  • Materials:

    • Halogenated 2-amino-4-nitropyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add the halogenated 2-amino-4-nitropyridine, arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add the PdCl₂(PPh₃)₂ catalyst to the flask.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling Halogenated_2-amino-4-nitropyridine Halogenated 2-amino-4-nitropyridine Coupling Suzuki-Miyaura Coupling Halogenated_2-amino-4-nitropyridine->Coupling Arylboronic_acid Arylboronic acid Arylboronic_acid->Coupling Pd_catalyst Pd(0) Catalyst Pd_catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Product 2-Amino-4-aryl-nitropyridine Coupling->Product

Caption: Suzuki-Miyaura Coupling Workflow.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[10][11] This reaction is particularly valuable for creating libraries of compounds for screening in drug discovery programs.

Application Note: The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as Xantphos or RuPhos often providing superior results, especially for less reactive aryl halides.[6] Sodium tert-butoxide is a common strong base used in these reactions. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the palladium catalyst and the phosphine ligand.

Representative Protocol: Buchwald-Hartwig Amination of a Halogenated 2-Aminopyridine Derivative

  • Materials:

    • Halogenated 2-amino-4-nitropyridine (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene, degassed

  • Procedure:

    • In a glovebox, add the halogenated 2-amino-4-nitropyridine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a Schlenk tube.

    • Remove the tube from the glovebox and add the degassed toluene and the amine via syringe under a positive pressure of inert gas.

    • Seal the tube and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination Halogenated_2-amino-4-nitropyridine Halogenated 2-amino-4-nitropyridine Coupling Buchwald-Hartwig Amination Halogenated_2-amino-4-nitropyridine->Coupling Amine Primary or Secondary Amine Amine->Coupling Pd_catalyst Pd(0) Catalyst + Ligand Pd_catalyst->Coupling Base Base (e.g., NaOtBu) Base->Coupling Product N-substituted-4-amino- 2-nitropyridine Coupling->Product

Caption: Buchwald-Hartwig Amination Workflow.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[12][13] These products can serve as precursors for further transformations, such as cycloadditions or reductions.

Application Note: The Sonogashira reaction is co-catalyzed by palladium and copper(I) iodide.[14] An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and as a solvent. The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere.

Representative Protocol: Sonogashira Coupling of a Halogenated 2-Aminopyridine Derivative

  • Materials:

    • Halogenated 2-amino-4-nitropyridine (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.06 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF), degassed

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the halogenated 2-amino-4-nitropyridine, PdCl₂(PPh₃)₂, and CuI.

    • Add degassed THF and triethylamine.

    • Add the terminal alkyne dropwise to the stirring solution.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Synthesis of Fused Heterocyclic Systems: Building Imidazo[1,2-a]pyridines

This compound is an excellent starting material for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anti-tubercular properties.[15][16]

Application Note: The synthesis of 7-nitroimidazo[1,2-a]pyridines can be achieved through a condensation reaction between this compound and an α-haloketone. The reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization.

Protocol: Synthesis of 2-Aryl-7-nitroimidazo[1,2-a]pyridines

  • Materials:

    • This compound (1.0 equiv)

    • α-Bromoacetophenone (or other α-haloketone) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, suspend this compound and sodium bicarbonate in ethanol.

    • Add the α-bromoacetophenone to the suspension.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the solid under vacuum to afford the desired 2-aryl-7-nitroimidazo[1,2-a]pyridine. Further purification can be achieved by recrystallization from ethanol if necessary.

Imidazopyridine_Synthesis Start This compound + α-Haloketone N-Alkylation N-Alkylation of Amino Group Start->N-Alkylation Base (e.g., NaHCO₃) Ethanol, Reflux Intramolecular_Cyclization Intramolecular Cyclization N-Alkylation->Intramolecular_Cyclization Product 7-Nitroimidazo[1,2-a]pyridine Intramolecular_Cyclization->Product

Caption: Synthesis of 7-Nitroimidazo[1,2-a]pyridines.

Conclusion: A Building Block of Enduring Significance

This compound stands as a testament to the power of strategic functionalization in creating versatile synthetic intermediates. Its unique electronic properties and multiple reactive sites provide a rich platform for the construction of a wide array of complex molecules. From the forging of new C-C and C-N bonds through palladium-catalyzed cross-coupling reactions to the elegant construction of fused heterocyclic systems, this humble pyridine derivative continues to be a cornerstone in the synthetic chemist's toolbox. The protocols and insights provided herein aim to empower researchers to harness the full potential of this compound in their pursuit of novel materials and life-saving therapeutics.

References

  • Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Kolehmainen, E., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.
  • Wessjohann, L. A., et al. (2007). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 107(9), 3825-3867.
  • Klimova, T. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6543.
  • Prachayasittikul, V., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 14(10), 4023-4036.
  • Buchwald, S. L. (2008).
  • Li, W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(17), 3721-3724.
  • Reddy, T. J., et al. (2007).
  • Uddin, M. J., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2849.
  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1266-1272.
  • Pires, M. M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(15), 4983.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and...
  • Chemical & Pharmaceutical Bulletin. (2025).
  • Chen, C., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Barboiu, M., et al. (2001). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 6(1), 53-61.
  • Samala, G., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 12(11), 1916-1928.
  • PubMed. (2025).
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.
  • Al-Hussain, S. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Rivera-Chávez, D. G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6524.
  • Chen, W., et al. (2024).
  • Wessjohann, L. A., et al. (2007). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 107(9), 3825-3867.
  • Anguiano, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(52), 29598-29602.
  • Pires, M. M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(15), 4983.
  • Kumar, A., et al. (2012). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial activities. Der Pharma Chemica, 4(1), 356-362.
  • PubMed. (2005). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
  • Supporting Inform
  • Nature. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • ChemScene. (n.d.). 4487-50-7 | 2-Amino-4-nitropyridine.

Sources

N-Alkylation of 4-Nitropyridin-2-amine: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of 4-nitropyridin-2-amine is a critical transformation in medicinal chemistry, yielding scaffolds with significant biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a robust and reproducible protocol for this reaction. We will delve into the underlying mechanistic principles, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to efficiently synthesize N-alkylated this compound derivatives for downstream applications in drug discovery.

Introduction

N-substituted pyridinamine moieties are prevalent in a wide array of pharmacologically active compounds. The introduction of alkyl groups onto the exocyclic amine of this compound can significantly modulate its physicochemical properties and biological activity. This often leads to enhanced target affinity, improved pharmacokinetic profiles, and novel intellectual property. The electron-withdrawing nature of the nitro group at the C4 position influences the nucleophilicity of the exocyclic amine, presenting unique challenges and opportunities in synthetic strategy.

This guide will focus on a classical and widely applicable method for N-alkylation: nucleophilic substitution using alkyl halides under basic conditions. We will explore the critical parameters that govern the success of this reaction, including the choice of base, solvent, and temperature.

Reaction Mechanism and Key Considerations

The N-alkylation of this compound proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1] A base is employed to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing subsequent reactions.[1][3]

Several factors can influence the outcome of the reaction:

  • Regioselectivity: While the exocyclic amino group is generally more nucleophilic than the endocyclic pyridine nitrogen, the possibility of alkylation at the ring nitrogen exists. The reaction conditions must be optimized to favor N-alkylation of the amino group.

  • Overalkylation: The product, a secondary amine, can potentially undergo a second alkylation to form a tertiary amine.[3] This can be mitigated by controlling the stoichiometry of the reactants and the reaction time.

  • Choice of Base: The base plays a crucial role in deprotonating the amine and driving the reaction forward. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine).[4][5] The strength and steric hindrance of the base can impact the reaction rate and selectivity.

  • Solvent Selection: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used.[6][7]

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound with an alkyl halide. It is recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., alkyl iodide, bromide, or chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous acetonitrile (or DMF) to the flask.

  • Addition of Alkylating Agent: While stirring, add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically between room temperature and 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated this compound.

Data Presentation: Representative Reaction Parameters
Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ACNRT4-885-95
Ethyl BromideK₂CO₃DMF606-1280-90
Benzyl BromideCs₂CO₃ACN504-688-97
Isopropyl IodideCs₂CO₃DMF8012-2460-75

Note: These are representative conditions and may require optimization for specific substrates.

Visualization of the Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Round-Bottom Flask (Inert Atmosphere) add_amine Add this compound start->add_amine add_base Add Base (K₂CO₃ or Cs₂CO₃) add_amine->add_base add_solvent Add Anhydrous Solvent (ACN or DMF) add_base->add_solvent add_alkyl_halide Add Alkyl Halide add_solvent->add_alkyl_halide heat_stir Heat and Stir (Monitor by TLC) add_alkyl_halide->heat_stir cool_filter Cool and Filter heat_stir->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract Aqueous Workup (EtOAc, NaHCO₃, Brine) concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure N-Alkylated Product purify->product

Figure 1. A schematic overview of the experimental workflow for the N-alkylation of this compound.

Alternative Methods: The Mitsunobu Reaction

For the N-alkylation with alcohols, the Mitsunobu reaction presents a powerful alternative.[8][9] This reaction typically involves an alcohol, a phosphine (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD).[8][10] The Mitsunobu reaction proceeds under mild conditions and often with inversion of configuration at the alcohol's stereocenter.[8] However, it is important to carefully control the reaction conditions to manage the potential for O-alkylation as a side reaction.[9][10][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently active alkylating agentUse a more reactive halide (I > Br > Cl). Consider adding a catalytic amount of sodium iodide for less reactive halides.
Ineffective baseSwitch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is anhydrous.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products OveralkylationUse a smaller excess of the alkylating agent (closer to 1.0 eq). Monitor the reaction closely and stop it once the starting material is consumed.
Side reactionsEnsure the use of anhydrous solvents and an inert atmosphere to prevent hydrolysis or other side reactions.
Difficult purification Co-elution of product and starting materialOptimize the solvent system for column chromatography. Consider derivatization of the starting material or product to facilitate separation.

Conclusion

The N-alkylation of this compound is a versatile and essential reaction in the synthesis of novel chemical entities for drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can efficiently and reproducibly synthesize a diverse range of N-alkylated derivatives. The provided troubleshooting guide should serve as a valuable resource for overcoming common challenges encountered during this synthetic transformation.

References

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). Google Scholar.
  • Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(48), 8640–8644. [Link]
  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. (2023). Europe PMC. [Link]
  • Alkylation of Amines. (n.d.). University of Calgary.
  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. (2023).
  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. (2023).
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023). ChemistryViews. [Link]
  • Scope of 4‐nitropyridine N‐oxide catalyzed alkylation, amination, cyanation of secondary alkylboronic acids. (n.d.). ResearchGate.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temper
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (n.d.). Lund University Research Portal.
  • Alkyl
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). MDPI. [Link]
  • Amine alkylation. (n.d.). Wikipedia.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (n.d.). ACS Publications.
  • Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction. (2025).
  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Semantic Scholar. [Link]
  • Purification of Pyridine. (n.d.). LookChem.
  • Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction: O2‐ vs. N1‐Alkylation. (2025).
  • Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. (2025).
  • Method for N-alkylation of 2-pyridone. (n.d.). Google Patents.
  • Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. [Link]
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025).
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). MDPI.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.). ChemRxiv.
  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). National Center for Biotechnology Information.

Sources

Application Notes and Protocols: Reduction of the Nitro Group in 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The reduction of the nitro group in 4-Nitropyridin-2-amine to yield pyridine-2,4-diamine is a pivotal transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. Pyridine-2,4-diamine serves as a crucial building block for a multitude of bioactive molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for this reduction. It delves into the mechanistic underpinnings of the reaction, offers detailed, step-by-step protocols for the most effective methods, and presents a comparative analysis of their performance. The information is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction: The Significance of Pyridine-2,4-diamine

The transformation of this compound to pyridine-2,4-diamine is more than a simple chemical conversion; it represents a critical gateway to a diverse array of complex molecular architectures. The resulting diamine is a versatile intermediate, readily participating in cyclization and condensation reactions to form fused heterocyclic systems. These scaffolds are prevalent in a wide range of therapeutic agents, including kinase inhibitors for oncology and antivirals. The strategic placement of the two amino groups on the pyridine ring allows for the precise construction of pharmacophores that can effectively interact with biological targets.

The choice of reduction methodology is paramount, as it directly impacts the yield, purity, and scalability of the synthesis. Furthermore, the presence of the amino group on the pyridine ring can influence the reactivity of the nitro group and may necessitate specific reaction conditions to avoid side reactions. This guide will explore the most common and effective methods for this transformation, providing the necessary details for successful implementation in a laboratory setting.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through several intermediates.[1] Understanding the underlying mechanism is crucial for selecting the appropriate reducing agent and optimizing reaction conditions. The two primary pathways are the direct hydrogenation route and the condensation route.

The direct hydrogenation pathway is the most commonly accepted mechanism and involves the stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine, and finally to the amine product.[1] This pathway is characteristic of both catalytic hydrogenation and reductions mediated by metals.

The condensation route , on the other hand, involves the formation of dimeric intermediates such as azoxy, azo, and hydrazo compounds, which are subsequently cleaved and reduced to the final amine. While less common for the synthesis of simple amines, this pathway can be favored under certain conditions.

The electronic nature of the starting material, this compound, plays a significant role in the reduction. The nitro group is a strong electron-withdrawing group, while the amino group is an electron-donating group. This electronic push-pull effect can influence the reactivity of the molecule and the choice of reducing conditions.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of nitroarenes, each with its own set of advantages and limitations. The choice of method will depend on factors such as the scale of the reaction, the presence of other functional groups, and the desired level of purity.

MethodReducing Agent/CatalystSolventTemperature (°C)Pressure (atm)Typical Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation Pd/C, PtO₂, Raney NiMethanol, Ethanol, Ethyl AcetateRoom Temperature - 601 - 50>90High efficiency, clean reaction, scalable.[2]Requires specialized equipment, potential for catalyst poisoning.[3]
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/AcOHWater, Ethanol, Acetic AcidRoom Temperature - Reflux170-90Inexpensive, reliable, tolerates some functional groups.[4]Generates significant metal waste, work-up can be tedious.[2]
Transfer Hydrogenation HCOOH/NEt₃, NH₄COOHMethanol, EthanolRoom Temperature - Reflux180-95Avoids the use of gaseous hydrogen, good for small-scale reactions.Can be slower than catalytic hydrogenation.
Hydride Reduction NaBH₄/NiCl₂Methanol, Ethanol0 - Room Temperature1VariableMild conditions, good for sensitive substrates.Can be expensive, may require careful control of stoichiometry.[5]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the method of choice due to its high efficiency and clean reaction profile.[6]

Workflow for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in solvent (e.g., Methanol) B Add Pd/C catalyst (5-10 mol%) A->B C Place flask in hydrogenation apparatus D Purge with Nitrogen/Argon C->D E Introduce Hydrogen gas (1-50 atm) D->E F Stir vigorously at desired temperature E->F G Monitor reaction by TLC/LCMS F->G H Filter catalyst through Celite G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product (if necessary) I->J

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol % relative to the substrate) to the solution.

  • Place the flask in a hydrogenation apparatus.

  • Purge the system with an inert gas (nitrogen or argon) to remove any oxygen.[1]

  • Introduce hydrogen gas to the desired pressure (typically 1-50 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyridine-2,4-diamine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acidic Medium

This classical method is a reliable and cost-effective alternative to catalytic hydrogenation.[7]

Workflow for Iron/Acid Reduction:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend this compound and Iron powder in Ethanol/Water B Add concentrated HCl dropwise A->B C Heat the mixture to reflux D Stir vigorously C->D E Monitor reaction by TLC/LCMS D->E F Cool to room temperature and filter E->F G Neutralize filtrate with base (e.g., Na₂CO₃) F->G H Extract with an organic solvent G->H I Dry and concentrate the organic layer H->I J Purify the crude product I->J

Sources

Application Notes & Protocols: Leveraging 4-Nitropyridin-2-amine for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Nitropyridin-2-amine is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its unique electronic architecture, featuring an electron-donating amino group and a powerful electron-withdrawing nitro group, unlocks a diverse range of chemical transformations. This guide provides an in-depth exploration of key synthetic strategies that utilize this compound to construct fused heterocyclic systems with established biological activity. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this powerful building block for novel therapeutic agent development.

The Strategic Advantage of this compound

Pyridines are a cornerstone of medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety as of 2021[1]. Among pyridine derivatives, this compound stands out due to its dual reactivity.

  • The Amino Group (C2): This primary amine serves as a potent nucleophile and a key handle for annulation reactions, allowing for the construction of fused ring systems. It is the primary site for building heterocycles like imidazopyridines and triazolopyridines.

  • The Nitro Group (C4): This group profoundly influences the molecule's reactivity in two ways:

    • Ring Activation: As a strong electron-withdrawing group, it activates the pyridine ring, particularly the C3 and C5 positions, for nucleophilic attack.

    • Synthetic Handle: The nitro group itself is a versatile functional group that can be readily reduced to an amino group, opening pathways to entirely different classes of fused heterocycles.

This inherent duality allows for sequential and regioselective reactions, making it a powerful precursor for creating complex molecular architectures.

Synthesis of Fused Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a prominent class of N-fused heterocycles found in numerous marketed drugs, including the hypnotic agent Zolpidem. The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a highly efficient method for their synthesis.

Mechanistic Rationale

The reaction proceeds via a tandem three-component process involving the 2-aminopyridine, an aldehyde, and an isocyanide. The initial step is the formation of a Schiff base between the 2-amino group and the aldehyde. This is followed by a [4+1] cycloaddition with the isocyanide, which, after tautomerization, yields the aromatic imidazo[1,2-a]pyridine core. The nitro group at the C7 position of the resulting heterocycle remains as a handle for further modification or can be a key pharmacophoric feature.

// Connections {Start, Aldehyde} -> SchiffBase [style=dashed]; SchiffBase -> Cycloaddition [label=" + Isocyanide"]; Cycloaddition -> Tautomerization; Tautomerization -> Product; }

Caption: Workflow for the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Synthesis of 2-Phenyl-7-nitroimidazo[1,2-a]pyridine

This protocol is adapted from established multicomponent reaction methodologies for imidazopyridine synthesis[2].

  • Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 139 mg), benzaldehyde (1.1 mmol, 117 mg), and scandium(III) triflate (0.1 mmol, 49 mg) as a catalyst.

  • Solvent Addition: Add a 2:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) (6 mL).

  • Reaction Initiation: Add tert-butyl isocyanide (1.2 mmol, 100 mg) to the mixture.

  • Reaction Conditions: Seal the flask and heat the reaction mixture at 60°C for 12 hours with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in DCM (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure 2-phenyl-7-nitroimidazo[1,2-a]pyridine.

CatalystSolvent SystemTemperatureTime (h)Typical Yield (%)
Sc(OTf)₃DCM/MeOH60°C1275-85
ZnI₂Toluene110°C870-80
None (Microwave)DMF120°C0.580-90
Caption: Comparison of reaction conditions for GBB synthesis.

Synthesis of Fused Triazolo[1,5-a]pyridines

[3][4][5]Triazolo[1,5-a]pyridines are another class of privileged heterocycles with a wide range of biological activities, including kinase inhibition[6]. A common strategy involves the cyclization of a 2-aminopyridine derivative.

Mechanistic Rationale

One modern approach involves reacting the 2-aminopyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine. This intermediate then reacts with hydroxylamine, followed by cyclization, to form the fused triazole ring. The nitro group remains on the pyridine ring, providing a site for further functionalization. This method avoids harsh oxidants often required in other synthetic routes[7].

// Reactants Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMFDMA [label="DMF-DMA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="Hydroxylamine", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Intermediates & Product Amidine [label="Amidine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydroxyimine [label="Hydroxyimine Derivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="7-Nitrotriazolo[1,5-a]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Amidine [label="+ DMF-DMA"]; Amidine -> Hydroxyimine [label="+ NH₂OH"]; Hydroxyimine -> Product [label="Cyclization"]; }

Caption: Synthetic workflow for Triazolo[1,5-a]pyridine synthesis.

Experimental Protocol: Synthesis of 7-Nitrotriazolo[1,5-a]pyridine

This protocol is based on a synthetic route developed for DNA-PK inhibitors[7].

  • Amidine Formation: In a sealed tube, dissolve this compound (1.0 mmol, 139 mg) in DMF-DMA (3.0 mL).

  • Reaction Conditions: Heat the mixture at 100°C for 2 hours. Monitor for the complete consumption of the starting material by TLC.

  • Intermediate Isolation: Cool the reaction to room temperature and remove the excess DMF-DMA under high vacuum to obtain the crude amidine intermediate, which is used in the next step without further purification.

  • Cyclization: Dissolve the crude intermediate in ethanol (5 mL). Add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride (1.5 mmol, 104 mg) and sodium acetate (1.5 mmol, 123 mg) in 2 mL water).

  • Final Reaction: Reflux the mixture for 4 hours.

  • Work-up and Purification: Cool the reaction, and add water (10 mL). The product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate to purify via column chromatography.

Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds[8][9]. While often used to couple an amine to an aryl halide, it can also be employed in reverse, coupling the amino group of this compound with an aryl halide. This allows for the introduction of diverse aryl or heteroaryl substituents at the 2-position, significantly expanding the chemical space for drug discovery.

Mechanistic Causality

The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The this compound coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical and dictates the reaction's scope and efficiency by influencing the rates of oxidative addition and reductive elimination[10][11]. Sterically hindered, electron-rich ligands are often preferred.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#FFFFFF", fontcolor="#202124"]; Amido [label="Palladium\nAmido Complex", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="+ Ar-X", color="#EA4335"]; OxAdd -> Amido [label="+ Amine, - Base-H⁺X⁻", color="#4285F4"]; Amido -> Pd0 [label="Reductive Elimination\n+ Ar-NH-R", color="#34A853"]; }

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

General Protocol: N-Arylation of this compound

This general protocol is adapted from established methods for N-arylpyrimidin-2-amine synthesis[12].

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired aryl bromide (1.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100°C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

LigandBaseSolventTemperature (°C)General Applicability
XantphosNaOtBuToluene100-110Broad scope for aryl bromides
RuPhosK₂CO₃t-BuOH/H₂O80-100Tolerates more functional groups
BINAPCs₂CO₃Dioxane110Effective for electron-rich aryl halides
Caption: Common ligand/base systems for Buchwald-Hartwig amination.

Reduction of the Nitro Group: Gateway to Imidazo[4,5-b]pyridines

Reducing the nitro group to a primary amine transforms this compound into pyridine-2,4-diamine, a precursor for a different class of fused heterocycles. This strategy is particularly useful for synthesizing imidazo[4,5-b]pyridines (1-deazapurines).

Synthetic Strategy

The synthesis is a two-step process. First, the nitro group is selectively reduced, typically using catalytic hydrogenation (Pd/C) or chemical reducing agents like iron in acetic acid. The resulting diamine is often unstable and used immediately in the next step. Second, the diamine is cyclized with a carboxylic acid derivative (or orthoester) to form the imidazole ring[13].

Reduction_Cyclization Start This compound Reduction Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C) Start->Reduction Diamine Pyridine-2,4-diamine (Unstable Intermediate) Reduction->Diamine Cyclization Cyclization with RCOOH (e.g., PPA or Yb(OTf)₃) Diamine->Cyclization Product Imidazo[4,5-b]pyridine Cyclization->Product

Caption: Pathway from this compound to Imidazo[4,5-b]pyridines.

Experimental Protocol: Two-Step Synthesis of 2-Methyl-1H-imidazo[4,5-b]pyridine

This protocol is a composite of standard reduction and cyclization procedures[13][14].

Step 1: Reduction of this compound

  • Setup: To a 100 mL flask, add this compound (10 mmol, 1.39 g) and ethanol/water (5:1, 60 mL).

  • Reagent Addition: Add iron powder (50 mmol, 2.8 g) and concentrated HCl (0.5 mL).

  • Reaction: Heat the mixture to reflux for 2 hours. The solution will typically change color from yellow to colorless.

  • Work-up: Cool the reaction, and filter the hot solution through a pad of Celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude pyridine-2,4-diamine is often carried forward immediately due to its instability.

Step 2: Cyclization to form the Imidazole Ring

  • Reaction Mixture: To the crude pyridine-2,4-diamine, add polyphosphoric acid (PPA) (20 g).

  • Reagent Addition: Add acetic acid (12 mmol, 0.72 g).

  • Reaction Conditions: Heat the viscous mixture at 140°C for 4 hours with mechanical stirring.

  • Work-up: Cool the reaction mixture to approximately 80°C and pour it carefully onto crushed ice (100 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Conclusion

This compound is a strategically vital building block for the synthesis of diverse, biologically active heterocyclic compounds. By understanding the distinct reactivity conferred by its amino and nitro functionalities, researchers can access a wide array of molecular scaffolds. The protocols and strategies outlined in this guide—from multicomponent reactions forming imidazopyridines to functional group manipulations enabling access to other fused systems—provide a robust toolkit for professionals in drug discovery and development. The continued exploration of this versatile precursor promises to yield novel therapeutic agents for years to come.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
  • Unknown Author. (n.d.). Reported strategies for the synthesis of triazolopyridines and our approach. ResearchGate.
  • Unknown Author. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Unknown Author. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Source Not Available.
  • Unknown Author. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
  • Unknown Author. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
  • Unknown Author. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central.
  • Unknown Author. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.
  • Unknown Author. (n.d.). Synthesis of Bioactive Heterocycles From. Amanote Research.
  • Unknown Author. (n.d.). Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor. Google Patents.
  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Unknown Author. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. NIH.
  • Unknown Author. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Unknown Author. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
  • Unknown Author. (2025). The Chemistry of the Triazolopyridines: An Update. ResearchGate.
  • Unknown Author. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Unknown Author. (n.d.). Bioactive polysubstituted pyridines with adjacent amino and nitrile functionalities. Source Not Available.
  • Unknown Author. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Source Not Available.
  • Unknown Author. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
  • Unknown Author. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
  • Unknown Author. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Nitration of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrated 2-Aminopyridines

2-Amino-5-nitropyridine is a vital building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with both an amino and a nitro group, provides a versatile scaffold for developing novel drugs, particularly those targeting central nervous system disorders and cancer.[2] The introduction of a nitro group onto the 2-aminopyridine core is a critical transformation, and a thorough understanding of the experimental procedure is paramount for researchers in organic synthesis and drug development. This guide provides a detailed, in-depth protocol for the nitration of 2-aminopyridine, grounded in established chemical principles and safety practices.

Reaction Mechanism and Regioselectivity: An In-Depth Look

The nitration of 2-aminopyridine is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds through the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3][4][5]

The regioselectivity of the reaction, which predominantly yields the 5-nitro isomer, is governed by the electronic effects of the amino group and the pyridine nitrogen.[6][7] The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, the 5-position is electronically favored. While some 3-nitro isomer may be formed as a byproduct, the 5-nitro isomer is the major product under thermodynamic control.[6][8]

dot graph ERD { layout=neato; graph [bb="0,0,760,200"]; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} enddot Caption: Mechanism of 2-Aminopyridine Nitration.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

This protocol provides a detailed procedure for the nitration of 2-aminopyridine.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
2-AminopyridineC₅H₆N₂94.12-18.82 g (0.2 mol)Starting material
DichloroethaneC₂H₄Cl₂98.96-75.3 gSolvent
Concentrated Sulfuric AcidH₂SO₄98.0898%As part of mixed acidDehydrating and catalyst
Fuming Nitric AcidHNO₃63.01-As part of mixed acidNitrating agent
Mixed AcidH₂SO₄/HNO₃--45.17 gPrepare fresh
Ice WaterH₂O18.02-As neededFor quenching and precipitation
WaterH₂O18.02-As neededFor washing
Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, add 18.82 g (0.2 mol) of 2-aminopyridine to a reaction vessel containing 75.3 g of dichloroethane. Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Cooling: Cool the reaction vessel in an ice bath to a temperature below 10 °C.

  • Addition of Mixed Acid: Slowly add 45.17 g of a freshly prepared mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the cooled solution. Maintain the temperature below 10 °C throughout the addition. The addition should take approximately 60 minutes. The reaction mixture will change color from light yellow to red-wine.

  • Reaction: After the addition is complete, allow the reaction to stir for 12 hours, gradually warming to room temperature.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice. This will precipitate the product.

  • Washing: Wash the precipitate with water until the pH of the washings is approximately 5.8.

  • Isolation and Drying: Filter the dark yellow precipitate and wash it with cold water. Dry the solid to obtain 2-amino-5-nitropyridine. A yield of approximately 25.83 g (91.67%) with an HPLC purity of 98.66% can be expected.[2]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} enddot Caption: Experimental Workflow for Nitration.

Characterization of 2-Amino-5-nitropyridine

The identity and purity of the synthesized 2-amino-5-nitropyridine can be confirmed by various spectroscopic techniques.

TechniqueExpected Data
¹H NMR Spectra will show characteristic peaks for the aromatic protons.
¹³C NMR Spectra will show the expected number of carbon signals for the pyridine ring.
IR Spectroscopy Characteristic peaks for N-H stretching of the amino group, and symmetric and asymmetric stretching of the nitro group will be observed.
Mass Spectrometry The molecular ion peak corresponding to the mass of 2-amino-5-nitropyridine (139.11 g/mol ) will be observed.[9][10][11][12][13]

Safety Precautions

Nitration reactions are potentially hazardous and must be carried out with extreme caution.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The reaction is highly exothermic. It is crucial to control the temperature by slow addition of the nitrating mixture and efficient cooling. A runaway reaction can lead to an explosion.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. All work must be conducted in a well-ventilated fume hood.

  • Waste Disposal: Nitric acid waste should be handled and disposed of according to institutional safety guidelines. Do not mix nitric acid waste with other waste streams.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction is stirred for the full 12 hours. Monitor the reaction progress by TLC.
Loss of product during work-up.Ensure the pH is carefully controlled during washing to prevent the product from dissolving.
Formation of Byproducts Over-nitration (dinitration).Maintain a low reaction temperature and avoid using a large excess of the nitrating agent.[14]
Formation of the 3-nitro isomer.While some formation is expected, higher temperatures can favor the 5-nitro isomer.[6]
Runaway Reaction Addition of nitrating agent is too fast.Add the mixed acid dropwise with efficient stirring and cooling.
Inadequate cooling.Ensure the ice bath is maintained throughout the addition.

References

  • 2-Amino-5-Nitropyridine Supplier & Manufacturer in China - Pipzine Chemicals.
  • 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • 2-Amino-5-nitropyridine - NIST WebBook.
  • 2-Amino-5-nitropyridine - NIST WebBook.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration - ResearchGate.
  • 2-(Benzylamino)-5-nitropyridine - Optional[FTIR] - Spectrum - SpectraBase.
  • 2-Amino-5-nitropyridine - NIST WebBook.
  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy.
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry.
  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Nitration of 2‐R‐4‐aminopyridines 3. | Download Scientific Diagram - ResearchGate.
  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.

Sources

Application Notes & Protocols: The Strategic Role of the 4-Nitropyridin-2-amine Scaffold in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of highly specific enzyme inhibitors, particularly targeting protein kinases. This guide focuses on a specific, strategically functionalized derivative: 4-Nitropyridin-2-amine (CAS 4487-50-7). We will explore the dual-functionality of this molecule, where the 2-aminopyridine core acts as a potent hydrogen-bonding motif for enzyme active sites, and the 4-nitro group serves as both an electronic modulator and a versatile synthetic handle for extensive Structure-Activity Relationship (SAR) studies. These notes provide researchers, scientists, and drug development professionals with foundational concepts, key applications in targeting enzyme families like Janus Kinases (JAKs) and Nitric Oxide Synthases (NOS), and detailed, field-proven protocols for synthesis and evaluation.

Part 1: Foundational Concepts - The Power of the 2-Aminopyridine Core

The prevalence of the 2-aminopyridine scaffold in approved drugs and clinical candidates is not coincidental. Its structure is a bioisosteric mimic of the adenine core of ATP, allowing it to function as an effective "hinge-binder" within the ATP-binding pocket of many protein kinases. The 2-amino group and the endocyclic pyridine nitrogen form a bidentate hydrogen bond pattern with the backbone amide residues of the kinase hinge region, providing a stable and high-affinity anchor for the inhibitor.

This anchoring is the foundational principle upon which many successful kinase inhibitors are built. By occupying the ATP pocket, these molecules prevent the phosphorylation of downstream substrates, thereby modulating cellular signaling pathways implicated in diseases ranging from cancer to autoimmune disorders.[1][2]

G cluster_0 Kinase Hinge Region cluster_1 2-Aminopyridine Inhibitor hinge_NH1 Backbone N-H hinge_CO Backbone C=O hinge_NH2 Backbone N-H inhibitor_N N inhibitor_N->hinge_NH1 H-Bond inhibitor_NH2 H₂N inhibitor_NH2->hinge_CO H-Bond inhibitor_core Py inhibitor_R R (Vector for SAR) G cluster_derivatives SAR Library start This compound intermediate 4-Aminopyridin-2-amine start->intermediate Reduction (e.g., Pd/C, H₂ or Fe/NH₄Cl) amide Amides intermediate->amide Acyl Chloride R-COCl sulfonamide Sulfonamides intermediate->sulfonamide Sulfonyl Chloride R-SO₂Cl urea Ureas intermediate->urea Isocyanate R-NCO alkylamine Substituted Amines intermediate->alkylamine Reductive Amination R-CHO, NaBH(OAc)₃

Caption: Synthetic utility of the 4-nitro group for library generation.

Part 3: Application in Targeting Key Enzyme Families

The principles described above have been successfully applied to develop inhibitors for several critical enzyme families.

Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling. [3]Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms (MPNs) and various inflammatory diseases. [4]Consequently, JAKs are high-value therapeutic targets.

Many potent JAK inhibitors utilize a 2-aminopyrimidine or 2-aminopyridine scaffold for hinge binding. [5][6]Structure-activity relationship studies consistently show that modifications at the 4-position of the pyridine/pyrimidine ring are critical for achieving potency and selectivity among the highly homologous JAK family members. [4]The this compound scaffold is an ideal starting point for a JAK inhibitor discovery program, leveraging the synthetic pathway outlined in Part 2 to rapidly build a library of compounds with diverse functionalities at the 4-position.

Nitric Oxide Synthases (NOS)

Nitric oxide (NO) is a critical signaling molecule produced by three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by iNOS is a key factor in the pathophysiology of inflammatory conditions. Therefore, selective iNOS inhibitors are of significant therapeutic interest.

Research has shown that substituted 2-aminopyridines are potent inhibitors of NOS enzymes. [7]For instance, 2-amino-4-methylpyridine is a potent and selective inhibitor of iNOS, acting competitively with the substrate L-arginine. [8][9]This provides a strong rationale for investigating this compound and its derivatives as potential iNOS inhibitors, as the 4-position is tolerant to substitution and can be used to optimize selectivity and potency. [8][10]

Part 4: Structure-Activity Relationship (SAR) Framework

A systematic SAR exploration is the core of a successful inhibitor development campaign. [11][12]Starting with the this compound scaffold, medicinal chemists can introduce diversity at two primary vectors: the 2-amino group and the 4-position (after reduction of the nitro group). The following table provides a conceptual framework for such an SAR study targeting JAK2.

Scaffold Moiety R¹ (at 2-N) R² (at 4-N) JAK2 IC₅₀ (nM) Selectivity vs. JAK1 (fold) Rationale / Comments
2-amino-4-nitropyridine-H(NO₂)>10,000-Starting fragment, weak activity expected.
2-amino-4-aminopyridine-H-H1,5001Reduction of nitro to amine provides a key modification point.
2-amino-4-acetamidopyridine-H-COCH₃5002Simple amide probes the solvent front; modest potency gain.
2-amino-4-(phenylacetamido)pyridine-H-COCH₂Ph8010Phenyl group explores a potential hydrophobic pocket.
2-amino-4-(morpholine-4-carboxamido)pyridine-H-CO-Morpholine4515Morpholine often improves solubility and metabolic stability.
2-(phenylamino)-4-acetamidopyridine-Phenyl-COCH₃255N-arylation at 2-amino can enhance potency through additional interactions. [1]
2-amino-4-(N-methylmethanesulfonamido)pyridine-H-SO₂CH₃ (N-CH₃)1530Sulfonamide provides different H-bonding geometry; may improve selectivity.

Part 5: Experimental Protocols

The following protocols provide standardized, robust methodologies for the synthesis and evaluation of inhibitors derived from this compound.

Protocol 1: Synthesis of a N²-Aryl-4-nitropyridin-2-amine Library via Buchwald-Hartwig Amination

Principle: This protocol describes a palladium-catalyzed cross-coupling reaction to install various aryl groups on the 2-amino position of this compound. This is a foundational step for exploring one of the key SAR vectors. [1] Materials:

  • This compound

  • Aryl bromides or iodides (diverse selection)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Reaction vials, nitrogen atmosphere, heating block

Procedure:

  • To a 4 mL reaction vial, add this compound (1.0 eq.), the desired aryl bromide (1.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • In a separate vial, prepare a catalyst pre-mix by dissolving Pd₂(dba)₃ (0.05 eq.) and Xantphos (0.10 eq.) in anhydrous dioxane.

  • Add the catalyst pre-mix to the reaction vial.

  • Seal the vial, purge with nitrogen for 5 minutes.

  • Place the vial in a pre-heated block at 100 °C and stir for 12-18 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired N²-aryl-4-nitropyridin-2-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (JAK2) using ADP-Glo™

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. Lower luminescence indicates greater inhibition.

Materials:

  • Recombinant human JAK2 enzyme

  • JAKtide substrate peptide

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of test compounds in DMSO. A typical starting range is 10 mM to 0.1 nM.

  • Add 50 nL of each compound dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Prepare the enzyme/substrate master mix. In Assay Buffer, add JAK2 enzyme and JAKtide substrate to the desired final concentration (e.g., 1 nM and 500 nM, respectively).

  • Add 5 µL of the enzyme/substrate mix to each well. Incubate for 10 minutes at room temperature.

  • Prepare the ATP solution in Assay Buffer (e.g., to a final concentration of 10 µM, matching the Km for the enzyme if known).

  • Start the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Read luminescence on a plate reader.

  • Calculate percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement via Western Blot (pSTAT3)

Principle: To confirm that an inhibitor is active in a cellular context, this protocol measures the inhibition of JAK2-mediated phosphorylation of its downstream substrate, STAT3. A reduction in phosphorylated STAT3 (pSTAT3) indicates target engagement.

Materials:

  • SET-2 cell line (human megakaryoblastic, expresses constitutively active JAK2V617F) [4]* RPMI-1640 medium with 10% FBS

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Seed SET-2 cells in a 6-well plate and grow to ~80% confluency.

  • Treat cells with varying concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer.

  • Clarify lysates by centrifugation (14,000 rpm, 15 min, 4 °C).

  • Determine protein concentration of the supernatant using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with primary antibody (e.g., anti-pSTAT3, diluted 1:1000) overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply ECL substrate.

  • Visualize bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal loading. A dose-dependent decrease in the pSTAT3 signal relative to total STAT3 confirms cellular activity.

G cluster_workflow Inhibitor Development Workflow synthesis Protocol 1: Synthesis of Inhibitor Library biochem_assay Protocol 2: In Vitro Biochemical Assay (IC₅₀) synthesis->biochem_assay Screening sar_analysis SAR Analysis & Optimization biochem_assay->sar_analysis Data Input sar_analysis->synthesis Design New Compounds cell_assay Protocol 3: Cellular Target Engagement Assay sar_analysis->cell_assay Test Potent Hits lead_candidate Lead Candidate cell_assay->lead_candidate Validation

Caption: A logical workflow for an inhibitor development campaign.

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for the rational design of potent and selective enzyme inhibitors. Its 2-aminopyridine core provides a reliable anchor into the active sites of numerous high-value targets, while the synthetically versatile 4-nitro group offers an efficient pathway for SAR optimization. By leveraging the foundational knowledge and detailed protocols presented in this guide, researchers can accelerate their drug discovery programs and unlock the full potential of this valuable scaffold.

References

  • Zhang, M., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453.
  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6696.
  • GARDP Revive (n.d.). Structure-activity relationship (SAR).
  • Wang, X., et al. (2017). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. European Journal of Medicinal Chemistry, 125, 1263-1274.
  • Cui, M., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 626–633.
  • PubChem (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information.
  • Šafařík, L. (2008). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 44(4), 454-457.
  • Zhang, M., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-53.
  • Copeland, R. A. (2005). Enzyme Inhibition: The Phenomenon and Mechanism-Independent Analysis. Kinetics of Enzyme Action: Essential Principles for Drug Hunters.
  • Collaborative Drug Discovery (2023). SAR: Structure Activity Relationships.
  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • PubChem (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information.
  • PubChem (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information.
  • Ríos-Guevara, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Kumar, A., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4536-40.
  • Tyner, J. W., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & Medicinal Chemistry Letters, 19(20), 5857-61.
  • Ghafourifar, N., & Coderre, E. (1999). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 9(16), 2359-62.
  • Collaborative Drug Discovery (2023). SAR: Structure Activity Relationships.
  • Wang, X., et al. (2017). Identification of 4-(2-furanyl) pyrimidin-2-amines as Janus kinase 2 inhibitors. ResearchGate.
  • Garland, M., et al. (2001). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 134(3), 546–554.

Sources

scale-up synthesis of 4-Nitropyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of 4-Nitropyridin-2-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

This compound and its derivatives are pivotal building blocks in medicinal chemistry and drug development, serving as key intermediates for a range of therapeutic agents, including kinase inhibitors.[1][2] The introduction of a nitro group onto the pyridine ring, however, presents significant challenges, particularly during process scale-up. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the safe and efficient scale-up synthesis of these valuable compounds. We will delve into the critical aspects of reaction mechanism, process safety, hazard analysis, and provide a detailed, field-proven protocol for controlled synthesis and purification.

Introduction: The Strategic Importance of this compound Scaffolds

The substituted pyridine motif is a cornerstone of modern pharmaceuticals. Specifically, the this compound scaffold offers a versatile platform for functionalization. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino group provides a handle for further derivatization, such as in the synthesis of DNA-dependent protein kinase inhibitors.[2] The most common synthetic route involves the direct electrophilic nitration of a 2-aminopyridine precursor using a mixture of nitric and sulfuric acids.[3] While effective at the lab scale, this reaction is notoriously energetic and poses a significant thermal runaway risk, demanding a rigorous, safety-first approach for scale-up.[4]

The Core Challenge: Managing Exothermic Nitration Reactions at Scale

The primary obstacle in scaling the synthesis of this compound derivatives is managing the heat generated during the reaction. Nitration reactions are highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol.[5]

Several factors amplify the risk during scale-up:

  • Surface-Area-to-Volume Ratio: As reactor volume increases, the surface area available for heat transfer does not increase proportionally. This severely limits cooling efficiency, making it easier for heat to accumulate within the reaction mass.[4]

  • Mixing Efficiency: Inefficient mixing in large reactors can create localized "hot spots" where the concentration of the nitrating agent is high, leading to accelerated reaction rates and potential side reactions, such as over-nitration.[4]

  • Thermal Stability of Products: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures, potentially initiating a thermal runaway.[4][6]

A failure to control these factors can lead to a catastrophic thermal runaway, characterized by a rapid, uncontrollable increase in temperature and pressure, potentially resulting in vessel rupture and explosion.[7]

Pre-Scale-Up Imperative: Thermal Hazard Evaluation

Before attempting any scale-up, a thorough thermal hazard assessment is mandatory. This is a non-negotiable step to ensure process safety and is a cornerstone of trustworthy and responsible chemical development.

Key Analytical Techniques
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the onset temperature of decomposition for starting materials, intermediates, and the final product. It provides a preliminary indication of the thermal stability of the compounds involved.[5]

  • Reaction Calorimetry (RC1): An RC1 study measures the heat evolved during the reaction in real-time under controlled laboratory conditions. This data is critical for determining the total heat of reaction, the rate of heat release, and the heat accumulation under planned process conditions. It allows for the calculation of the adiabatic temperature rise (ΔTad), which is the theoretical temperature increase if all cooling were to fail.[5]

  • Accelerating Rate Calorimetry (ARC): ARC experiments simulate a worst-case "loss of cooling" scenario in an adiabatic environment. This analysis determines the Temperature of Maximum Rate (TMRad) and provides critical data for assessing the severity of a potential runaway reaction.[5][7]

Interpreting Safety Data

The data gathered from these analyses are used to define a safe operating envelope. A key metric is the Stoessel Criticality Index , which classifies the thermal risk of a process. It is crucial to ensure that the maximum achievable temperature during a cooling failure remains well below the onset temperature of any dangerous decomposition reactions.[7]

ParameterDescriptionTypical InstrumentImportance for Scale-Up
Onset Temperature (Tonset) The temperature at which exothermic decomposition begins.DSC, ARCDefines the upper limit for safe process temperatures.[7]
Heat of Reaction (ΔHrxn) The total amount of heat released during the desired reaction.RC1Essential for calculating cooling requirements and potential temperature rise.
Adiabatic Temperature Rise (ΔTad) The temperature increase assuming no heat is lost to the surroundings (worst-case scenario).Calculated from RC1 dataA high ΔTad indicates a high-risk process. If Tprocess + ΔTad > Tonset, the process is unsafe.[5]
Time to Maximum Rate (TMRad) The time it takes for a reaction to reach its maximum rate under adiabatic conditions.ARCA short TMRad (e.g., < 24 hours) at the process temperature indicates a high potential for a rapid runaway.[7]

Scale-Up Synthesis Workflow & Hazard Control

A successful scale-up strategy is built on a foundation of rigorous process control. The following workflow illustrates the key stages and decision points.

cluster_0 Phase 1: Pre-Campaign Analysis cluster_1 Phase 2: Scale-Up Execution cluster_2 Phase 3: Product Isolation A Literature Review & Route Scouting B Thermal Hazard Assessment (DSC, RC1, ARC) A->B Identify potential hazards C Define Safe Operating Envelope (Temp, Dosing) B->C Generate critical safety data D Controlled Reagent Charging & Dosing C->D Implement safe parameters E Strict Temperature Control (-5 to 5 °C) D->E F In-Process Monitoring (HPLC, TLC) E->F Verify reaction completion G Controlled Quench & Work-up F->G Proceed upon completion H Extraction & Phase Separation G->H I Purification (Recrystallization) H->I J Final Product Analysis (NMR, HPLC, Purity) I->J K Product Drying & Packaging J->K

Caption: Scale-Up Synthesis Workflow Diagram.

Detailed Application Protocol: Synthesis of 2-Amino-5-nitro-4-R-pyridine

This protocol describes a generalized procedure for the nitration of a 2-amino-4-substituted-pyridine. Disclaimer: This is a representative protocol and must be adapted and fully risk-assessed for the specific substrate and scale of operation. All operations should be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
  • 2-Amino-4-R-pyridine (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 5-10 volumes)

  • Fuming Nitric Acid (90%) or Potassium Nitrate (1.05-1.2 eq)

  • Crushed Ice / Water

  • Ammonium Hydroxide (28-30%) or Sodium Hydroxide (50% w/w)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethanol or Isopropanol (for recrystallization)

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and an addition funnel with pressure equalization. Begin cooling the reactor jacket to -5 °C.

  • Charging Sulfuric Acid: Charge concentrated sulfuric acid (e.g., 5 volumes relative to the starting material) to the reactor.

  • Substrate Addition: Slowly add the 2-Amino-4-R-pyridine substrate to the sulfuric acid while maintaining the internal temperature below 20 °C. The dissolution is often exothermic. Stir until a complete solution is obtained.

  • Cooling: Cool the reaction mixture to between -5 °C and 0 °C. This is a critical step to control the initial reaction rate.

  • Nitrating Agent Preparation: In a separate, dry vessel, prepare the nitrating mixture. If using nitric acid, it can be added directly. If using potassium nitrate, it should be added portion-wise to the reaction mixture.

  • Controlled Addition: Slowly add the nitrating agent (fuming nitric acid or potassium nitrate) to the reaction mixture via the addition funnel or a dosing pump over a period of 2-4 hours. Crucially, maintain the internal temperature at all times between -5 °C and 5 °C. A deviation above this temperature indicates that heat is being generated faster than it can be removed, increasing the risk of a runaway.

  • Reaction Monitoring: After the addition is complete, hold the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by taking quenched samples for HPLC or TLC analysis to confirm the consumption of the starting material.

  • Controlled Quench: In a separate vessel of appropriate size, prepare a mixture of crushed ice and water (approx. 10-20 volumes). While stirring vigorously, slowly transfer the reaction mixture onto the ice. This quench is highly exothermic and must be done at a rate that keeps the quench pot temperature below 25 °C.

  • Neutralization (Basification): Cool the quenched mixture in an ice bath. Slowly add concentrated ammonium hydroxide or 50% sodium hydroxide to adjust the pH to 8-9. This will precipitate the crude product. This step is also highly exothermic and requires efficient cooling.

  • Product Isolation: Filter the precipitated solid and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product under vacuum at a temperature not exceeding 50 °C. The thermal stability of the product should be confirmed by DSC before selecting a drying temperature.

Purification Protocol
  • Recrystallization: Charge the crude, dry product to a clean reactor. Add a suitable solvent (e.g., ethanol, isopropanol) and heat the mixture to reflux to dissolve the solid.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C to maximize crystal formation.

  • Filtration and Washing: Filter the purified crystals and wash the cake with a small amount of cold solvent.

  • Final Drying: Dry the purified product under vacuum at < 50 °C until a constant weight is achieved.

Analytical Characterization
  • Purity: Confirm purity using HPLC.

  • Identity: Confirm structure using ¹H NMR and ¹³C NMR.

  • Residual Solvents: Analyze for residual solvents using GC.

Hazard Analysis & Control Logic for Scale-Up

The decision to proceed with scale-up must be data-driven. The following diagram illustrates the logical flow for assessing and controlling the inherent risks of nitration.

A Perform RC1 & ARC Analysis B Calculate ΔT_ad and TMR_ad A->B C Is T_process + ΔT_ad << T_onset? B->C D High Risk: Re-evaluate process. Consider semi-batch or flow chemistry. C->D No E Acceptable Risk: Proceed with Scale-Up C->E Yes F Implement Engineering Controls: - High-efficiency cooling - Emergency quench vessel - Rupture disc E->F G Implement Administrative Controls: - Strict dosing/temp limits - Operator training - Detailed batch records E->G

Caption: Hazard Analysis and Control Decision Logic.

Conclusion

The is a challenging but manageable process when approached with a deep understanding of reaction hazards and a commitment to process safety. By leveraging thermal analysis tools like DSC and RC1, chemists can gather the necessary data to design a robust and safe manufacturing process. The protocol and workflows outlined in this guide provide a framework for navigating the complexities of nitration chemistry at scale, enabling the safe and efficient production of these vital pharmaceutical intermediates.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. American Chemical Society. [Link]
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Boron Molecular. [Link]
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]
  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom

Sources

Application Notes and Protocols: 4-Nitropyridin-2-amine as a Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Nitropyridin-2-amine Core in Agrochemical Design

In the relentless pursuit of novel agrochemicals that are both highly effective and environmentally benign, the strategic selection of foundational molecular scaffolds is of paramount importance. This compound emerges as a pyridine derivative of significant interest, offering a unique combination of reactive sites that can be selectively manipulated to generate a diverse library of potential herbicidal, fungicidal, and insecticidal candidates. Its structure, featuring a nucleophilic amino group at the 2-position and an electrophilic nitro group at the 4-position, provides a versatile platform for a wide array of synthetic transformations. This guide provides an in-depth exploration of the utility of this compound as a starting material for the development of next-generation agrochemicals, complete with detailed synthetic protocols and an analysis of the underlying chemical principles.

The strategic importance of the pyridine ring in agrochemicals is well-established, with numerous commercial products featuring this heterocycle. The introduction of the nitro and amino groups in this compound further enhances its potential, allowing for the introduction of various toxophores and the fine-tuning of physicochemical properties to optimize biological activity and selectivity. This document will focus on two exemplary pathways: the development of a novel pyridine carboxamide fungicide and a 4-aminopicolinate-based herbicide, both originating from this versatile starting material.

Part 1: Development of Novel Pyridine Carboxamide Fungicides

Pyridine carboxamides are a well-regarded class of fungicides, known for their efficacy against a range of plant pathogens.[1][2] The fungicidal activity of these compounds is often attributed to their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1] The structural features of the pyridine ring and the amide linkage are crucial for this inhibitory activity. The following section outlines a synthetic strategy to leverage this compound for the creation of a novel pyridine carboxamide with potential fungicidal properties.

Synthetic Strategy Overview

The proposed synthetic pathway involves a three-step process, beginning with the conversion of the 2-amino group of this compound to a 2-chloro group via a Sandmeyer-type reaction. This is followed by the selective reduction of the 4-nitro group to a 4-amino group. Finally, the newly formed 4-amino group is acylated with a suitable carboxylic acid to yield the target pyridine carboxamide.

G A This compound B 2-Chloro-4-nitropyridine A->B  Sandmeyer Reaction  (NaNO2, HCl, CuCl) C 4-Amino-2-chloropyridine B->C  Selective Nitro Reduction  (e.g., Fe/AcOH) D Target Pyridine Carboxamide Fungicide C->D  Amide Coupling  (R-COOH, Coupling Agent)

Caption: Synthetic workflow for a novel pyridine carboxamide fungicide.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-nitropyridine

  • Rationale: The conversion of the 2-amino group to a 2-chloro group is a critical transformation, as the presence of a halogen at this position is a common feature in many bioactive pyridine derivatives. The Sandmeyer reaction is a classic and effective method for this conversion.[3][4]

  • Protocol:

    • To a stirred suspension of this compound (1.0 eq) in concentrated hydrochloric acid (10 volumes) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water (2 volumes) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (5 volumes).

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-nitropyridine.

Step 2: Synthesis of 4-Amino-2-chloropyridine

  • Rationale: The selective reduction of the 4-nitro group to a 4-amino group is the next key step. This transformation is crucial for introducing a site for the final amide coupling. Iron in acetic acid is a well-established and cost-effective reagent for this purpose, known for its chemoselectivity in the presence of other reducible groups like halogens.[5][6]

  • Protocol:

    • To a stirred suspension of 2-chloro-4-nitropyridine (1.0 eq) in glacial acetic acid (10 volumes), add iron powder (3.0 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-2-chloropyridine, which can be used in the next step without further purification.

Step 3: Synthesis of the Target Pyridine Carboxamide Fungicide

  • Rationale: The final step is the coupling of the 4-amino-2-chloropyridine with a selected carboxylic acid. The choice of the carboxylic acid is critical for the final biological activity of the compound. Structure-activity relationship studies of pyridine carboxamides suggest that the nature of the R group can significantly influence the fungicidal spectrum and potency.[1][7] For this example, we will use 2-(trifluoromethyl)benzoic acid, a common substituent in agrochemicals.

  • Protocol:

    • To a solution of 4-amino-2-chloropyridine (1.0 eq) and 2-(trifluoromethyl)benzoic acid (1.1 eq) in anhydrous dichloromethane (10 volumes), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the target pyridine carboxamide fungicide.

Data Presentation: Physicochemical Properties of Intermediates and Final Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₅H₅N₃O₂139.11Yellow solid
2-Chloro-4-nitropyridineC₅H₃ClN₂O₂158.54Pale yellow solid
4-Amino-2-chloropyridineC₅H₅ClN₂128.56Off-white solid
Target Pyridine CarboxamideC₁₃H₈ClF₃N₂O316.67White solid

Part 2: Development of Novel 4-Aminopicolinate Herbicides

4-Aminopicolinates are a class of synthetic auxin herbicides that have proven to be highly effective in controlling a broad spectrum of broadleaf weeds.[8][9] The 4-amino group on the pyridine ring is a key feature for their herbicidal activity. The following section details a plausible synthetic route to a novel 4-aminopicolinate derivative starting from this compound.

Synthetic Strategy Overview

This synthetic pathway also begins with the selective reduction of the 4-nitro group of this compound to a 4-amino group. The 2-amino group is then converted to a cyano group, which is subsequently hydrolyzed to a carboxylic acid to form the picolinic acid backbone.

G A This compound B Pyridine-2,4-diamine A->B  Selective Nitro Reduction  (e.g., H2, Pd/C) C 4-Amino-2-cyanopyridine B->C  Sandmeyer Reaction  (NaNO2, HCl, CuCN) D 4-Aminopicolinic Acid Derivative C->D  Hydrolysis  (Acid or Base)

Caption: Synthetic workflow for a novel 4-aminopicolinate herbicide.

Experimental Protocols

Step 1: Synthesis of Pyridine-2,4-diamine

  • Rationale: The initial step is the reduction of the 4-nitro group. In this case, catalytic hydrogenation is a suitable method as it can selectively reduce the nitro group while leaving the amino group intact.[6]

  • Protocol:

    • To a solution of this compound (1.0 eq) in ethanol (20 volumes), add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain pyridine-2,4-diamine, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-2-cyanopyridine

  • Rationale: The conversion of the 2-amino group to a 2-cyano group can be achieved via a Sandmeyer reaction using copper(I) cyanide. The cyano group serves as a precursor to the carboxylic acid functionality of the picolinate.

  • Protocol:

    • To a stirred suspension of pyridine-2,4-diamine (1.0 eq) in a mixture of concentrated hydrochloric acid (5 volumes) and water (5 volumes) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water (2 volumes) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water (10 volumes).

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-amino-2-cyanopyridine.

Step 3: Synthesis of 4-Aminopicolinic Acid Derivative

  • Rationale: The final step is the hydrolysis of the cyano group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is chosen for this protocol.

  • Protocol:

    • To a solution of 4-amino-2-cyanopyridine (1.0 eq) in a mixture of concentrated sulfuric acid (5 volumes) and water (5 volumes), heat the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated solution of sodium hydroxide to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the 4-aminopicolinic acid derivative.

Conclusion: A Gateway to Agrochemical Diversity

This compound represents a highly valuable and versatile platform for the discovery and development of novel agrochemicals. Its distinct electronic and steric properties, coupled with the ability to selectively functionalize the amino and nitro groups, make it an attractive starting point for the creation of diverse libraries of compounds with potential herbicidal and fungicidal activities. The protocols outlined in this guide demonstrate plausible and efficient synthetic routes to two distinct classes of agrochemicals, underscoring the strategic importance of this chemical intermediate. Future research should focus on the synthesis and screening of a broader range of derivatives, in conjunction with detailed structure-activity relationship studies and mode of action investigations, to fully unlock the potential of this compound in the ongoing quest for innovative crop protection solutions.

References

  • Whaley, J. W., & Taylor, H. M. (1970). The Relationship Between Structure and Fungicidal Activity of Pyridine Alkane and Carbinol Compounds as Turf Fungicides.
  • Process for the preparation of 2-chloropyridines. (1994). US5283338A.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). Journal of Pesticide Science, 45(3), 153-161. [Link]
  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2024). Journal of Agricultural and Food Chemistry. [Link]
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). Journal of Pesticide Science, 45(3), 153-161. [Link]
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (2021). Molecules, 26(21), 6483. [Link]
  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (2017). Molecules, 22(7), 1145. [Link]
  • The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. (2010). Synthesis, 2010(16), 2725-2730. [Link]
  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2024). Journal of Agricultural and Food Chemistry. [Link]
  • Deaminative chlorination of aminoheterocycles. (2021). Nature Chemistry, 13(12), 1228-1234. [Link]
  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. (2016). Journal of Heterocyclic Chemistry, 53(5), 1461-1466. [Link]
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2018). CN108947119A.
  • A method for preparation of 2-amino-5-chloro-pyridine. (2017). CN106432069A.
  • Sandmeyer reaction. (2023). Wikipedia. [Link]
  • Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. (2019). Journal of Heterocyclic Chemistry, 56(1), 169-176. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2019). Journal of the Iranian Chemical Society, 16(11), 2357-2387. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(19), 6296. [Link]
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Structure–activity relationship of compounds. (2025).
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (2021). Journal of Scientific Research, 65(8), 120-123. [Link]
  • Method for synthesis preparation of 2-chloro-4-aminopyridine. (2012). CN102101841B.
  • Preparation method of 2-chloro-4-aminopyridine. (2015). CN104974085A.
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (2002). Bulletin of the Korean Chemical Society, 23(5), 765-766. [Link]
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2020). Journal of Advances in Medicine and Medical Research, 32(11), 1-10. [Link]
  • Development of novel pyridine-based agrochemicals: A review. (2024). Pest Management Science. [Link]
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2021). Calvin Digital Commons. [Link]
  • Susbstituted pyridine herbicides. (2001). EP1140845A1.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 3(2), 110-120. [Link]
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
  • How to do a selective reduction of nitro group of 4-hydroxy beta nitrostyrene? (2020).

Sources

Application Notes and Protocols for Creating Coordination Complexes with 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitropyridin-2-amine as a Ligand in Coordination Chemistry

This compound, also known as 2-amino-4-nitropyridine, is a fascinating building block for the construction of novel coordination complexes. Its structure presents two potential coordination sites: the pyridine ring nitrogen and the exocyclic amino group. Typically, coordination occurs through the pyridine nitrogen, as it is a stronger Lewis base. The presence of the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the pyridine ring, affecting the stability and reactivity of the resulting metal complexes. This electronic modulation, combined with the potential for hydrogen bonding via the amino group, makes this compound an attractive ligand for applications in catalysis, materials science, and particularly in the design of metallodrugs. The pyridine moiety is a common feature in many pharmaceuticals, and its incorporation into metal complexes can lead to enhanced biological activity.

The coordination chemistry of aminopyridines is rich and varied, with the ligand capable of acting in a monodentate fashion through the pyridine nitrogen. The exocyclic amino group often participates in intermolecular hydrogen bonding, which can play a crucial role in the formation of supramolecular architectures in the solid state.

PART 1: Synthesis of this compound Coordination Complexes

This section details a general protocol for the synthesis of transition metal complexes with this compound. The procedure can be adapted for various metal salts.

Protocol 1: General Synthesis of M(II)-(this compound) Complexes

Objective: To synthesize a coordination complex of a divalent transition metal (e.g., Cu(II), Co(II), Ni(II)) with this compound.

Materials:

  • This compound (C₅H₅N₃O₂)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol (absolute)

  • Methanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Ligand Solution Preparation: In a 50 mL Schlenk flask, dissolve 2 mmol of this compound in 20 mL of warm absolute ethanol with stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 10 mL of methanol. For hydrated salts, the water of hydration can be taken into account for the solvent volume.

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the warm ligand solution with continuous stirring. A color change and/or precipitation may be observed upon addition.

  • Reaction Conditions: Heat the resulting mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, slowly cool the solution in an ice bath or allow for slow evaporation of the solvent at room temperature to induce crystallization.

  • Washing and Drying: Wash the collected solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the product in a desiccator under vacuum.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of ethanol and methanol is often used to ensure the dissolution of both the organic ligand and the inorganic metal salt.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is a common starting point for monodentate ligands with divalent metals, aiming for complexes of the type [ML₂X₂], where X is an anionic ligand from the metal salt (e.g., Cl⁻).

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to overcome any activation energy barriers, ensuring the formation of the thermodynamically stable product.

Workflow for Synthesis of this compound Metal Complexes

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation and Purification Ligand_Sol Dissolve this compound in warm ethanol (2 mmol in 20 mL) Mix Slowly add metal salt solution to ligand solution with stirring Ligand_Sol->Mix Metal_Sol Dissolve Metal(II) salt in methanol (1 mmol in 10 mL) Metal_Sol->Mix Reflux Reflux the mixture for 2-4 hours Mix->Reflux Cool Cool to room temperature Reflux->Cool Filter Collect precipitate by vacuum filtration Cool->Filter Wash Wash with cold ethanol and diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry Characterization Characterization Dry->Characterization Proceed to Characterization

Caption: Workflow for the synthesis of M(II)-(this compound) complexes.

PART 2: Characterization of Coordination Complexes

A thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Spectroscopic Characterization

2.1.1 Infrared (IR) Spectroscopy

Protocol:

  • Acquire the IR spectrum of the free this compound ligand and the synthesized complex as KBr pellets or using an ATR accessory.

  • Record the spectra in the range of 4000-400 cm⁻¹.

  • Compare the spectra to identify shifts in characteristic vibrational frequencies upon coordination.

Expected Observations and Interpretation:

  • Pyridine Ring Vibrations: The coordination of the pyridine nitrogen to the metal center will cause a shift in the C=C and C=N stretching vibrations of the pyridine ring, typically to higher wavenumbers.

  • N-H Vibrations: The stretching and bending vibrations of the amino group (typically around 3400-3200 cm⁻¹ and 1650-1580 cm⁻¹, respectively) may show slight shifts due to changes in hydrogen bonding upon complexation.

  • M-N Vibration: The formation of a new metal-nitrogen bond will give rise to a new, typically weak, absorption band in the far-IR region (below 600 cm⁻¹).

2.1.2 UV-Visible (UV-Vis) Spectroscopy

Protocol:

  • Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., DMF, DMSO).

  • Record the absorption spectra over a range of approximately 200-800 nm.

Expected Observations and Interpretation:

  • Ligand-Based Transitions: The spectrum of the free ligand will show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic system.

  • Charge Transfer Bands: Upon complexation, new absorption bands may appear, often in the visible region. These can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

  • d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Co(II), Ni(II)), weak absorption bands corresponding to d-d transitions are expected in the visible or near-IR region. The position and intensity of these bands provide information about the coordination geometry around the metal ion.

Spectroscopic DataFree Ligand (this compound)M(II) Complex (Expected)
IR (cm⁻¹)
ν(N-H)~3400-3200Shifted due to H-bonding changes
ν(C=N) / ν(C=C)~1600-1400Shifted to higher wavenumbers
ν(M-N)-~600-400
UV-Vis (nm)
π→π* / n→π*~250-350Shifted upon coordination
LMCT/MLCT-Present in the visible region
d-d transitions-Present in the visible/near-IR region
Structural Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination complex.

Protocol for Crystal Growth:

  • Slow Evaporation: Dissolve the purified complex in a suitable solvent or solvent mixture until saturation. Allow the solvent to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the complex. In the same container, place a larger volume of a "non-solvent" in which the complex is poorly soluble but the solvent of the complex solution is miscible. The slow diffusion of the non-solvent vapors into the complex solution will induce crystallization.

  • Cooling: Slowly cool a saturated solution of the complex.

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a diffractometer, and diffraction data are collected. The resulting data is then used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While no crystal structures of this compound complexes are currently available in the Cambridge Structural Database (CSD), data from the closely related 2-amino-5-nitropyridine complexes with copper(II) reveal important structural features. For instance, in (2-amino-5-nitropyridinium)₂[CuBr₄], the copper center is coordinated by four bromide ions, and the protonated aminopyridine acts as a counter-ion. In other complexes, the aminopyridine ligand coordinates directly to the metal center.

ParameterExpected Values for M(II)-(this compound) Complexes
Coordination Number 4, 5, or 6
Coordination Geometry Tetrahedral, Square Planar, Square Pyramidal, or Octahedral
M-N(pyridine) Bond Length ~2.0 - 2.2 Å
Intra/Intermolecular Interactions Hydrogen bonding involving the amino group and nitro group
Logical Flow for Characterization

G Start Synthesized Complex IR IR Spectroscopy Start->IR Confirm coordination UV_Vis UV-Vis Spectroscopy Start->UV_Vis Investigate electronic properties Elemental Elemental Analysis Start->Elemental Determine empirical formula TGA Thermogravimetric Analysis Start->TGA Assess thermal stability XRD Single-Crystal X-ray Diffraction Start->XRD Elucidate 3D structure (if single crystals obtained)

Caption: Logical workflow for the characterization of coordination complexes.

PART 3: Application Notes

Coordination complexes of this compound hold promise in several areas of research and development, particularly in the pharmaceutical and materials science sectors.

Potential in Drug Development

The pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. The formation of metal complexes with pyridine-containing ligands can lead to compounds with enhanced or novel biological activities. The potential applications of this compound complexes in drug development include:

  • Anticancer Agents: Many metal complexes exhibit cytotoxicity against cancer cell lines. The mechanism of action can involve the generation of reactive oxygen species (ROS), intercalation with DNA, or inhibition of key enzymes. The presence of the nitro group may also contribute to bioreductive activation under hypoxic conditions found in solid tumors.

  • Antimicrobial Agents: The coordination of a metal ion can enhance the antimicrobial activity of an organic ligand. These complexes can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nutrient uptake.

Catalysis and Materials Science

Pyridine-based metal complexes are widely used as catalysts in a variety of organic transformations. The electronic properties of the this compound ligand can be fine-tuned by the choice of the metal center, potentially leading to catalysts with high activity and selectivity. In materials science, these complexes can serve as building blocks for the construction of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or porous properties.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of coordination complexes with this compound. The protocols and insights presented herein are intended to empower researchers to explore the rich coordination chemistry of this versatile ligand and to unlock its potential in various scientific disciplines. The combination of its electronic properties, hydrogen bonding capabilities, and the inherent biological relevance of the pyridine core makes this compound a compelling candidate for the development of novel functional molecules.

References

  • Mroziński, J., et al. (2007). Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes. Journal of Inorganic Biochemistry, 101(1), 117-26.
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Al-Hamdani, A. A. S., et al. (2011). Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. Transition Metal Chemistry, 36(5), 577-584.
  • Reis, C. P., et al. (2024). Copper(II) salts and complexes of 2-amino-5-nitropyridine. Journal of Coordination Chemistry, 77(12-14).
  • Wikipedia. (2023, December 19). Cambridge Structural Database.
  • Download scientific diagram | Crystal structure of metal complex 4. The single unit of the metal complex is shown in (a), whereas the formation of intermolecular structures is shown along different viewing directions in (b−d). Hydrogen atoms are omitted for clarity of presentation. from publication: Magnetic Exchange Interaction in Nitronyl Nitroxide Radical-Based Single Crystals of 3d Metal Complexes: A Combined Experimental and Theoretical Study | Two stable nitronyl nitroxide free radicals {R 1 = 4'-

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important chemical intermediate. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically grounded solutions to improve yield, purity, and reproducibility.

Technical FAQs

Here we address high-level questions regarding the synthesis of this compound.

Q1: What is the most direct and common method for synthesizing this compound? The most frequently employed method is the direct electrophilic nitration of 2-aminopyridine using a mixed acid solution, typically composed of concentrated sulfuric acid and nitric acid.[1][2] The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, making this a feasible, albeit challenging, transformation.[2]

Q2: Why is regioselectivity a major challenge in the nitration of 2-aminopyridine? Regioselectivity is complex due to competing electronic effects. The amino group is a strong activating, ortho, para-directing group, which favors substitution at the 3- and 5-positions.[1] Simultaneously, the pyridine ring nitrogen is an electron-withdrawing group that deactivates the ring, particularly at the ortho (3, 5) and para (4) positions relative to itself. This interplay results in a mixture of isomers, primarily 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the desired 4-nitro isomer often being a minor product in many standard procedures.[3][4]

Q3: What is 2-nitraminopyridine and how does it relate to the synthesis? During the nitration of 2-aminopyridine, the initial site of electrophilic attack can be the exocyclic amino group rather than the pyridine ring. This forms 2-nitraminopyridine, which is considered the kinetic product of the reaction.[2][3] This intermediate is often unstable under the strong acidic conditions and can undergo an intermolecular rearrangement to yield the ring-nitrated thermodynamic products, such as the 3-nitro and 5-nitro isomers.[3][4]

Q4: Are there alternative synthetic routes that offer better regioselectivity for the 4-nitro position? Yes, while direct nitration is common, alternative strategies can provide better control. One effective method involves the N-oxidation of pyridine to form pyridine-N-oxide. The N-oxide group activates the 4-position for nitration, leading to 4-nitropyridine-N-oxide with high selectivity.[5][6][7] This intermediate can then be converted to the target this compound through subsequent chemical steps. While multi-stepped, this route can offer higher overall yields and purity for the specific 4-nitro isomer.[7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction resulted in a very low yield or no product at all. What went wrong?

  • Probable Cause 1: Inadequate Nitrating Conditions. The pyridine ring is inherently electron-deficient and requires strong electrophilic conditions for nitration.[9] If your nitrating agent is not sufficiently potent, the reaction may not proceed.

    • Solution: Ensure your nitric and sulfuric acids are concentrated and of high purity. The composition of the mixed acid is critical. The sulfuric acid acts as both a solvent and a dehydrating agent, and it protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[2] The ratio of sulfuric acid to nitric acid should be optimized based on established protocols.

  • Probable Cause 2: Reaction Temperature Too Low. While controlling temperature is crucial to prevent side reactions, excessively low temperatures can significantly slow down or halt the reaction rate.

    • Solution: The nitration of aminopyridines is typically conducted within a specific temperature range (e.g., 40-70°C, depending on the specific substrate and desired isomer).[10][11] It is essential to monitor the reaction temperature closely. Start by adding the substrate to the pre-cooled acid mixture, but allow the reaction to proceed at the recommended temperature to ensure a sufficient reaction rate.

  • Probable Cause 3: Product Loss During Workup. The aminonitropyridine products are basic and will form salts in the highly acidic reaction mixture. Improper neutralization can lead to the product remaining dissolved in the aqueous phase.

    • Solution: The workup procedure must be performed carefully. The reaction mixture should be quenched by pouring it slowly onto a large amount of crushed ice to dissipate heat. Neutralization should be carried out gradually with a suitable base (e.g., concentrated ammonia solution, sodium carbonate) while cooling, until a pH of 7-8 is achieved.[9][12] This will precipitate the neutral product, which can then be collected by filtration.

Q2: My final product is a mixture of isomers that are difficult to separate. How can I improve selectivity for the 4-nitro isomer?

  • Probable Cause: Non-Optimized Reaction Conditions. The ratio of nitrated isomers is highly dependent on factors like temperature and reaction time, which govern the kinetic versus thermodynamic product distribution.[3][4]

    • Solution: As discussed in the FAQs, direct nitration of 2-aminopyridine is not ideal for selectively producing the 4-nitro isomer. The most reliable method to achieve this is to switch to a multi-step synthesis starting with the N-oxidation of pyridine to selectively nitrate the 4-position.[5][7] If you must proceed with direct nitration, systematically screen reaction temperatures and times while monitoring isomer distribution by HPLC or TLC to identify optimal conditions for your specific setup.

Q3: The reaction produced a dark, tar-like substance instead of a clean solid. What is the cause?

  • Probable Cause: Oxidation and Over-Nitration. Nitrating conditions are highly oxidative. Excessively high temperatures, a high concentration of nitric acid, or prolonged reaction times can lead to the degradation of the starting material and product, forming polymeric, tarry side products.[2][9]

    • Solution 1: Strict Temperature Control. This is the most critical parameter. The addition of 2-aminopyridine to the nitrating mixture is highly exothermic. This addition must be done slowly, in portions, to a pre-cooled acid mixture (e.g., 0-10°C) to manage the initial exotherm.[11] After the addition is complete, the temperature can be carefully raised to the optimal reaction temperature.

    • Solution 2: Control Stoichiometry. Use a minimal excess of the nitrating agent. A large excess significantly increases the risk of oxidation and the formation of dinitrated products.[9] Carefully calculate and measure the molar equivalents of your reagents.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Problem Encountered (e.g., Low Yield, Impure Product) check_yield Is the yield significantly low? start->check_yield check_purity Is the product impure (isomers, tar)? start->check_purity cause_temp_low Cause: Temperature Too Low? check_yield->cause_temp_low Yes cause_temp_high Cause: Temperature Too High? check_purity->cause_temp_high Yes cause_conditions Cause: Nitrating Conditions Too Weak? cause_temp_low->cause_conditions No sol_temp Solution: Optimize Reaction Temperature (e.g., 40-70°C) cause_temp_low->sol_temp Yes cause_workup Cause: Product Lost in Workup? cause_conditions->cause_workup No sol_conditions Solution: Use High Purity, Concentrated Acids cause_conditions->sol_conditions Yes sol_workup Solution: Careful Neutralization to pH 7-8 onto Ice cause_workup->sol_workup Yes cause_stoich Cause: Excess Nitrating Agent? cause_temp_high->cause_stoich No sol_temp_control Solution: Slow Substrate Addition to Cooled Acid; Strict Temp Control cause_temp_high->sol_temp_control Yes cause_route Cause: Inherent Route Poor Selectivity? cause_stoich->cause_route No sol_stoich Solution: Use Minimal Excess of Nitric Acid cause_stoich->sol_stoich Yes sol_route Solution: Consider Alternative Route (e.g., via Pyridine-N-Oxide) cause_route->sol_route Yes

Caption: Troubleshooting workflow for this compound synthesis.

Mechanism of Isomer Formation

Direct nitration of 2-aminopyridine can lead to several products. The initial attack can occur on the exocyclic nitrogen (kinetic control) or the ring itself (thermodynamic control).

G cluster_main Nitration of 2-Aminopyridine A 2-Aminopyridine B 2-Nitraminopyridine (Kinetic Product) A->B N-Nitration C σ-complex (C3 attack) A->C C3-Nitration D σ-complex (C5 attack) A->D C5-Nitration NO2 NO₂⁺ (from HNO₃/H₂SO₄) E 2-Amino-3-nitropyridine B->E Rearrangement F 2-Amino-5-nitropyridine (Major Thermodynamic Product) B->F Rearrangement C->E -H⁺ D->F -H⁺ G 2-Amino-4-nitropyridine (Desired, often minor product)

Caption: Formation of isomers during the nitration of 2-aminopyridine.

Optimized Experimental Protocol

This protocol is a synthesized example for the nitration of 2-aminopyridine, focusing on control to minimize side products. Warning: This reaction is highly exothermic and uses corrosive, strong acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Reagents and Equipment:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Crushed Ice

  • Concentrated Ammonia Solution or Sodium Carbonate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Thermometer

Procedure:

  • Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5°C.

  • Slowly, add the calculated amount of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, begin adding the 2-aminopyridine in small portions over 30-60 minutes. It is critical to maintain the internal temperature below 20°C during the addition to control the initial exotherm.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to the desired temperature (e.g., 45-50°C) and maintain it for 4-5 hours.[11] Monitor the reaction progress by TLC.

  • Workup (Quenching & Neutralization): Once the reaction is complete, cool the flask back down in an ice-water bath. In a separate large beaker, prepare a substantial amount of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The temperature should be kept low.

  • Neutralize the cold, acidic solution by slowly adding a concentrated base (e.g., ammonia solution) until the pH reaches 7-8. A yellow solid should precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Summary Table

The following table provides an example set of parameters for the described protocol. Researchers should optimize these for their specific setup.

ParameterValue/DescriptionRationale
2-Aminopyridine1.0 eqStarting material
Conc. H₂SO₄8-10 mass eq.Solvent and catalyst for NO₂⁺ formation[11]
Conc. HNO₃0.9-1.0 mol eq.Nitrating agent; limiting to prevent over-nitration[9][11]
Addition Temp.10-20°CControls initial exotherm to prevent degradation[11]
Reaction Temp.40-50°CProvides sufficient energy for reaction to proceed[11]
Reaction Time4-5 hoursShould be optimized by monitoring reaction progress (TLC/HPLC)
Workup pH7-8Ensures the amine product is in its neutral, less soluble form[12]
Expected YieldVariable (40-70%)Highly dependent on precise control of conditions

References

  • Vertex AI Search, based on N-(4-Chlorophenyl)-4-nitropyridin-2-amine (7) 0.500 mmol scale: 83 mg, 67% yield... [and other synthesis examples from the document].
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • CookeChem. This compound, 97%, 4487-50-7. (Source: this compound , 97% , 4487-50-7 - CookeChem)
  • Various authors. (2002). 4-nitropyridine synthesis requested. Hive Chemistry Discourse. (Source: 4-nitropyridine synthesis requested , Hive Chemistry Discourse)
  • Guidechem. (2024). What are the synthesis methods for 4-nitropyridine n-organide? - FAQ. (Source: What are the synthesis methods for 4-nitropyridine n-organide? - FAQ - Guidechem)
  • Jeršak, B., & Petrič, A. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (Source: SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS)
  • Dakenchem. Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. (Source: Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs)
  • Al-Hiari, Y. M., et al. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. (Source: Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH)
  • BLD Pharm. 4487-50-7|this compound. (Source: 4487-50-7|this compound|BLD Pharm)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 564459, 4-Amino-2-nitropyridine. (Source: 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem)
  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PrepChem.com. Synthesis of 4-nitropyridine. (Source: Synthesis of 4-nitropyridine - PrepChem.com)
  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2762822, 2-Amino-4-nitropyridine. (Source: 2-Amino-4-nitropyridine | C5H5N3O2 | CID 2762822 - PubChem - NIH)
  • Khlebnikov, A. F., & Novikov, M. S. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4786. (Source: Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH)
  • Kreps, S. I. (1956). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. (Source: A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT)
  • Sigma-Aldrich. 2-Amino-4-nitropyridine | 4487-50-7. (Source: 2-Amino-4-nitropyridine | 4487-50-7 - Sigma-Aldrich)
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
  • ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.
  • Google Patents. (2014). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines. (Source: Easy Access to 2-Aminopyridines - GalChimia)
  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

Sources

Technical Support Center: Purification of 4-Nitropyridin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 4-Nitropyridin-2-amine via recrystallization. This document moves beyond a simple procedural outline to offer troubleshooting strategies and a deeper understanding of the principles at play, ensuring a higher probability of a successful purification.

I. Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed beforehand if insoluble in the hot solvent.[1] A successful recrystallization is critically dependent on the selection of an appropriate solvent.[1]

Key Characteristics of an Ideal Recrystallization Solvent:
  • High Solute Solubility at High Temperatures: The solvent must effectively dissolve the compound of interest when heated.[2][3]

  • Low Solute Solubility at Low Temperatures: Upon cooling, the compound should readily precipitate out of the solution.[2][3]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[2][4]

  • Chemical Inertness: The solvent should not react with the compound being purified.[3][4]

  • Volatility: The solvent should be easily removable from the purified crystals, typically through evaporation.[3][4]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.

Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when a compound with a low melting point (this compound has a reported melting point of 96 °C) is precipitated from a highly concentrated solution at a temperature above its melting point.[5][6] Aromatic amines, in particular, can be prone to this issue.[7]

Troubleshooting Steps:

  • Reduce Supersaturation: The most common cause is a solution that is too concentrated or cooled too rapidly.[7] Reheat the solution and add a small amount of additional solvent to decrease the saturation level.[8]

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation.[7] Allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can also promote gradual cooling.[8][9]

  • Utilize a Seed Crystal: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the cooled, saturated solution can induce crystallization and prevent oiling.[7][8]

  • Solvent System Modification: If the issue persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (turbid). Gently warm the solution to redissolve the precipitate and then allow it to cool slowly.[2]

Q2: Very few or no crystals are forming, even after extended cooling. What should I do?

A2: This is a common indication that the solution is not sufficiently saturated, meaning too much solvent was used initially.[6][10]

Troubleshooting Steps:

  • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent.[8] This will increase the concentration of the this compound. Once a sufficient amount of solvent has been removed, allow the solution to cool again.

  • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you may need to induce nucleation.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[6][8]

    • Seed Crystals: As mentioned previously, adding a seed crystal is a very effective method to initiate crystallization.[8]

  • Re-evaluate Solvent Choice: If significant solvent removal is required, the chosen solvent may not be ideal. A solvent with a steeper solubility curve (a large difference in solubility between hot and cold) is preferable.[1]

Q3: The recovered crystals are discolored. How can I remove colored impurities?

A3: Colored impurities can often be removed by introducing an activated carbon (charcoal) step.

Procedure:

  • After dissolving the crude this compound in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated carbon to the hot solution. Be cautious, as the solution may boil vigorously upon addition.

  • Gently swirl the flask and then perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.

  • Proceed with the cooling and crystallization steps as usual.

Important Note: Using too much activated carbon can lead to the adsorption of your desired product, resulting in a lower yield.

Q4: Crystals are forming prematurely in the filter funnel during hot filtration. How can I prevent this?

A4: Premature crystallization during hot filtration is a common problem, especially when the solubility of the compound is highly sensitive to temperature changes.[6]

Preventative Measures:

  • Use Excess Solvent: Add a slight excess of the recrystallization solvent to ensure the compound remains dissolved during the filtration process. This excess solvent can be evaporated after filtration and before cooling.[6]

  • Preheat the Funnel and Flask: Warming the filter funnel and the receiving flask with steam or by placing them in a warm oven before filtration can help maintain the temperature of the solution and prevent premature crystallization.[9]

  • Use a Stemless Funnel: A stemless or short-stemmed funnel is recommended to minimize the surface area where cooling and crystallization can occur.[9]

  • Filter in Small Portions: Pour the hot solution into the filter in small batches to minimize the time it spends in the funnel, reducing the chance of cooling.[9]

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general framework. The choice of solvent and specific volumes will need to be determined empirically based on the scale of your experiment and the purity of your starting material.

Step 1: Solvent Selection

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] For this compound, a moderately polar compound, solvents like ethanol, methanol, or ethyl acetate are good starting points. A "like dissolves like" approach can be a useful, though not absolute, guideline.[10] A small-scale solubility test is highly recommended to identify the optimal solvent.

Solubility Testing Procedure:
  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[4]

  • For the solvents in which the compound is insoluble at room temperature, gently heat the test tubes in a water bath.

  • The best solvent will completely dissolve the compound at an elevated temperature.[4]

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath to ensure that the compound crystallizes out.

Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with gentle swirling.

  • Continue to add small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[10]

Step 3: Hot Filtration (if necessary)

If there are insoluble impurities (e.g., dust, solid byproducts), a hot filtration is necessary to remove them.

  • Set up a filtration apparatus with a stemless or short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and receiving flask.

  • Pour the hot solution through the filter paper.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer of the product.

Step 4: Crystallization
  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[1][9]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

Step 5: Crystal Collection
  • Set up a vacuum filtration apparatus (Büchner funnel and flask).

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

  • Pour the crystalline mixture (slurry) into the Büchner funnel.

  • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals. Using a minimal amount of cold solvent is important to avoid redissolving the product.[10]

Step 6: Drying
  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Allow air to be drawn through the crystals on the filter for a few minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven can be used, provided the temperature is kept well below the compound's melting point.

IV. Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool Yes impurities_out Insoluble Impurities Removed hot_filter->impurities_out No ice_bath Ice Bath Cooling cool->ice_bath collect Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash mother_liquor_out Soluble Impurities in Mother Liquor collect->mother_liquor_out dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Solvent Selection Logic

Solvent_Selection start Start: Crude Compound test_rt Test Solubility in Cold Solvent start->test_rt dissolves_cold Dissolves in Cold? test_rt->dissolves_cold test_hot Test Solubility in Hot Solvent dissolves_cold->test_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes dissolves_hot Dissolves when Hot? test_hot->dissolves_hot cool_check Cool Solution dissolves_hot->cool_check Yes dissolves_hot->bad_solvent No crystals_form Crystals Form? cool_check->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent Yes mixed_solvent Consider Mixed Solvent System crystals_form->mixed_solvent No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

V. Summary of Physical Properties

PropertyValueSource
Molecular Formula C₅H₅N₃O₂[5]
Molecular Weight 139.11 g/mol [5][11]
Melting Point 96 °C[5]
Appearance Light yellow to orange solid[5]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °C[5]

VI. References

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. (2012). National Institutes of Health. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Amino-2-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • 4-Nitropyridine N-oxide. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-4-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Nitration of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that the nitration of substituted pyridines is a foundational yet frequently challenging transformation in synthetic chemistry. This guide is designed to provide in-depth, practical solutions to common issues encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges researchers face during the nitration of pyridine and its derivatives.

Q1: Why is my direct nitration of pyridine failing or resulting in extremely low yields?

This is the most fundamental challenge and stems from the inherent electronic nature of the pyridine ring.[1]

  • Electronic Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the aromatic system.[2][3] This makes the ring significantly less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2]

  • Protonation Under Acidic Conditions: Standard nitration conditions involve strong acids like concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[2] The basic lone pair on the pyridine nitrogen readily becomes protonated in this environment, forming a pyridinium cation.[4][5] This positive charge dramatically increases the electron-withdrawing effect, further deactivating the ring and making electrophilic attack extremely difficult.[4] The nitration of pyridine can be up to 10²² times slower than that of benzene.[4]

Q2: My nitration is proceeding, but I am exclusively obtaining the 3-nitro isomer. How can I control the regioselectivity to get 2- or 4-nitropyridines?

The formation of the 3-nitro isomer is the expected outcome of direct electrophilic nitration. The reason lies in the stability of the intermediate sigma complex (also known as an arenium ion) that forms during the reaction.

  • Mechanism & Intermediate Stability: During electrophilic attack, the nitronium ion (NO₂⁺) adds to the ring, creating a positively charged intermediate.

    • Attack at the 3-position (meta) allows the positive charge to be delocalized across three carbon atoms, avoiding the highly electronegative nitrogen.

    • Attack at the 2- (ortho) or 4-position (para) results in a resonance structure where the positive charge is placed directly on the electron-deficient nitrogen atom.[6] This is a highly unstable and energetically unfavorable state, effectively preventing the reaction from proceeding through this pathway.[6]

The following diagram illustrates why the intermediate for 3-substitution is more stable than those for 2- and 4-substitution.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Sigma Complex Intermediates cluster_products Products Pyridine Substituted Pyridine Attack_2 Attack at C2/C6 (Ortho) Pyridine->Attack_2 + NO₂⁺ Attack_3 Attack at C3/C5 (Meta) Pyridine->Attack_3 + NO₂⁺ Attack_4 Attack at C4 (Para) Pyridine->Attack_4 + NO₂⁺ Nitronium NO₂⁺ Electrophile Intermediate_2 Highly Unstable (Positive charge on N) Attack_2->Intermediate_2 Intermediate_3 More Stable (Charge delocalized on C) Attack_3->Intermediate_3 Intermediate_4 Highly Unstable (Positive charge on N) Attack_4->Intermediate_4 No_Product No Reaction Intermediate_2->No_Product High Energy Barrier Product_3 3-Nitropyridine (Major Product) Intermediate_3->Product_3 Lower Energy Barrier Intermediate_4->No_Product High Energy Barrier

Caption: Regioselectivity in Pyridine Nitration.

To obtain the 4-nitro isomer, a different synthetic strategy is required. See Q3 for the recommended approach.

Q3: How can I effectively synthesize 4-nitropyridine derivatives?

Direct nitration is not a viable route to 4-nitropyridines. The most reliable and widely used method is the Pyridine N-Oxide Strategy .[1]

  • Oxidation: The parent pyridine is first oxidized to pyridine-N-oxide. Common oxidizing agents include hydrogen peroxide in acetic acid or m-CPBA.

  • Nitration: The N-oxide functional group fundamentally changes the electronic properties of the ring. The oxygen atom can donate electron density back into the ring via resonance, activating it towards electrophilic substitution, particularly at the 4-position (para).[7][8] Nitration of the N-oxide with a standard nitrating mixture (fuming HNO₃/H₂SO₄) proceeds smoothly to yield 4-nitropyridine-N-oxide.[8][9]

  • Deoxygenation: The resulting 4-nitropyridine-N-oxide is then deoxygenated to give the final 4-nitropyridine product. Reagents like PCl₃ or PPh₃ are commonly used for this step.

G A Substituted Pyridine B Pyridine-N-Oxide A->B Oxidation (e.g., H₂O₂/AcOH) C 4-Nitro-Pyridine- N-Oxide B->C Nitration (HNO₃/H₂SO₄) D 4-Nitropyridine C->D Deoxygenation (e.g., PCl₃)

Caption: Workflow for the Pyridine-N-Oxide Strategy.

Q4: I am observing significant amounts of dinitrated products. How can I control the reaction to favor mono-nitration?

Over-nitration is a common problem, especially when the pyridine ring is activated by electron-donating substituents.[1] To improve selectivity for the mono-nitrated product, you must carefully control the reaction kinetics.

  • Control Reaction Temperature: Lowering the temperature decreases the overall reaction rate, providing a larger kinetic window to stop the reaction after the first nitration and before the second one begins.

  • Stoichiometry of Nitrating Agent: Use the minimum necessary amount of the nitrating agent (e.g., 1.0 to 1.1 equivalents). A large excess will drive the reaction towards poly-nitration.[1]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise or via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[1]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and the formation of products. Quench the reaction as soon as the optimal amount of mono-nitrated product is observed.[1]

Q5: How do existing substituents on the pyridine ring affect nitration?

Substituents have a profound impact on both the reactivity of the ring and the regiochemical outcome of the nitration.[1]

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃), alkoxy (-OR), and amino (-NH₂) are activating.[10][11] They increase the electron density of the ring, making it more reactive towards electrophiles.[12] While this can lead to higher yields and milder required conditions, it also significantly increases the risk of over-nitration.[1] These groups typically direct the incoming nitro group to the ortho and para positions relative to themselves.

  • Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -Br), nitro (-NO₂), or cyano (-CN) are deactivating.[11] They further decrease the electron density of the ring, making nitration even more difficult and requiring harsher conditions.

Troubleshooting Guides

Use these guides for quick problem-solving during your experiments.

Problem: Low or No Yield of Nitrated Product
Possible CauseRecommended Solution
Ring Deactivation The pyridine ring is inherently unreactive, and protonation in acid further deactivates it.[4] Consider switching to the Pyridine-N-Oxide strategy, especially if the 4-nitro isomer is desired.[1][9]
Insufficiently Harsh Conditions For direct nitration of deactivated rings, standard conditions may not be sufficient. Consider using fuming nitric acid and/or oleum (fuming H₂SO₄) and increasing the temperature, while monitoring for decomposition.[2][13]
Starting Material Degradation The harsh conditions required for nitration may be destroying your substrate. Explore milder, alternative nitrating agents like dinitrogen pentoxide (N₂O₅) or modern dearomatization-rearomatization strategies.[4][14]
Poor Solubility Ensure your substrate is fully dissolved in the reaction medium before and during the addition of the nitrating agent.
Problem: Excessive Over-Nitration (Dinitration/Polynitration)
Possible CauseRecommended Solution
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C or below) to gain better kinetic control.[1]
Excess Nitrating Agent Reduce the stoichiometry of the nitrating agent to near-equimolar amounts (1.0-1.1 eq).[1]
Rapid Addition of Reagents Add the nitrating mixture slowly and dropwise to the substrate solution to avoid localized high concentrations.[1]
Reaction Time Too Long Monitor the reaction closely by TLC or GC-MS and quench it as soon as the desired product is maximized.[1]
Key Experimental Protocols

Safety Note: These reactions involve highly corrosive and oxidizing acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is adapted from established procedures for synthesizing 4-nitropyridine-N-oxide, a key intermediate.[9]

1. Preparation of the Nitrating Acid:

  • In a flask cooled in an ice bath, slowly and carefully add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring.

  • Allow the mixture to warm to approximately 20°C before use.

2. Reaction Setup:

  • In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine-N-oxide.

  • Heat the pyridine-N-oxide to 60°C.

  • Crucially , ensure the reflux condenser is fitted with a gas outlet connected to a scrubber (e.g., a wash bottle containing aqueous NaOH solution) to neutralize the nitrous fumes that will evolve.[9]

3. Nitration:

  • Transfer the prepared nitrating acid to the addition funnel.

  • Add the nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes with vigorous stirring. The internal temperature may initially drop.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[9]

4. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto approximately 150 g of crushed ice in a large beaker.

  • Neutralize the solution by slowly adding a saturated sodium carbonate solution in portions until the pH reaches 7-8. Caution: This will cause significant foaming and gas evolution.

  • A yellow solid (a mixture of the product and sodium sulfate) will precipitate. Collect the solid by vacuum filtration.[9]

  • Wash the crude solid with acetone. The inorganic salts are insoluble.

  • Evaporate the acetone from the filtrate to yield the crude product.

  • The product can be further purified by recrystallization from acetone if necessary.[9]

References
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • Discuss the chemistry of pyridine under nitr
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. [Link]
  • Balanna, K., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. [Link]
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orient
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitr
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Direct nitration of pyridine using the HNO3 and H2SO4 method fails because pyridine becomes... brainly.com. [Link]
  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
  • Nitropyridines: Synthesis and reactions.
  • Challenges in the functionalization of pyridines.
  • Regioselective meta-Nitr
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. [Link]
  • Nitration of pyridine-2,6-diamines.
  • Nitration of pyridine-2, 6-diamines.
  • EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Quora. [Link]
  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Nitropyridines, Their Synthesis and Reactions.
  • 7.
  • Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro...
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]
  • Preparation method of 2-hydroxy-3-nitropyridine.
  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
  • Process for the purification of nitro aliphatic compounds.

Sources

Technical Support Center: Synthesis of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Nitropyridin-2-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction to the Synthesis and Its Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. A common and effective route involves the nitration of 2-aminopyridine. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms of these side reactions is paramount to developing a robust and reproducible synthetic protocol.

Key challenges in this synthesis include:

  • Over-nitration: The introduction of multiple nitro groups onto the pyridine ring.

  • Formation of Isomers: Nitration at positions other than the desired C4 position.

  • Hydrolysis Products: Formation of hydroxypyridine derivatives.

  • Oxidative Degradation: Decomposition of starting materials and products under harsh reaction conditions.

This guide will address these challenges in detail, providing actionable solutions based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

A1: A widely used method is the direct nitration of 2-aminopyridine using a nitrating mixture, typically a combination of nitric acid and sulfuric acid. The primary challenges with this route are controlling the regioselectivity of the nitration to favor the 4-position and preventing over-nitration, which can lead to the formation of dinitro- and other polynitrated byproducts.[1][2] The strong electron-donating amino group at the C2 position activates the pyridine ring, but also directs nitration to the 3 and 5 positions, leading to isomeric impurities.

Q2: Why is temperature control so critical during the nitration of 2-aminopyridine?

A2: Temperature control is crucial for several reasons. Firstly, the nitration reaction is highly exothermic. Without proper cooling, runaway reactions can occur, leading to a decrease in selectivity and the formation of degradation products. Secondly, higher temperatures can favor the formation of undesired isomers and over-nitrated products. Maintaining a low and consistent temperature, often in the range of 0-10°C, is essential for maximizing the yield of this compound.[2]

Q3: I'm observing a significant amount of 2-hydroxy-5-nitropyridine in my reaction mixture. What is causing this and how can I prevent it?

A3: The formation of 2-hydroxy-5-nitropyridine is likely due to a diazotization-hydrolysis sequence. If nitrous acid is present or formed in the reaction mixture (from the decomposition of nitric acid), it can react with the 2-amino group to form a diazonium salt. This intermediate is then susceptible to hydrolysis, yielding the corresponding 2-hydroxy derivative. To minimize this side reaction, ensure high-purity nitric acid is used and maintain a low reaction temperature to suppress the formation of nitrous acid.[2]

Q4: My final product is a dark, tarry substance instead of the expected yellow solid. What went wrong?

A4: The formation of dark, polymeric materials is often a sign of oxidative degradation. This can be caused by excessively harsh reaction conditions, such as high temperatures, prolonged reaction times, or a highly concentrated nitrating mixture. To avoid this, use the minimum necessary concentration of the nitrating agents and carefully control the reaction temperature and duration. It is also important to quench the reaction properly by pouring the reaction mixture into ice water to rapidly dilute the acids and dissipate heat.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of multiple side products (over-nitration, isomers). - Product loss during workup and purification.- Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Control stoichiometry: Carefully control the molar ratio of nitric acid to 2-aminopyridine. A slight excess of nitric acid may be necessary, but a large excess should be avoided. - Improve workup: Neutralize the reaction mixture carefully with a base (e.g., ammonia or sodium carbonate) at low temperatures. Extract the product with a suitable organic solvent.
Presence of Dinitro- and Polynitro- byproducts - Excessively strong nitrating conditions (high concentration of nitric acid/sulfuric acid). - High reaction temperature.- Use a milder nitrating agent: Consider alternative nitrating agents if possible. - Modify the nitrating mixture: Decrease the concentration of nitric acid or sulfuric acid. - Strict temperature control: Maintain the reaction temperature below 10°C.
Formation of 3-Nitro and 5-Nitro Isomers - The directing effect of the 2-amino group.- While difficult to eliminate completely, careful control of reaction conditions (low temperature, controlled addition of nitrating agent) can improve selectivity for the 4-position. - Purification: Isomeric impurities can often be removed by column chromatography or recrystallization.
Product is Contaminated with Starting Material - Incomplete reaction. - Insufficient amount of nitrating agent.- Increase reaction time: Monitor the reaction until the starting material is consumed. - Adjust stoichiometry: Ensure a slight molar excess of the nitrating agent is used.

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the desired synthetic pathway to this compound and the key side reactions that can occur.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound HNO3, H2SO4 (Desired Pathway) Isomers 3-Nitro and 5-Nitro Isomers 2-Aminopyridine->Isomers Nitration at C3/C5 Hydrolysis_product 2-Hydroxy-5-nitropyridine 2-Aminopyridine->Hydrolysis_product Diazotization/ Hydrolysis Degradation Degradation Products (Tars) 2-Aminopyridine->Degradation Harsh Conditions Dinitro_products Di- and Poly-nitro Products This compound->Dinitro_products Over-nitration This compound->Degradation Harsh Conditions

Caption: Synthetic pathway and major side reactions in the synthesis of this compound.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonia solution (aqueous) or Sodium Carbonate

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.

  • Addition of 2-Aminopyridine: Slowly add 2-aminopyridine to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 10°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-aminopyridine in sulfuric acid. Maintain the reaction temperature between 0-10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-10°C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a cold aqueous ammonia solution or sodium carbonate until the pH is approximately 8. Keep the mixture cool in an ice bath during neutralization.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Concluding Remarks

The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and meticulous control over the reaction conditions. By anticipating and mitigating the common side reactions outlined in this guide, researchers can significantly improve the yield and purity of their product. Always prioritize safety by conducting reactions in a well-ventilated fume hood and wearing appropriate personal protective equipment.

References

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives.
  • Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-nitropyridine. PubChem.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-Nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with a solid understanding of the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions that arise before embarking on the synthesis.

Q1: Why is the direct nitration of 2-aminopyridine not a recommended route for synthesizing this compound?

A1: This is a critical initial consideration. While direct electrophilic nitration is a standard method for many aromatics, it is highly problematic for 2-aminopyridine when targeting the 4-position. The reaction is governed by the powerful directing effects of the amino group and the ring nitrogen, leading to a mixture of undesired products.

  • Regioselectivity Issues: The amino group is a strong ortho-, para-director. In the acidic conditions required for nitration, the pyridine nitrogen is protonated, becoming a meta-director. The interplay of these effects strongly favors nitration at the 5-position (para to the amino group) and the 3-position.[1][2] The desired 4-nitro isomer is generally not formed or is a very minor byproduct.

  • N-Nitration: The exocyclic amino group can be nitrated to form 2-nitraminopyridine. This species can rearrange under heating in acidic conditions to the 3- and 5-nitro isomers, further complicating the product mixture.[3][4]

  • Electric Hindrance: The protonated ring nitrogen and the incoming electrophile (nitronium ion, NO₂⁺) are both positively charged. This creates an "electric hindrance," or electrostatic repulsion, that disfavors attack at positions close to the ring nitrogen, such as C-3 and, to some extent, C-4.[3][4]

Therefore, a more strategic, multi-step approach is required to achieve the desired 4-nitro substitution pattern cleanly and efficiently.

Q2: What is the most reliable and common synthetic strategy for this compound?

A2: The most robust and widely accepted strategy involves a multi-step sequence starting from pyridine. This pathway allows for precise control over the regiochemistry of each functional group introduction. The key final step is a Nucleophilic Aromatic Substitution (SNAr) reaction.

The general pathway is as follows:

  • N-Oxidation: Pyridine is oxidized to Pyridine-N-Oxide.

  • Nitration: Pyridine-N-Oxide is nitrated to yield 4-Nitropyridine-N-Oxide. The N-oxide group is strongly activating and directs the nitration almost exclusively to the 4-position.[5][6][7]

  • Chlorination: The N-oxide is converted to a 2-halopyridine, typically 2-chloro-4-nitropyridine, using a chlorinating agent like POCl₃ or SOCl₂.

  • Amination: 2-Chloro-4-nitropyridine undergoes a Nucleophilic Aromatic Substitution (SNAr) reaction with an ammonia source to furnish the final product, this compound.[8] The electron-withdrawing nitro group at the 4-position strongly activates the 2-position for nucleophilic attack.

Overall Synthetic Pathway

Synthetic_Pathway Pyridine Pyridine N_Oxide Pyridine-N-Oxide Pyridine->N_Oxide 1. Oxidation (e.g., m-CPBA, H₂O₂) Nitro_N_Oxide 4-Nitropyridine-N-Oxide N_Oxide->Nitro_N_Oxide 2. Nitration (HNO₃/H₂SO₄) Chloro_Nitro 2-Chloro-4-nitropyridine Nitro_N_Oxide->Chloro_Nitro 3. Chlorination (e.g., POCl₃) Final_Product This compound Chloro_Nitro->Final_Product 4. Amination (SNAr) (e.g., NH₃)

Caption: Recommended four-step synthesis of this compound.

Troubleshooting Guide: The Amination of 2-Chloro-4-nitropyridine

This section focuses on the critical final SNAr step, which is often the source of optimization challenges.

Problem 1: My reaction shows low or no conversion of 2-chloro-4-nitropyridine.

This is a common issue that can typically be resolved by systematically evaluating the reaction parameters.

  • Possible Cause 1: Insufficient Reaction Temperature.

    • Explanation: SNAr reactions require overcoming a significant activation energy barrier for the initial nucleophilic attack to form the Meisenheimer complex. The electron-withdrawing nitro group helps, but thermal energy is often necessary.

    • Recommended Solution: Gradually increase the reaction temperature. For amination of activated chloropyridines, temperatures in the range of 80-150 °C are common.[9][10] If using a sealed tube or microwave reactor, ensure you are not exceeding the pressure limits of your vessel. Start at a lower temperature (e.g., 80 °C) and incrementally increase it while monitoring the reaction by TLC or LC-MS.

  • Possible Cause 2: Inappropriate Solvent.

    • Explanation: The choice of solvent is critical. It must be able to dissolve the reactants and, more importantly, stabilize the charged Meisenheimer intermediate without deactivating the nucleophile.

    • Recommended Solution: Use a polar aprotic solvent. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are excellent choices as they facilitate SNAr reactions.[10] Avoid protic solvents like ethanol or water as the primary solvent, as they can solvate the ammonia nucleophile, reducing its reactivity.

  • Possible Cause 3: Ineffective Amine Source or Concentration.

    • Explanation: The nucleophilicity and effective concentration of your ammonia source are paramount. Gaseous ammonia can be difficult to handle and quantify on a lab scale. Aqueous or alcoholic ammonia solutions introduce competing protic solvents.

    • Recommended Solution: A solution of ammonia in a polar aprotic solvent like dioxane or isopropanol is often a good choice. Forcing the reaction to completion may require using a sealed pressure vessel or a microwave reactor to maintain a high concentration of ammonia and reach the required temperatures. Ensure you are using a sufficient excess of the amine (typically 3-10 equivalents).

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low or No Conversion Check_Temp Is Temperature > 80°C? Start->Check_Temp Increase_Temp Increase temperature (e.g., to 100-120°C). Monitor reaction. Check_Temp->Increase_Temp No Check_Solvent Is solvent polar aprotic (DMSO, DMF, NMP)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to a suitable polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Amine Is ammonia source concentrated and in excess? Check_Solvent->Check_Amine Yes Change_Solvent->Check_Amine Increase_Amine Use sealed tube/microwave. Increase equivalents of NH₃. Check_Amine->Increase_Amine No Success Yield Improved Check_Amine->Success Yes Increase_Amine->Success

Sources

Technical Support Center: Purification of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key intermediate in the synthesis of various bioactive molecules, the purity of this compound is paramount to ensuring reliable downstream reactions and accurate biological data.[1][2]

This document provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and troubleshooting guides to help you achieve your desired purity specifications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying this compound.

Q1: What are the most common impurities I might encounter with crude this compound?

The impurity profile of your crude material is heavily dependent on its synthetic route. Common impurities include:

  • Unreacted Starting Materials: If synthesized via Nucleophilic Aromatic Substitution (SNAr), you may find residual 2-chloro-4-nitropyridine or the amine nucleophile used in the synthesis.[3]

  • Positional Isomers: Depending on the nitration or amination strategy, isomers such as 2-Amino-3-nitropyridine or 2-Amino-5-nitropyridine could be present as byproducts. While some synthetic routes are designed to be highly selective, this is always a possibility.[4]

  • Hydrolysis Products: The pyridine ring can be susceptible to hydrolysis under certain conditions (e.g., heating in aqueous neutral or basic solutions), potentially forming 4-nitro-2-pyridone.[5]

  • Byproducts from Side Reactions: Syntheses involving precursors like 4-nitropyridine-N-oxide can sometimes yield byproducts such as 4,4'-azopyridine if the reduction conditions are not fully controlled.[5]

  • Oxidation Products: Like many amines, this compound can be susceptible to slow oxidation over time, especially when exposed to light or air, leading to colored impurities.[6]

Q2: How do I choose the best purification method for my sample?

The choice between recrystallization and column chromatography depends on the impurity profile and the quantity of material.

  • Recrystallization is the preferred method for purifying large quantities (>1 g) of solid material where the main compound is relatively pure (>85-90%). It is efficient and cost-effective if a suitable solvent system can be identified.[7]

  • Flash Column Chromatography is ideal for complex mixtures containing multiple, closely-related impurities or for purifying smaller quantities of material (<5 g). It offers superior separation power but is more time-consuming and resource-intensive.[8]

Below is a simple decision-making workflow:

G start Crude this compound tlc Assess Purity by TLC/LCMS start->tlc decision Is there one major spot with minor impurities? tlc->decision recrystallization Attempt Recrystallization decision->recrystallization  Yes complex Complex mixture or impurities have similar polarity to product decision->complex  No end Pure Product recrystallization->end chromatography Perform Flash Column Chromatography chromatography->end complex->chromatography

Caption: Decision workflow for purification method selection.

Q3: My compound has poor solubility in common recrystallization solvents. What are my options?

This is a common issue with polar, rigid molecules. Consider these advanced strategies:

  • Solvent Mixtures: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent) until turbidity persists. Slow cooling should then induce crystallization.

  • Acid-Base Manipulation: This is a highly effective technique for basic compounds like aminopyridines.[6] Dissolve the crude amine in a dilute aqueous acid (e.g., 1M HCl), which protonates the amine to form a more water-soluble salt. Filter the solution to remove any acid-insoluble impurities. Then, slowly add a base (e.g., 20% sodium hydroxide or ammonia) to the filtrate to neutralize the solution (e.g., to pH 8), causing the purified free amine to precipitate out.[9] This product can then be collected by filtration.

Q4: I'm seeing significant peak tailing during silica gel chromatography. How can I fix this?

This is the most frequent problem when purifying basic amines on standard silica gel. The issue arises from the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface. This leads to poor peak shape, reduced resolution, and potential yield loss.[10]

Solution: Neutralize the acidic sites on the silica by modifying your mobile phase. Add a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide , to your eluent system (e.g., Hexane/Ethyl Acetate).[10] This competing base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically. Alternatively, using an amine-functionalized silica column can also solve this problem.[10]

Section 2: Troubleshooting & Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[7] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C).

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating. Based on literature for similar compounds, ethyl acetate and ethanol are excellent starting points.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with a water bath) and stirring until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If your solution is highly colored from minor impurities, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)Properties & RationalePotential Use Case
Ethyl Acetate 77A moderately polar solvent, often effective for compounds with nitro and amino groups. Frequently cited for similar structures.[11]First choice for general recrystallization.
Ethanol 78A polar protic solvent that can be effective if ethyl acetate fails.Good second choice, especially if impurities are non-polar.
Water / HCl 100Used for the acid-base precipitation method described in FAQ Q3.[9]For samples with significant base-insoluble or acid-insoluble impurities.
Toluene 111A non-polar solvent. Can be used in a binary system with a polar solvent like ethanol.Useful as an anti-solvent or for removing non-polar impurities.
Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8]

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase tlc 1. Develop TLC Method (e.g., Hex/EtOAc + 1% TEA) Target Rf ~0.3 column_prep 2. Prepare Column (Slurry pack with non-polar solvent) tlc->column_prep load 3. Load Sample (Dissolve in min. DCM or dry load) column_prep->load elute 4. Elute Column (Start with weak eluent, gradually increase polarity) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine final Pure Product combine->final

Caption: Standard workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is the default choice.

  • Mobile Phase Optimization (TLC):

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on TLC plates and elute with different ratios of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate).

    • Crucially, add ~1% triethylamine (TEA) to your eluent system to prevent tailing.

    • The optimal eluent system for the column will give your product an Rf value of approximately 0.25-0.35 on the TLC plate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).

    • Pour the slurry into your column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum possible volume of a strong solvent (like Dichloromethane). Add this solution carefully to the top of the column bed.

    • Dry Loading (Preferred): Dissolve your crude product in a solvent, add a small amount of silica gel, and evaporate the solvent completely. This creates a free-flowing powder that can be carefully added to the top of the packed column. This method often provides superior resolution.

  • Elution and Fraction Collection:

    • Begin eluting with the weak mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA).

    • Gradually increase the polarity of the mobile phase according to a predefined gradient (e.g., stepping from 5% EtOAc to 10%, 15%, etc.).

    • Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Product Isolation: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Chromatography Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Compound won't elute Eluent is not polar enough.Increase the percentage of the polar solvent (e.g., Ethyl Acetate) in your mobile phase.
Poor separation Eluent is too polar; compounds are eluting too quickly (high Rf).Decrease the polarity of the mobile phase. Use a shallower gradient.
Streaking or tailing peaks Acid-base interaction with silica.Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[10]
Cracks in the silica bed Column packed improperly or ran dry.Ensure the column bed is never allowed to run dry. Pack the column carefully as a uniform slurry.

References

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH Public Access.
  • Bulavka, V. N., & Boiko, I. I. (n.d.). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Organic Chemistry Portal.
  • Tariq, M. I., et al. (2012). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online.
  • Wang, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
  • Google Patents. (2009). Process for preparation of nitropyridine derivatives. WO2010089773A2.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitropyridine. PubChem Compound Database.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Q&A Thread.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (2015). Preparation method of 5-nitro-2-aminopyridine. CN104447522A.
  • Chetwyn, N. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Nitropyridin-2-amine. This resource is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during chemical reactions involving this versatile reagent. By understanding the underlying chemical principles, you can effectively diagnose and resolve experimental failures, leading to successful synthetic outcomes.

Introduction to this compound

This compound (CAS No: 4487-50-7) is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules.[1][2][3] Its structure, featuring an electron-donating amino group and a potent electron-withdrawing nitro group on a pyridine ring, imparts a unique reactivity profile. The pyridine nitrogen and the nitro group significantly activate the ring towards nucleophilic aromatic substitution (SNAr), making it a key intermediate for introducing the 2-aminopyridine moiety.[4] However, this reactivity can also lead to specific challenges and side reactions. This guide will address these potential pitfalls in a practical, question-and-answer format.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₅H₅N₃O₂[1][5]
Molecular Weight139.11 g/mol [1][5]
AppearanceSolid
Storage2-8°C, inert atmosphere, keep in dark place[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nucleophilic substitution reaction with this compound is showing low to no conversion. What are the likely causes and how can I resolve this?

A1: This is a common issue that can often be traced back to several key factors related to the nucleophile, solvent, temperature, or the starting material itself.

Underlying Principle: Nucleophilic aromatic substitution on the electron-deficient nitropyridine ring is the primary reaction pathway.[6][7] The success of this reaction hinges on the interplay between the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the ability of the leaving group (in this case, often a proton from the amino group after initial coordination or a pre-installed leaving group at another position) to depart.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Solutions:

  • Starting Material Integrity:

    • Problem: The this compound may have degraded. It is sensitive to light and should be stored in a cool, dark place.[2]

    • Solution: Verify the purity of your starting material using techniques like NMR or LC-MS. If impurities are detected, recrystallization or column chromatography may be necessary.

  • Nucleophile Reactivity:

    • Problem: Weakly nucleophilic reagents (e.g., hindered amines, some anilines) may react sluggishly.

    • Solution:

      • Increase Nucleophilicity: If using an alcohol or thiol, consider deprotonation with a non-nucleophilic base (e.g., NaH, K₂CO₃) prior to or during the reaction to generate the more potent alkoxide or thiolate.

      • Alternative Nucleophiles: If possible, consider a more reactive nucleophile.

  • Solvent and Base Selection:

    • Problem: The choice of solvent is critical for SNAr reactions. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[8]

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of a salt but not the nucleophilic anion, thereby enhancing its reactivity.[8] If a base is required, ensure it is strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good choices.

  • Reaction Temperature:

    • Problem: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C while carefully monitoring the reaction progress by TLC or LC-MS. Be cautious of potential decomposition at excessively high temperatures.

Q2: My reaction is messy, showing multiple spots on the TLC plate. What are the potential side reactions with this compound?

A2: The formation of multiple byproducts is often indicative of competing reaction pathways or degradation.

Underlying Principle: The presence of multiple reactive sites on this compound (the amino group, the nitro group, and the pyridine ring) can lead to undesired side reactions under certain conditions.

Potential Side Reactions and Solutions:

  • N-Alkylation/Arylation of the Amino Group:

    • Problem: The primary amino group can compete with your intended nucleophile, leading to self-condensation or reaction with your electrophile.

    • Solution:

      • Protecting Groups: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before carrying out the desired reaction. This is particularly important if your reaction conditions are harsh.

      • Reaction Conditions: Milder reaction conditions (lower temperature, less aggressive base) may favor the desired reaction pathway.

  • Reduction of the Nitro Group:

    • Problem: The nitro group is susceptible to reduction, especially in the presence of certain nucleophiles (e.g., thiols) or trace metal impurities.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can sometimes be coupled with nitro group transformations.

      • Purified Reagents: Ensure all reagents and solvents are pure and free from reducing agents.

  • Nitro Group Migration:

    • Problem: In some nucleophilic substitution reactions of halonitropyridines, migration of the nitro group has been observed.[9][10][11] While less common with an amino substituent, it's a possibility under specific conditions, especially in polar aprotic solvents.

    • Solution: This is a complex mechanistic issue. If you suspect nitro group migration, altering the solvent system (e.g., to a less polar solvent) or the base could potentially suppress this pathway. Detailed structural characterization (2D NMR) would be required to confirm such a rearrangement.

  • Degradation:

    • Problem: At elevated temperatures or in the presence of strong acids or bases, the molecule may decompose.[12]

    • Solution: As mentioned, carefully control the reaction temperature and use the mildest conditions necessary to achieve the desired transformation.

Q3: I am trying to perform a reaction on the pyridine ring nitrogen (e.g., N-oxidation), but it is failing. Why is this, and what can I do?

A3: The electronic properties of this compound make reactions at the ring nitrogen challenging.

Underlying Principle: The pyridine nitrogen's basicity and nucleophilicity are significantly reduced by the strong electron-withdrawing effect of the 4-nitro group. The lone pair of electrons on the nitrogen is less available to participate in reactions like N-oxidation or alkylation.

Troubleshooting and Alternative Strategies:

  • N-Oxidation:

    • Problem: Standard oxidizing agents like m-CPBA or H₂O₂ may not be potent enough to oxidize the deactivated pyridine nitrogen.

    • Solution:

      • More Powerful Reagents: Consider stronger oxidizing agents, but be aware of the potential for over-oxidation or side reactions with the amino group.

      • Alternative Synthetic Route: It is often more practical to perform the N-oxidation on a more electron-rich pyridine precursor and then introduce the nitro and amino groups. For example, pyridine N-oxide can be nitrated to give 4-nitropyridine N-oxide, which can then be further functionalized.[13]

  • N-Alkylation:

    • Problem: The pyridine nitrogen is not nucleophilic enough to react with most alkylating agents.

    • Solution: This transformation is generally not feasible on this substrate. A different synthetic strategy that builds the desired N-alkylated pyridine ring from other precursors is recommended.

Q4: How can I effectively monitor the progress of my reaction involving this compound?

A4: Proper reaction monitoring is crucial for determining the endpoint and preventing the formation of byproducts due to prolonged reaction times or elevated temperatures.

Recommended Techniques:

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

    • Visualization: this compound and many of its derivatives are UV-active. Additionally, staining with potassium permanganate can be useful for visualizing a wider range of compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utility: This is a powerful technique for monitoring the disappearance of starting materials and the appearance of the desired product. The mass spectrometer provides confirmation of the product's molecular weight.

    • Method Development: A standard C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination Example)

This protocol provides a general starting point. Optimization of the solvent, base, temperature, and reaction time will be necessary for specific substrates.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile; ~0.1-0.5 M).

  • Addition of Base and Nucleophile: Add the amine nucleophile (1.1-1.5 eq) followed by a suitable base (e.g., K₂CO₃, Cs₂CO₃; 1.5-2.0 eq).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 100°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Caption: Experimental workflow for a typical nucleophilic amination reaction.

Safety Information

This compound is harmful if swallowed and causes serious eye irritation.[1] It is also a skin and respiratory irritant. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Consult the Safety Data Sheet (SDS) for complete safety and handling information.[14]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2762822, 2-Amino-4-nitropyridine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 564459, 4-Amino-2-nitropyridine.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1729–1732.
  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PrepChem.com. Synthesis of 4-nitropyridine.
  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • HETEROCYCLES, Vol. 65, No. 9, 2005. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Matrix Fine Chemicals. 2-NITROPYRIDIN-4-AMINE | CAS 14916-64-4.
  • Semantic Scholar. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration.
  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • Fisher Scientific. Aromatic Nucleophilic Substitution.
  • PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
  • YouTube. Amine Rxn Practice & Physical Properties (Worksheet Solutions Walkthrough).

Sources

safe storage and handling of 4-Nitropyridin-2-amine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stable storage, safe handling, and effective use of this compound in your experiments. Here, we address common challenges and questions to help you maintain the integrity of your research and prevent compound degradation.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel inhibitors and functional materials.[1] Its reactivity is centered around the amino and nitro groups on the pyridine ring. However, these functional groups also render the molecule susceptible to degradation if not handled and stored correctly. This guide provides in-depth technical advice to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[2] The recommended storage temperature is between 2-8°C.[3] It is crucial to keep the container tightly sealed and, for maximum stability, to store it under an inert atmosphere, such as argon or nitrogen.

Q2: How should I prepare stock solutions of this compound?

When preparing stock solutions, it is advisable to use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Protic solvents, especially in the presence of acidic or basic impurities, can promote degradation over time.[4] For quantitative applications, it is best to prepare fresh solutions or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q3: What are the primary signs of degradation?

Visual changes, such as a darkening in color of the solid material or discoloration of solutions, can indicate degradation.[2] Inconsistent experimental results, the appearance of unexpected spots on a TLC plate, or new peaks in an HPLC chromatogram are also strong indicators that the integrity of the compound may be compromised.

Q4: What are the main degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related nitropyridine derivatives, several potential routes exist:

  • Hydrolysis: Under strongly acidic conditions, the amino group can undergo hydrolysis to a hydroxyl group.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of nitroaromatic compounds.[4]

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, often initiated at the amino and nitro functional groups.[5][6]

  • Reduction of the Nitro Group: In the presence of reducing agents, the nitro group is susceptible to reduction, forming nitroso, hydroxylamino, or amino derivatives.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of your this compound stock.

  • Troubleshooting Steps:

    • Assess Purity: Analyze your solid sample and solutions by HPLC-UV or LC-MS to check for the presence of impurities or degradation products.

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid material.

    • Review Storage: Confirm that both the solid compound and your solutions are being stored under the recommended conditions (cool, dark, inert atmosphere).

Issue 2: Color change in the solid compound or solutions.

  • Possible Cause: This is a common indicator of degradation, potentially due to oxidation or photodegradation.[2]

  • Troubleshooting Steps:

    • Protect from Light: Ensure that all containers, both for the solid and solutions, are opaque or wrapped in aluminum foil to prevent light exposure.[4]

    • Inert Atmosphere: Purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing to minimize oxidation.

    • Purity Check: Run a purity analysis to identify the nature of the colored impurity.

Issue 3: Low yields in a synthetic reaction involving this compound.

  • Possible Cause: The compound may have degraded, reducing the amount of active starting material. Alternatively, it may be reacting with incompatible reagents.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, confirm the purity of the this compound.

    • Check Reagent Compatibility: Avoid using strong oxidizing agents, as they are known to be incompatible.[7] Be mindful of strong acids or bases in your reaction conditions, which could lead to hydrolysis.[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a fume hood, accurately weigh the required amount of the compound into a clean, dry amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: If not for immediate use, blanket the solution with an inert gas, seal the vial tightly, and store at -20°C.

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Solid)Minimizes thermal degradation.[3]
-20°C (Solution)Slows down degradation in solution.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation.
Light Exposure Store in the darkPrevents photodegradation.[2][4]
Recommended Solvents Anhydrous DMSO, DMFAprotic solvents are less likely to cause degradation.[4]
Incompatible Materials Strong oxidizing agentsTo prevent vigorous and potentially hazardous reactions.[7]

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B Hydrolysis Product (4-Nitro-2-hydroxypyridine) A->B Strong Acid/Base C Photodegradation Products A->C UV Light D Thermal Decomposition Products A->D High Temperature E Reduction Product (e.g., 4-Nitroso- or 4-Hydroxylamino-2-aminopyridine) A->E Reducing Agents

Caption: Potential degradation routes for this compound.

Troubleshooting Workflow for Purity Issues

Troubleshooting Workflow for Purity Issues start Purity Issue Detected (e.g., low yield, color change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvent, Freshness) start->check_handling analyze_purity Analyze Purity (HPLC, LC-MS) check_storage->analyze_purity check_handling->analyze_purity is_degraded Degradation Confirmed? analyze_purity->is_degraded discard Discard and Use New Stock is_degraded->discard Yes optimize Optimize Conditions and Re-evaluate is_degraded->optimize No end Issue Resolved discard->end optimize->end

Caption: A step-by-step guide to troubleshooting purity problems.

References

  • Safety Data Sheet for 4-Amino-3-nitropyridine (Please note: This is for a related compound, but provides relevant safety inform
  • Ningbo Inno Pharmchem Co., Ltd.
  • BenchChem - Stability of 3-Amino-4-nitropyridine in acidic or basic media
  • ResearchGate - Nitropyridines, Their Synthesis and Reactions
  • MDPI - Nitropyridines in the Synthesis of Bioactive Molecules
  • Oxford Academic - The Photochemical Reduction of 4-Nitropyridine in a Hydrochloric Acid-Isopropyl Alcohol Solution
  • MDPI - Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids
  • BenchChem - Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions
  • PubChem - 4-Amino-2-nitropyridine
  • OSHA - Aminopyridines (2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine)
  • PMC - Nitroaromatic Compounds,
  • SIELC Technologies - HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column
  • Heriot-Watt University - Degradation of amine-based solvents in CO2 capture process by chemical absorption
  • PubChem - 2-Amino-4-nitropyridine
  • Sigma-Aldrich - 2-Amino-4-nitropyridine
  • Master Organic Chemistry - Acidic Hydrolysis of Nitriles To Amides
  • ResearchGate - Thermal degradation steps and temper
  • ChemScene - 2-Amino-4-nitropyridine
  • CookeChem - this compound, 97% , 4487-50-7
  • MDPI - Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photoc
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles
  • FORCE Technology - Emissions and formation of degradation products in amine-based carbon capture plants
  • MDPI - Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M

Sources

Technical Support Center: Overcoming Poor Solubility of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitropyridin-2-amine is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of kinase inhibitors and other functional molecules.[1] Its chemical structure, featuring a polar amino group, a highly polar nitro group, and an aromatic pyridine core, presents a significant challenge in terms of solubility. The strong intermolecular forces, including hydrogen bonding, contribute to high crystal lattice energy, making it poorly soluble in a wide range of common organic solvents. This guide provides researchers with a comprehensive set of troubleshooting strategies, detailed protocols, and the underlying chemical principles to effectively overcome these solubility issues in their reaction setups.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent. What are the first things I should try?

A1: When encountering poor solubility, start with the simplest physical methods before altering the chemical composition of your system.

  • Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of many solids.[2] However, monitor the thermal stability of your reactants and solvent to prevent degradation.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area, accelerating the dissolution process.[2]

  • Particle Size Reduction: Grinding the this compound into a finer powder increases its surface-area-to-volume ratio, which can enhance the rate of dissolution.[2][3]

Q2: Which common solvents are most likely to dissolve this compound?

A2: Based on the principle of "like dissolves like," polar aprotic solvents are generally the most effective choice due to their ability to interact with the polar nitro and amino groups without interfering with their reactivity in many cases.[2]

  • Highly Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Moderately Effective: Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate. These may require heating.

  • Generally Poor: Nonpolar solvents like Hexane, Toluene, and Dichloromethane (DCM) are unlikely to be effective on their own.[4]

Q3: When should I consider using a co-solvent system?

A3: A co-solvent is an excellent strategy when a single solvent provides suboptimal solubility or when the ideal solvent for solubility is not suitable for the reaction conditions (e.g., too high of a boiling point). By mixing a good solvent (like DMF or DMSO) with a less effective but reaction-compatible solvent (like THF or Toluene), you can create a medium with a balanced polarity that dissolves all components.[3][5]

Q4: How can I use pH to my advantage to dissolve this compound?

A4: The 2-amino group on the pyridine ring is basic and can be protonated to form a much more polar and soluble pyridinium salt. Adding a stoichiometric amount of a non-nucleophilic acid (e.g., HCl in dioxane, methanesulfonic acid) can dramatically increase solubility in polar protic solvents, including water. This is a powerful technique, but you must ensure that the resulting acidic conditions and the presence of a salt are compatible with your subsequent reaction steps.[6]

Q5: My reaction involves a base-sensitive functional group. Can I still use pH modification?

A5: Yes, but with caution. Instead of strong mineral acids, you can use organic acids like acetic acid or trifluoroacetic acid, which can form salts with the amine.[6] Alternatively, certain amino acids can act as solubilizing agents through both ionic and non-ionic interactions, offering a milder approach to solubility enhancement.[7][8]

Q6: Are there any reaction techniques that don't require full dissolution?

A6: Absolutely. If solubilization proves intractable, you can explore alternative methodologies:

  • Slurry Reactions: In some cases, a reaction can proceed successfully in a suspension (slurry), especially if the product is soluble. The small amount of dissolved starting material reacts, and more dissolves to re-establish equilibrium (Le Chatelier's principle).[9]

  • Mechanochemistry (Ball-Milling): This solvent-free technique uses mechanical force to initiate reactions in the solid state. It is highly effective for cross-coupling reactions involving insoluble aryl halides and can be an excellent alternative.[10]

  • Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, a PTC can shuttle a reactant across the phase boundary, allowing the reaction to proceed without needing to dissolve the amine in the bulk organic solvent.

In-Depth Troubleshooting Guides & Protocols

This section provides detailed workflows for systematically addressing solubility challenges with this compound.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for tackling solubility issues.

G start Reaction Start: This compound is insoluble physical Apply Physical Methods: 1. Increase Temperature 2. Sonicate 3. Grind Material start->physical check1 Is it soluble? physical->check1 solvent Optimize Solvent System: 1. Screen Solvents (Table 1) 2. Add Co-solvent check1->solvent No success Proceed with Reaction check1->success Yes check2 Is it soluble? solvent->check2 chemical Apply Chemical Methods: 1. Adjust pH (Acid Addition) 2. Use Solubilizing Additives check2->chemical No check2->success Yes check3 Is it soluble? chemical->check3 advanced Consider Advanced Methods: 1. Mechanochemistry 2. Phase-Transfer Catalysis 3. Run as Slurry check3->advanced No check3->success Yes advanced->success

Caption: Decision tree for troubleshooting poor solubility.

Data Presentation: Solvent Selection

The choice of solvent is critical. The following table provides a guide to common solvents and their predicted effectiveness for dissolving this compound based on polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NamePolarity IndexPredicted SolubilityRationale & Comments
Nonpolar Hexane, Toluene0.1 - 2.4InsolubleCannot overcome the high crystal lattice energy. The nonpolar nature does not interact well with the polar functional groups.[4]
Polar Aprotic Dichloromethane (DCM)3.1Sparingly SolubleMay show slight solubility but is generally insufficient for reaction concentrations.
Tetrahydrofuran (THF)4.0Sparingly to ModerateCan dissolve moderate amounts, often requiring heat. A common choice for reactions like Suzuki couplings.[11]
Ethyl Acetate4.4Sparingly to ModerateSimilar to THF; solubility increases significantly with temperature.
Acetonitrile5.8Moderate to SolubleA good option that balances polarity and a reasonable boiling point.
Dimethylformamide (DMF)6.4SolubleAn excellent, highly polar solvent that is effective at room temperature. Beware of high boiling point for workup.
Dimethyl Sulfoxide (DMSO)7.2Highly SolubleOne of the best solvents for this compound. Its very high boiling point can be a disadvantage.
Polar Protic Ethanol, Methanol5.2 (Avg)ModerateCan act as both a hydrogen bond donor and acceptor, aiding solubility. Can participate in side reactions.[12]
Water10.2Sparingly SolubleLimited solubility despite its high polarity due to the hydrophobic pyridine ring.[12]
Experimental Protocols
Protocol 1: Co-Solvent System for a Suzuki Coupling

This protocol is for a scenario where this compound is poorly soluble in a primary reaction solvent like dioxane or toluene, which are common for Suzuki couplings.[11][13]

Objective: To achieve complete dissolution for a homogeneous reaction mixture.

Materials:

  • This compound

  • Primary Solvent (e.g., Dioxane)

  • Co-Solvent (e.g., DMF or NMP)

  • Reaction Vessel with stir bar

Procedure:

  • Preparation: To the reaction vessel, add the this compound and other solid reagents.

  • Primary Solvent Addition: Add the bulk of the primary solvent (e.g., 80% of the final desired volume of dioxane).

  • Stirring: Begin vigorous stirring. You will observe a suspension or slurry.

  • Co-solvent Titration: Slowly add the co-solvent (DMF) dropwise to the stirring suspension at room temperature.

  • Monitoring: Continue adding the co-solvent until all solid material has dissolved, resulting in a clear solution.

  • Final Volume: If necessary, add more primary solvent to reach the final target concentration for the reaction.

  • Proceed: The homogeneous mixture is now ready for the addition of catalysts and other liquid reagents to initiate the reaction.

Protocol 2: pH Modification for Amide Bond Formation

This protocol is useful for amide coupling reactions where the amine's nucleophilicity is low due to the electron-withdrawing nitro group, a problem compounded by poor solubility.[14][15]

Objective: To solubilize the amine as its salt, then perform the coupling.

Materials:

  • This compound

  • Aprotic Solvent (e.g., DCM or Acetonitrile)

  • HCl (e.g., 4M solution in Dioxane)

  • Carboxylic Acid, Coupling agents (e.g., HATU, EDC)

  • Non-nucleophilic base (e.g., DIPEA, Triethylamine)

Procedure:

  • Suspension: Suspend the this compound in the chosen aprotic solvent.

  • Acidification: Add 1.0 equivalent of HCl in dioxane solution dropwise. Stir for 15-20 minutes. The solid should dissolve as the pyridinium hydrochloride salt is formed.

  • Carboxylic Acid Activation: In a separate flask, activate your carboxylic acid with your chosen coupling reagent as per standard procedure.

  • Neutralization & Coupling: To the solution of the pyridinium salt, add the activated carboxylic acid mixture. Then, add at least 2.0 equivalents of the non-nucleophilic base (e.g., DIPEA). One equivalent will neutralize the HCl salt to liberate the free amine in situ, and the second equivalent will act as the base for the coupling reaction.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

Causality: By forming the salt, we overcome the primary solubility hurdle. The in situ neutralization with a hindered base like DIPEA regenerates the nucleophilic amine at the moment of reaction, allowing it to couple efficiently with the activated acid before it can precipitate.

Advanced Strategy: Mechanochemical Synthesis

When all solution-phase approaches fail, particularly for cross-coupling reactions, mechanochemistry offers a powerful, solvent-free alternative.[10]

Workflow:

G start Weigh Solid Reactants: - this compound - Coupling Partner - Catalyst & Base mill Add to Ball Mill Jar with Grinding Media start->mill run Run Mill at Set Frequency & Time mill->run workup Reaction Workup: Dissolve Crude Mixture in Solubilizing Solvent (e.g., DMSO/EtOAc) run->workup purify Purify Product via Chromatography or Recrystallization workup->purify

Caption: Workflow for mechanochemical reaction setup.

Expertise: This method bypasses solubility entirely by creating intimate contact between reactant particles through high-energy collisions. It is particularly effective for notoriously insoluble starting materials in reactions like the Suzuki-Miyaura coupling.[10]

Safety Information

This compound is a chemical substance that requires careful handling.

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid creating dust.

  • Storage: Store in a cool, dark place under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[16]

References
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
  • Labcompare. (2021). Mechanochemical Approach Overcomes Insolubility in Organic Chemistry. [Link]
  • Xie, B., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4727–4730*. [Link]
  • Tiam-Ting, T., et al. (2013). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E, 69(Pt 12), o1799. [Link]
  • ResearchGate. (2019).
  • SWAYAM Prabha IIT Madras Channels. (2021). Solubility Enhancement Techniques. [Link]
  • Kaur, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11720-11725. [Link]
  • ResearchGate. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
  • Al-Akkam, E., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12, 19830-19840. [Link]
  • National Center for Biotechnology Information. 2-Amino-4-nitropyridine.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
  • Reddit. (2021).
  • Al-Akkam, E., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • National Center for Biotechnology Information. N-(4-methoxyphenyl)-3-nitropyridin-4-amine.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
  • Feng, M., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie, 134(49). [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
  • PubMed. (2025).
  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]
  • Quora. (2018). Are amines soluble in organic solvents?[Link]
  • PubMed. (2022).
  • Technologist Co. Ltd. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
  • SlidePlayer. Organic Chemistry II. [Link]

Sources

Technical Support Center: Navigating Catalyst Deactivation in the Cross-Coupling of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst deactivation encountered during the cross-coupling of nitropyridines. Our goal is to equip you with the scientific understanding and practical solutions to enhance the robustness and success of your synthetic endeavors.

Introduction: The Dual Challenge of Nitropyridines in Cross-Coupling

Nitropyridines are valuable building blocks in medicinal chemistry and materials science. However, their use in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, is often plagued by low yields and reaction failure. This is primarily due to catalyst deactivation, a complex issue stemming from the inherent electronic properties of the nitropyridine scaffold.

The primary culprits are the nitro group and the pyridine nitrogen, which can act independently or in concert to poison the catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1] Simultaneously, the nitro group, a strong electron-withdrawing group, can also interact with the catalyst and influence the electronics of the catalytic cycle, sometimes unfavorably.[2] Understanding and mitigating these deactivation pathways is crucial for successful cross-coupling with this challenging substrate class.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a nitropyridine substrate failing or giving poor yields?

A1: The most common reason for failure or low yields in nitropyridine cross-coupling is catalyst deactivation. Both the pyridine nitrogen and the nitro group can act as poisons to the palladium or nickel catalyst. The pyridine nitrogen can bind strongly to the metal center, forming inactive catalyst species.[1] The nitro group can also coordinate to the catalyst or be reduced under certain reaction conditions, leading to byproducts that inhibit catalysis.

Q2: How do I know if my catalyst is being deactivated?

A2: Signs of catalyst deactivation include:

  • Stalled reaction: The reaction starts but does not proceed to completion, even with extended reaction times.

  • Formation of byproducts: You may observe the formation of reduced nitro compounds or dehalogenated starting materials.

  • Color change: The reaction mixture may turn black or form a precipitate, indicating the formation of palladium or nickel black (aggregated, inactive metal).[3]

  • Inconsistent results: Difficulty in reproducing results between batches can be a sign of varying levels of impurities that poison the catalyst.

Q3: Can I use standard phosphine ligands for nitropyridine cross-coupling?

A3: While some standard phosphine ligands may work in specific cases, they are often not robust enough for general application with nitropyridines. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, BrettPhos), or N-heterocyclic carbenes (NHCs) are often more effective.[2][4] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen.[4]

Q4: What is the role of the base in preventing catalyst deactivation?

A4: The choice of base is critical. Strong bases can react with the nitropyridine substrate or promote side reactions that lead to catalyst poisoning. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium tert-butoxide (NaOtBu).[5] The base's solubility can also play a role; in some cases, a biphasic system with an aqueous base solution can be beneficial.

Q5: Are there any general strategies to prevent catalyst deactivation from the outset?

A5: Yes, several preventative measures can be taken:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands or NHCs.[2]

  • Catalyst Precursor: Employ well-defined palladium precatalysts, which can lead to a more efficient formation of the active catalytic species.[5]

  • Reaction Conditions: Optimize temperature, solvent, and base. Lower temperatures can sometimes disfavor deactivation pathways.

  • Purity of Reagents: Ensure all starting materials, solvents, and reagents are of high purity and free from potential catalyst poisons like sulfur or water.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of nitropyridines.

Issue 1: Low or No Conversion

Your reaction is not proceeding, or the conversion to the desired product is unacceptably low.

Troubleshooting Workflow:

G cluster_1 Solution 1 cluster_2 Solution 2 cluster_3 Solution 3 start Low/No Conversion check_catalyst 1. Catalyst & Ligand Choice start->check_catalyst check_conditions 2. Reaction Conditions check_catalyst->check_conditions solution1 Switch to bulky, electron-rich ligands (e.g., Buchwald type) or NHCs. check_catalyst->solution1 check_reagents 3. Reagent Purity check_conditions->check_reagents solution2 Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, CPME). Optimize temperature. check_conditions->solution2 solution3 Ensure anhydrous and degassed solvents. Purify starting materials. check_reagents->solution3

Caption: Troubleshooting workflow for low or no conversion.

Detailed Causality and Solutions:

  • Catalyst and Ligand: The coordination of the pyridine nitrogen to the palladium center can form a stable, catalytically inactive complex. Standard ligands may not be sufficient to prevent this.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. The steric bulk of these ligands can disfavor the binding of the pyridine nitrogen, while their electron-donating properties can promote the reductive elimination step of the catalytic cycle.[4][8]

  • Reaction Conditions: The choice of base and solvent can significantly impact catalyst stability and activity.

    • Solution: Screen a panel of weaker inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] Ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene, are commonly used.[9] Temperature optimization is also crucial; while higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

  • Reagent Purity: Trace impurities in starting materials or solvents can act as potent catalyst poisons.

    • Solution: Ensure all reagents are of the highest possible purity. Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.

Issue 2: Observation of Catalyst Decomposition (Palladium/Nickel Black)

The reaction mixture turns black, indicating the formation of inactive metal aggregates.

Catalyst Deactivation Pathway:

G active_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd-Pyridine Complex active_catalyst->inactive_complex Coordination of Nitropyridine aggregation Aggregation inactive_complex->aggregation pd_black Palladium Black (Inactive) aggregation->pd_black

Caption: Pathway to palladium black formation.

Detailed Causality and Solutions:

  • Ligand Dissociation: The binding of the nitropyridine substrate can sometimes lead to the dissociation of the supporting phosphine ligand. The resulting "ligandless" palladium species are highly unstable and prone to aggregation.

    • Solution: Increase the ligand-to-metal ratio. Using a slight excess of the ligand can help maintain the stability of the active catalyst.

  • Slow Catalytic Turnover: If the rate of a key step in the catalytic cycle, such as oxidative addition or reductive elimination, is slow, the concentration of unstable intermediates can build up, leading to decomposition.

    • Solution: The use of highly active, well-defined precatalysts can ensure a rapid and efficient initiation of the catalytic cycle, minimizing the lifetime of unstable species.[5] Additionally, the choice of a more electron-rich ligand can accelerate the rate-limiting reductive elimination step.

Issue 3: Formation of Significant Side Products

The desired product is formed, but significant amounts of byproducts, such as reduced nitro-compounds or dehalogenated starting material, are also observed.

Quantitative Data on Common Side Reactions:

Side ReactionCommon CauseRecommended Solution
Reduction of Nitro Group Presence of a hydrogen source (e.g., certain solvents, water) and a catalyst capable of promoting hydrogenation.Use anhydrous solvents and reagents. Avoid protic solvents.
Dehalogenation Beta-hydride elimination from an intermediate palladium-hydride species.Choose a base that is less likely to generate hydride species. Optimize reaction time to minimize exposure to conditions that favor this pathway.
Homocoupling Often occurs at higher temperatures or with certain catalyst systems.Lower the reaction temperature. Screen different palladium sources and ligands.

Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of a Nitropyridine

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the nitropyridine halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.1-0.2 M solution).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2.2-11 mol%). Add this mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst Reactivation

In some cases, a deactivated catalyst, particularly a heterogeneous one like palladium on carbon, can be reactivated.

Experimental Protocol: Reactivation of Palladium on Carbon (Pd/C)

Note: This procedure is for heterogeneous catalysts and may not be applicable to homogeneous systems.

  • Washing: The deactivated Pd/C catalyst is refluxed and washed with an alcohol solution (e.g., ethanol) for 3-8 hours. This is followed by washing with deionized water.[10]

  • Ultrasonic Cleaning: The washed catalyst is then cleaned in an ultrasonic bath with water as the solvent.[10]

  • Alkali Treatment: The catalyst is soaked in an alkali solution (e.g., sodium hydroxide).[10]

  • Neutralization and Drying: The catalyst is washed with water until neutral and then dried to yield the reactivated catalyst.[10]

Conclusion

The cross-coupling of nitropyridines presents a formidable challenge due to the dual deactivating effects of the pyridine nitrogen and the nitro group. However, by understanding the underlying mechanisms of catalyst poisoning and employing rational strategies in the choice of ligands, bases, and reaction conditions, these hurdles can be overcome. This guide provides a framework for troubleshooting common issues and developing robust and reliable protocols for the synthesis of these important molecules.

References

  • Method for reactivating palladium carbon catalyst. CN103623843A.
  • Method for reactivating palladium catalysts. US3959382A.
  • Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics. [Link]
  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
  • Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. MDPI. [Link]
  • Catalyst deactivation mechanisms and how to prevent them. [Link]
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. [Link]
  • Catalyst deactivation challenges in FCC and how to prevent them. [Link]
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. [Link]
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • palladium coupling catalyst activ
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
  • Ligand design minimizes isomerization in the nickel-mediated coupling of 2-fluoropyridines and alkylmagnesium nucleophiles.
  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PubMed Central. [Link]
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed. [Link]
  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. PubMed Central. [Link]
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Mechanistic Studies of Organic-Metallic Catalysts in Cross-Coupling Reactions. Eurasian Journal of Chemical, Medicinal and Petroleum Research. [Link]
  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. [Link]
  • The role of reversible oxidative addition in selective palladium(0)
  • Buchwald–Hartwig amin
  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol.
  • Degradation of Pd catalyst in Buchwald-Hartwig amin
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Ligand selector steers C–N cross-couplings down most sustainable p
  • How To Prevent Catalyst Deactivation?.
  • Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PubMed Central. [Link]
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [Link]
  • Design of robust 2,2′-bipyridine ligand linkers for the stable immobilization of molecular catalysts on silicon(111) surfaces. RSC Publishing. [Link]

Sources

Technical Support Center: Monitoring 4-Nitropyridin-2-amine Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for monitoring chemical reactions involving 4-Nitropyridin-2-amine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who rely on accurate, real-time reaction monitoring to make informed decisions. Here, we move beyond mere procedural lists to explain the underlying chemical principles, helping you not only to execute protocols but also to troubleshoot effectively when challenges arise.

I. Foundational Principles: Why TLC for this compound?

This compound is a polar, aromatic compound, featuring both a basic amino group and an electron-withdrawing nitro group. These functional groups dictate its chromatographic behavior on standard silica gel plates. Understanding this is the first step to mastering its analysis.

  • Polarity and Retention: The primary amine and the nitro group are both polar, leading to strong interactions (hydrogen bonding and dipole-dipole) with the acidic silica gel (SiO₂) stationary phase. This results in relatively low Retention Factor (Rf) values in non-polar solvent systems.

  • UV Activity: The conjugated aromatic system makes this compound and many of its derivatives UV-active. This is the primary and most convenient method for visualization, typically at 254 nm, where it will appear as a dark spot on a fluorescent green plate.

A typical TLC workflow for reaction monitoring is a crucial analytical technique used to track the consumption of starting materials and the formation of products over time.[1][2]

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Spot Spot Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) Elute Elute Plate Spot->Elute Place in chamber PrepChamber Prepare Elution Chamber (Solvent + Filter Paper) Dry Dry Plate Elute->Dry Visualize Visualize (UV Lamp, Stain) Dry->Visualize Analyze Analyze Spots (Rf, Disappearance of SM, Appearance of Product) Visualize->Analyze

Caption: General workflow for monitoring a reaction by TLC.

II. Step-by-Step Protocol: Monitoring a Representative Reaction

Let's consider a common transformation: a Nucleophilic Aromatic Substitution (SNAr) where the amino group of this compound is acylated.

Objective: To monitor the progress of the acylation of this compound to form N-(4-nitropyridin-2-yl)acetamide.

Materials:
  • Silica gel TLC plates with fluorescent indicator (e.g., F₂₅₄)

  • Developing chamber (e.g., a beaker with a watch glass)

  • Capillary spotters

  • UV lamp (254 nm)

  • Eluent (Mobile Phase): e.g., 30% Ethyl Acetate in Hexane (This may require optimization)

  • Reaction mixture, pure this compound (Starting Material, SM), and the expected product if available.

Methodology:
  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3] Mark three lanes: "SM" for the starting material, "C" for co-spot, and "R" for the reaction mixture.

  • Chamber Saturation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber with solvent vapors. Cover the chamber.[4]

  • Spotting the Plate:

    • Lane SM: Dissolve a tiny amount of pure this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary spotter, make a small, concentrated spot on the "SM" mark.

    • Lane R: At timed intervals (e.g., t=0, 30 min, 1 hr), take a small aliquot from your reaction.[1] Dilute it in a small vial. Spot this diluted mixture on the "R" mark.

    • Lane C (Co-spot): First, spot the starting material (SM) on the "C" mark. Then, without moving the plate, carefully spot the reaction mixture (R) directly on top of the SM spot. This lane is critical for confirming if the spot in the reaction mixture is indeed the starting material.[1]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[5] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion & Visualization: When the solvent front is about 1 cm from the top of the plate, remove it.[4] Immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Analysis: View the dried plate under a UV lamp. The starting material, being more polar, will have a lower Rf than the less polar acylated product. Reaction completion is indicated by the complete disappearance of the starting material spot in the "R" lane.[1]

Reaction_Monitoring cluster_tlc TLC Plate cluster_legend Legend T0 Time = 0 min SM C R T30 Time = 30 min SM C R T60 Time = 60 min SM C R C_SM_T0 R_T0 C_SM_T30 C_P_T30 R_SM_T30 R_P_T30 C_SM_T60 C_P_T60 R_P_T60 SM_Legend SM_Label Starting Material (SM) P_Legend P_Label Product (P)

Caption: Idealized TLC plates monitoring reaction progress over time.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered when running TLC for reactions involving this compound and its derivatives.

Problem / Question Probable Cause(s) Scientifically-Grounded Solution(s)
Q1: My spots are streaking badly down the plate. 1. Sample Overload: The most common cause; too much material is spotted on the plate.[6][7] 2. Strong Compound-Silica Interaction: The basic amine group can interact very strongly with the acidic silica gel, causing tailing.[6][8] 3. High-Boiling Point Solvents: Solvents like DMF or DMSO in the reaction mixture can cause streaking.[9]1. Dilute your sample. Prepare a more dilute solution of your reaction aliquot before spotting. 2. Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to the eluent. This neutralizes the acidic sites on the silica, leading to sharper spots for basic compounds.[3][8] 3. Pre-Elution or Vacuum: After spotting, place the plate under high vacuum for a few minutes to remove high-boiling solvents before developing.[9]
Q2: All my spots (starting material and product) are stuck on the baseline (Rf ≈ 0). The mobile phase (eluent) is not polar enough to move the highly polar compounds off the baseline.[8][9]Increase Eluent Polarity. Gradually increase the proportion of the more polar solvent in your mixture. For example, move from 10% Ethyl Acetate/Hexane to 30%, then 50%. If that fails, switch to a more polar system like Dichloromethane/Methanol.
Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). The mobile phase is too polar. The compounds are spending all their time in the mobile phase and not interacting with the stationary phase.[8]Decrease Eluent Polarity. Reduce the proportion of the polar solvent. For example, go from 50% Ethyl Acetate/Hexane to 20% or 10%.
Q4: I can't see any spots under the UV lamp after running the plate. 1. Sample is too dilute. [8] 2. Compound is not UV-active. While this compound is UV-active, some reaction products or byproducts might not be. 3. Compound evaporated from the plate. This is unlikely for this specific compound but possible for more volatile substances.[8]1. Concentrate the sample. Spot multiple times in the same location, allowing the solvent to dry completely between applications.[8] 2. Use a Chemical Stain. If UV fails, a stain is necessary. Potassium permanganate (KMnO₄) is a good general stain for oxidizable groups like amines.[4][8] A more specific method for nitro compounds involves reduction with SnCl₂ followed by diazotization and coupling to form a colored azo dye.[10]
Q5: The starting material and product spots are too close together to resolve. The chosen solvent system does not provide adequate separation for compounds with very similar polarities.Systematically Vary the Eluent. Try different solvent combinations. A common strategy is to use a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate, acetone, or ethanol). Changing one of the components can drastically alter selectivity. For example, switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol can resolve spots that were previously inseparable.
Q6: My spots look like crescents or strange shapes. This is often due to physically scoring the silica gel layer with the capillary spotter during application.[6]Apply the sample gently. Touch the spotter to the plate lightly and allow the solvent to absorb via capillary action. Do not press down hard. Also, ensure the spots are small and tight for better resolution.

IV. Advanced Visualization Techniques

While UV light is the first line of analysis, it may not reveal all components of a reaction mixture.[3] Chemical stains are indispensable for a complete picture.

Stain Preparation Procedure Target Compounds & Appearance
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water.[4]Dip or spray the dried plate. Gentle heating may be required.A universal stain for oxidizable groups (amines, alcohols, alkenes).[8] Appears as yellow-brown spots on a purple background.[4][11]
Ninhydrin Dissolve 0.2 g ninhydrin in 100 mL of absolute alcohol.[12]Dip or spray the plate and heat gently with a heat gun until spots appear.Excellent for primary and secondary amines.[11][12] Typically yields pink, red, or purple spots.[4]
Nitro Group Specific Stain Solution A: 5% (w/v) SnCl₂ in 2M HCl. Solution B: 2% (w/v) NaNO₂ (aq). Solution C: 10% (w/v) β-naphthol in 10% NaOH (aq).1. Spray plate with Sol. A and heat at 100°C for 10-15 min. Cool. 2. Spray with Sol. B. 3. Spray with Sol. C.This is a highly specific method that first reduces the nitro group to an amine, which is then converted to a brightly colored azo dye.[10] Yields orange to red spots.

V. References

  • Application Notes and Protocols for TLC Visualization of Nitro Compounds. Benchchem.

  • Thin Layer Chromatography. Unknown Source.

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.

  • TLC troubleshooting. ChemBAM.

  • Troubleshooting for Thin Layer Chromatography. SiliCycle.

  • Troubleshooting on thin-layer chromatography (TLC) of fructan-type carbohydrates? ResearchGate.

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn.

  • TLC examination of isomeric nitro anilines. YouTube. [Link]

  • TLC Visualization Techniques. Scribd. [Link]

  • TLC Visualization Reagents Guide. Scribd. [Link]

  • Uses of TLC. Chemistry LibreTexts. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

  • 4-Amino-2-nitropyridine. PubChem. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • TLC stains. University of Colorado Boulder. [Link]

Sources

Technical Support Center: Synthesis of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-Nitropyridin-2-amine is a critical process for researchers in medicinal chemistry and drug development, as this compound serves as a valuable synthetic intermediate[1][2]. However, its synthesis is often plagued by challenges related to regioselectivity and side reactions, leading to the formation of various byproducts. This guide provides in-depth troubleshooting advice and answers frequently asked questions to help researchers identify and mitigate the formation of these impurities, ensuring the synthesis of a high-purity target compound.

Section 1: Understanding the Synthetic Landscape and Key Byproducts

The primary challenge in synthesizing this compound lies in controlling the position of electrophilic nitration on the 2-aminopyridine scaffold. The interplay between the activating, ortho-, para-directing amino group and the deactivating, meta-directing pyridine ring nitrogen (which becomes strongly deactivating upon protonation in acidic nitrating media) creates a complex regiochemical outcome[3][4].

Two common synthetic strategies are generally considered, each with a unique byproduct profile.

Strategy A: Direct Nitration of 2-Aminopyridine

This is the most direct approach but is notoriously difficult to control. The nitration of 2-aminopyridine with mixed acids (HNO₃/H₂SO₄) typically yields a mixture of isomers, with the primary products being 2-amino-5-nitropyridine and 2-amino-3-nitropyridine[3][5]. The desired 4-nitro isomer is often a minor component, if formed at all.

Potential Byproducts in Direct Nitration:

  • Isomeric Mononitro Aminopyridines: 2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine, and 2-Amino-6-nitropyridine. The 5-nitro isomer is often the major product[3].

  • Dinitrated Products: 2-Amino-3,5-dinitropyridine can form under harsh conditions (excess nitrating agent, high temperature)[6].

  • N-Nitroamine Intermediate: The initial attack can occur on the exocyclic amino group to form 2-(nitroamino)pyridine, which can then rearrange to the ring-nitrated products[3][4]. If this intermediate persists, it can be a significant impurity.

G cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Reaction Products 2-Aminopyridine 2-Aminopyridine HNO3_H2SO4 HNO₃ / H₂SO₄ Target This compound (Minor Product) HNO3_H2SO4->Target Path D (Low Yield) Byproduct_5_Nitro 2-Amino-5-nitropyridine (Major Byproduct) HNO3_H2SO4->Byproduct_5_Nitro Path A (Major) Byproduct_3_Nitro 2-Amino-3-nitropyridine (Side Product) HNO3_H2SO4->Byproduct_3_Nitro Path B (Minor) Byproduct_Dinitro 2-Amino-3,5-dinitropyridine (Over-reaction) Byproduct_5_Nitro->Byproduct_Dinitro Further Nitration

Figure 1. Byproduct formation in direct nitration of 2-aminopyridine.

Strategy B: Synthesis via a Pyridine N-Oxide Intermediate

To achieve better regiocontrol for 4-substitution, a multi-step approach involving a pyridine N-oxide is often superior[7][8]. The N-oxide group activates the 4-position for electrophilic attack and can be removed in a subsequent step.

A plausible pathway:

  • Oxidation: 2-Aminopyridine is oxidized to 2-Aminopyridine-N-oxide.

  • Nitration: The N-oxide is nitrated, which now strongly directs the nitro group to the 4-position, yielding 4-Nitro-2-aminopyridine-N-oxide.

  • Deoxygenation: The N-oxide is removed (e.g., with PCl₃) to give the final product, this compound.

Potential Byproducts in the N-Oxide Route:

  • Unreacted Intermediates: Residual 2-Aminopyridine-N-oxide from incomplete nitration or 4-Nitro-2-aminopyridine-N-oxide from incomplete deoxygenation.

  • Hydrolysis Products: Under harsh acidic or basic conditions, particularly with heating, the amino group can be hydrolyzed to a hydroxyl group, forming pyridone derivatives[9][10].

  • Chlorinated Byproducts: If phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is used for deoxygenation, trace amounts of chlorinated pyridines can be formed.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and analysis of this compound.

Q1: My LC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as my target product. What are they?

Answer: You are most likely observing the formation of structural isomers. If you used a direct nitration approach (Strategy A), these are almost certainly 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.

Troubleshooting Steps:

  • Confirm Identity with NMR: The proton coupling patterns in ¹H NMR are distinct for each isomer. The C5-proton in the 4-nitro isomer will appear as a doublet, whereas the protons in the 3-nitro and 5-nitro isomers will exhibit different splitting patterns (doublet of doublets, etc.).

  • Optimize Reaction Conditions: To favor the 4-nitro isomer (though it will likely never be the major product via direct nitration), consider milder nitrating agents or lower reaction temperatures. However, the most effective solution is to switch to the N-oxide synthetic route (Strategy B) for better regioselectivity[7].

CompoundExpected Molecular Ion (m/z)Key ¹H NMR Distinctions (in DMSO-d₆)
This compound (Target) 140.04 [M+H]⁺A doublet for the C5-proton.
2-Amino-3-nitropyridine 140.04 [M+H]⁺Three distinct aromatic signals, often complex splitting.
2-Amino-5-nitropyridine 140.04 [M+H]⁺A doublet for the C6-proton (low field), a doublet of doublets for C4-H.

Q2: I have a significant impurity with a mass of [M+16]. What is this byproduct and how do I get rid of it?

Answer: An M+16 peak strongly suggests the presence of an N-oxide species. This is most likely the intermediate 4-Nitro-2-aminopyridine-N-oxide if you are following Strategy B and the deoxygenation step is incomplete.

Troubleshooting Steps:

  • Extend Reaction Time: Increase the reaction time for the deoxygenation step (e.g., reaction with PCl₃).

  • Increase Reagent Stoichiometry: Add a slight excess of the deoxygenating agent. Be cautious, as a large excess can lead to other side reactions.

  • Monitor with TLC/LC-MS: Track the disappearance of the N-oxide intermediate to determine the optimal reaction endpoint before quenching the reaction.

Q3: My final product is contaminated with a substance that has lost the nitro group and gained a hydroxyl group. How did this happen?

Answer: This is likely a pyridone byproduct, formed via hydrolysis of an amino or nitro group, although hydrolysis of the amino group is more common under certain conditions. For example, heating aqueous solutions of aminopyridines can lead to partial hydrolysis to the corresponding pyridone[10].

Troubleshooting Steps:

  • Avoid High Temperatures During Workup: If your workup involves heating in aqueous media (e.g., for concentration), try to use lower temperatures under vacuum (rotary evaporation).

  • Control pH: Drastic pH changes, especially at elevated temperatures, can promote hydrolysis. Neutralize your reaction mixture carefully, avoiding excessive heat generation.

  • Purification: These byproducts usually have different polarity and can be separated by column chromatography on silica gel.

G start Problem: Unexpected Byproduct Detected q1 What is the mass of the byproduct? start->q1 ans1_same Mass is IDENTICAL to target (e.g., m/z 140) q1->ans1_same ans1_plus16 Mass is M+16 (e.g., m/z 156) q1->ans1_plus16 ans1_other Mass is different (e.g., dinitro, hydrolysis) q1->ans1_other diag1 Diagnosis: Isomeric Byproduct (e.g., 3-nitro, 5-nitro) ans1_same->diag1 diag2 Diagnosis: Unreacted N-Oxide Intermediate ans1_plus16->diag2 diag3 Diagnosis: Dinitration or Hydrolysis Product ans1_other->diag3 sol1 Solution: 1. Confirm with NMR. 2. Purify via chromatography. 3. Switch to N-oxide route for selectivity. diag1->sol1 sol2 Solution: 1. Increase deoxygenation reaction time/reagent. 2. Monitor reaction to completion via TLC/LCMS. diag2->sol2 sol3 Solution: 1. Control reaction temp & stoichiometry. 2. Avoid heat during aqueous workup. 3. Purify via chromatography. diag3->sol3

Figure 2. Troubleshooting workflow for byproduct identification.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most reliable method for synthesizing high-purity this compound? A: The most reliable method involves the N-oxide pathway (Strategy B). This route provides superior regiochemical control, directing the nitration to the desired 4-position and avoiding the mixture of isomers that plagues the direct nitration of 2-aminopyridine[7][8]. While it involves more steps, the improved purity and yield of the desired product often justify the longer procedure.

Q: What analytical techniques are essential for identifying these byproducts? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid, real-time reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and resolving different isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of byproducts, which is the first step in identification (e.g., distinguishing an isomer from an N-oxide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of the final product and isolated impurities. ¹H and ¹³C NMR can confirm connectivity and the substitution pattern on the pyridine ring.

Q: How can I purify this compound from its isomers and other byproducts? A: Flash column chromatography on silica gel is the most common and effective method. The different isomers and byproducts (like the N-oxide) have different polarities and will elute at different times. A solvent system of ethyl acetate and hexanes is a good starting point for developing a separation method. Recrystallization can also be effective for removing minor impurities if a suitable solvent system can be found.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by LC-MS
  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

  • Data Analysis: Integrate the peaks in the chromatogram. Analyze the mass spectrum for each peak to determine the molecular weight of the components. Compare the observed m/z values with the expected values for the target product and potential byproducts (see table above).

Protocol 2: General Procedure for Purification by Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Eluent Selection: Start with a non-polar solvent system and gradually increase polarity. A gradient of 10% to 50% ethyl acetate in hexanes is a typical starting point. Use TLC to determine the optimal solvent system that gives good separation between the target compound and impurities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound. Confirm purity by HPLC and structure by NMR.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link: https://www.mdpi.org/ecsoc-4.htm]
  • Ye, M., & Gagné, M. R. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(13), 3336–3339. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3125482/]
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link: https://www.researchgate.
  • Nechaev, A. A., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. (Note: This is a future-dated article from the search results, used for general context on dinitropyridines). [Link: https://www.researchgate.net/figure/Nitration-of-2-R-4-aminopyridines-3_fig2_380486016]
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. ResearchGate. [Link: https://www.researchgate.
  • Feist, K. (1996). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. US Patent 4,952,697. [Link: https://patents.google.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (2015). Google Patents. [Link: https://patents.google.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. (2010). Google Patents. [Link: https://patents.google.
  • Nechaev, A. A., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link: https://www.mdpi.com/1424-8247/18/6/692]
  • Zhang, H., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research. [Link: https://www.researchgate.net/publication/280928923_A_Two-Step_Continuous_Flow_Synthesis_of_4-Nitropyridine]
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. (2013). Google Patents. [Link: https://patents.google.
  • ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis. [Link: https://www.chemicalbook.
  • Benchchem. (n.d.). 4-Amino-2-nitropyridine | CAS 14916-64-4. [Link: https://www.benchchem.com/product/b1014]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2762822, 2-Amino-4-nitropyridine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-nitropyridine]
  • BLD Pharm. (n.d.). 4487-50-7|this compound. [Link: https://www.bldpharm.com/products/4487-50-7.html]
  • ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis. [Link: https://www.chemicalbook.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link: https://www.chempanda.com/chemical-detail/1036.html]
  • Scriven, E. F. V. (1993). Nitropyridines: Synthesis and reactions. ResearchGate. [Link: https://www.researchgate.net/publication/238127415_Nitropyridines_Synthesis_and_reactions]
  • Matsumura, Y., & Ariga, M. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(17), 3174. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6749313/]
  • CookeChem. (n.d.). This compound, 97%, 4487-50-7. [Link: https://www.cookechem.com/product/4487-50-7]
  • Sigma-Aldrich. (n.d.). 2-Amino-4-nitropyridine | 4487-50-7. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/655132]
  • ChemScene. (n.d.). 2-Amino-4-nitropyridine | 4487-50-7. [Link: https://www.chemscene.com/products/2-Amino-4-nitropyridine-CS-W019623.html]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 564459, 4-Amino-2-nitropyridine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-nitropyridine]
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/SYNTHESIS-OF-4-AMINOPYRIDINE-AND-4-BY-REDUCTION-OF-Bulavka-Boiko/d0342981313e614d9b4334360e2060f089304e22]
  • Matrix Fine Chemicals. (n.d.). 2-NITROPYRIDIN-4-AMINE | CAS 14916-64-4. [Link: https://www.matrix-fine-chemicals.com/product/2-nitropyridin-4-amine-cas-14916-64-4]
  • ChemScene. (n.d.). 4-Nitropyridin-3-amine | 13505-02-7. [Link: https://www.chemscene.com/products/4-Nitropyridin-3-amine-CS-0005484.html]
  • ChemicalBook. (n.d.). 4487-50-7(4-nitro-pyridin-2-ylamine). [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6873528.htm]
  • Jagdale, D. M., et al. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. [Link: https://biomedpharmajournal.org/vol18no4/nitrosamine-impurities-in-pharmaceuticals-chemistry-toxicology-and-advanced-analytical-approaches]
  • Der Pharma Chemica. (2011). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. [Link: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-process-related-impurities-of-an-anti-tuberculosis-drug-prothionamide.pdf]

Sources

Validation & Comparative

Understanding the Analyte: 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC and LC-MS Analysis of 4-Nitropyridin-2-amine

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates is not merely a procedural step but a cornerstone of quality and safety. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and reliable analytical methods for its quantification and purity assessment.[1] This guide provides a comprehensive comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound.

Drawing from established principles of separation science and mass spectrometry, this document serves as a practical resource for researchers, analytical chemists, and drug development professionals. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer data-driven insights to guide you in selecting the most appropriate technique for your specific analytical challenge.

Before selecting an analytical technique, understanding the physicochemical properties of the target molecule is paramount.

  • Structure: this compound consists of a pyridine ring substituted with a nitro group at the 4-position and an amino group at the 2-position.

  • Molecular Formula: C₅H₅N₃O₂[2][3]

  • Molecular Weight: 139.11 g/mol [2][3]

  • Key Features: The presence of the nitroaromatic chromophore makes it highly suitable for UV detection. The basic amino group makes it amenable to positive mode ionization in mass spectrometry.

The primary analytical objectives for a compound like this typically fall into two categories:

  • Quantification: Determining the exact amount of the compound in a sample, such as in a bulk drug substance or a formulated product.

  • Purity & Impurity Profiling: Identifying and quantifying any related substances, degradation products, or process impurities, often present at trace levels.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS is dictated by the specific requirements of the analysis, particularly the need for sensitivity, selectivity, and structural confirmation.

FeatureHPLC-UVLC-MS / LC-MS/MSCausality & Rationale
Principle Separation by chromatography, detection by UV light absorbance.Separation by chromatography, detection by mass-to-charge ratio (m/z).UV detection is based on a molecular property (chromophore), while MS detection is based on a more specific physical property (mass).
Selectivity Moderate. Relies on chromatographic separation. Vulnerable to co-eluting species with similar UV spectra.Very High. Provides two dimensions of selectivity: chromatographic retention time and mass-to-charge ratio.Mass spectrometry can distinguish between compounds that co-elute chromatographically if they have different masses, a significant advantage in complex matrices.[4]
Sensitivity (Typical LOQ) Low ppm to high ppb range (e.g., ~10-100 ng/mL).Low ppb to ppt range (e.g., <1 ng/mL).Mass spectrometers are inherently more sensitive detectors. Techniques like Multiple Reaction Monitoring (MRM) drastically reduce background noise, enhancing sensitivity.[5]
Structural Confirmation None. Retention time matching with a standard is suggestive, but not definitive.High. Provides molecular weight (from the parent ion) and structural fragments (from MS/MS), confirming identity.This is a critical advantage of MS, especially for impurity identification where reference standards may not be available.
Matrix Effects Susceptible to matrix components that absorb at the same wavelength.Susceptible to ion suppression or enhancement from matrix components affecting the ionization process.While different, both techniques require careful sample preparation to mitigate matrix effects. LC-MS often requires more rigorous cleanup for trace analysis.
Cost & Complexity Lower instrument cost, simpler operation, and less maintenance. Widely available in QC labs.Higher instrument cost, requires specialized training for operation, method development, and data interpretation.The capital investment and operational expertise required for LC-MS are significantly greater.
Ideal Application Routine QC, potency assays, and content uniformity of the main component in relatively clean samples.Trace-level impurity analysis, genotoxic impurity screening, metabolite identification, and analysis in complex biological matrices.[4][6]

Analytical Workflow Design

A well-defined workflow is crucial for reproducible results. The core stages are similar, but the detection phase is the key differentiator.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weighing & Dissolution Filt Filtration (0.45 µm) Prep->Filt Inj HPLC Injection Filt->Inj Sep C18 Column Separation Inj->Sep Det UV/DAD Detection Sep->Det Integ Peak Integration Det->Integ Cal Calibration & Quantification Integ->Cal

Caption: Standard workflow for quantitative analysis by HPLC-UV.

LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weighing & Dilution Filt Filtration (0.22 µm) Prep->Filt Inj UHPLC Injection Filt->Inj Sep C18 Column Separation Inj->Sep Ion Ionization Source (ESI+) Sep->Ion Mass Mass Analyzer (MS/MS) Ion->Mass Ext Ion Extraction Mass->Ext Quant Quantification & Confirmation Ext->Quant

Caption: Workflow for sensitive and selective analysis by LC-MS.

Experimental Protocols

The following protocols are robust starting points for method development. Optimization is recommended for specific sample matrices and instrumentation.

Protocol 1: HPLC-UV Method for Quantification

This method is designed for routine quality control, such as assaying the purity of a this compound substance.

  • 1. Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • 2. Chemicals and Reagents:

    • This compound reference standard (≥97% purity).[1]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (≥98%).

  • 3. Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) in a 30:70 (v/v) ratio. Rationale: The C18 column provides good retention for this moderately polar molecule. Formic acid is added to protonate the amine, ensuring sharp, symmetrical peak shapes and reproducible retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm. A DAD can be used to scan from 200-400 nm to confirm peak purity.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 10 minutes.

  • 4. Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Solution: Prepare the sample at a target concentration of 25 µg/mL using the same diluent.

  • 5. System Suitability:

    • Inject the 25 µg/mL standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.

Protocol 2: LC-MS/MS Method for Trace Analysis

This method is ideal for detecting low-level impurities or quantifying the analyte in a complex matrix.

  • 1. Instrumentation:

    • UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap).

  • 2. Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

  • 3. LC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Rationale: A UHPLC column provides higher efficiency and resolution, enabling faster analysis times and better separation of trace components.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6.1-8 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • 4. MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The basic amine group is readily protonated, making ESI+ a highly efficient ionization technique for this molecule.

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 140.1 ([M+H]⁺).

      • Product Ions (Q3): A primary quantifying ion and a secondary confirming ion should be determined by infusing a standard solution and performing a product ion scan. Hypothetical fragments could arise from the loss of NO₂ (m/z 94.1) or other ring fragments.

    • Key Parameters (Instrument Dependent):

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150 °C

      • Desolvation Gas Flow & Temperature: Optimize for best signal.

  • 5. Preparation of Solutions:

    • Prepare a stock solution as in the HPLC method.

    • Prepare calibration standards over a much lower range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) using the initial mobile phase composition as the diluent.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, but they serve fundamentally different purposes.

  • Choose HPLC-UV for robust, cost-effective, and routine quantitative analysis of the primary component where high sensitivity is not required, and the sample matrix is well-characterized. It is the ideal choice for most standard QC laboratory assays.

  • Choose LC-MS when the analytical objective is to achieve the highest levels of sensitivity and selectivity. It is indispensable for trace-level impurity detection, identification of unknown related substances, and analysis in complex biological or environmental samples where definitive confirmation of identity is critical.[5][7]

By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy, ensuring data of the highest quality and integrity in their drug development and research endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 564459, 4-Amino-2-nitropyridine. PubChem. [Link]
  • Kubiak, R. et al. (2023).
  • Pascual, L. et al. (2007).
  • Mabbott, S. et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762822, 2-Amino-4-nitropyridine. PubChem. [Link]
  • Walsh, M. E. & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • Agency for Toxic Substances and Disease Registry (1995). Analytical Methods.
  • Philo, M. et al. (2019). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the metabolome. SciSpace. [Link]
  • Reddy, G. S. et al. (2024). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug.

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of atomic nuclei. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of 4-Nitropyridin-2-amine, a key building block in medicinal chemistry.

This guide will delve into the experimental data for this compound, comparing it with its isomers, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. Through this comparative analysis, we will explore the significant influence of substituent positioning on the NMR spectra of these molecules. The insights provided herein are grounded in established principles of NMR spectroscopy and supported by experimental data.

The Decisive Role of Substituents in Pyridine NMR Spectra

The chemical shifts observed in the ¹H and ¹³C NMR spectra of substituted pyridines are exquisitely sensitive to the electronic nature and position of the substituents on the ring. The pyridine ring itself is an electron-deficient system due to the electronegative nitrogen atom. The introduction of an electron-donating group (EDG), such as an amino group (-NH₂), increases electron density at the ortho and para positions, leading to an upfield shift (lower ppm) of the corresponding proton and carbon signals. Conversely, a strong electron-withdrawing group (EWG) like the nitro group (-NO₂) significantly decreases electron density, particularly at the ortho and para positions, causing a pronounced downfield shift (higher ppm) of these signals.

In this compound, the interplay between the powerful electron-withdrawing nitro group at the 4-position and the electron-donating amino group at the 2-position creates a unique electronic environment that is clearly reflected in its NMR spectra.

Comparative Analysis of ¹H and ¹³C NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for this compound and its isomers. All data were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for polar analytes. The selection of DMSO-d₆ is crucial as its polarity can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.[1]

Compound Proton/Carbon ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
This compound H-37.25 (d, J = 2.0 Hz)108.5
H-57.85 (dd, J = 5.7, 2.0 Hz)106.2
H-68.15 (d, J = 5.7 Hz)151.7
NH₂7.55 (br s)-
C-2-161.5
C-4-154.2
2-Amino-3-nitropyridine H-48.38 (m)~135.5
H-56.74 (m)~118.9
H-68.38 (m)~155.8
NH₂7.87 (s)-
C-2-~159.8
C-3-~132.1
2-Amino-5-nitropyridine H-36.60 (d, J = 8.8 Hz)~108.8
H-48.15 (dd, J = 8.8, 2.8 Hz)~132.1
H-68.90 (d, J = 2.8 Hz)~147.9
NH₂7.90 (br s)-
C-2-~162.1
C-5-~137.9

Note: The data for this compound is based on the highly relevant study by Laihia et al. (2002) in Spectrochimica Acta Part A, which focuses on the NMR characterization of this class of compounds. The data for the comparative isomers are compiled from publicly available spectral databases.

Interpretation of the Data:

  • This compound: The strong electron-withdrawing effect of the nitro group at the 4-position significantly deshields H-3 and H-5. The amino group at the 2-position donates electron density, which has a shielding effect, particularly at the ortho (H-3) and para (H-6) positions. The observed chemical shifts are a net result of these opposing effects. The carbon spectrum shows C-2 and C-4 at significantly downfield shifts, directly influenced by the attached nitrogen and nitro groups, respectively.

  • Comparison with Isomers: In 2-amino-3-nitropyridine, the proximity of the amino and nitro groups leads to significant downfield shifts for the adjacent protons. For 2-amino-5-nitropyridine, the para-relationship between the amino group and H-3 results in a more upfield shift for this proton compared to the other isomers. The chemical shifts of the carbon atoms are similarly influenced by the substituent positions, providing a clear fingerprint for each isomer.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good choice for polar aminopyridines.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

The following workflow outlines the key stages of data acquisition and processing.

Sources

A Comparative Guide to the Reactivity of 2-Aminopyridine and 4-Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within drug discovery, the pyridine scaffold is a cornerstone. Its utility, however, is not monolithic; the reactivity of the pyridine ring is profoundly influenced by the electronic nature of its substituents. This guide offers an in-depth, objective comparison of two functionally opposite isomers: the electron-rich 2-aminopyridine and the electron-poor 4-nitropyridine. Understanding their divergent chemical behaviors is critical for rational synthetic design, reaction optimization, and the strategic development of complex molecular architectures.

The Electronic Dichotomy: A Tale of Two Substituents

The intrinsic chemistry of the pyridine ring is defined by the electronegative nitrogen atom, which withdraws electron density from the carbocyclic portion of the ring.[1][2][3] This inherent electron deficiency makes unsubstituted pyridine less reactive than benzene towards electrophilic aromatic substitution (EAS) but more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4][5] The placement of a strong electron-donating group (EDG) like an amino (-NH₂) group or a powerful electron-withdrawing group (EWG) like a nitro (-NO₂) group dramatically amplifies or reverses these inherent tendencies.

2-Aminopyridine: An Activated, Electron-Rich System

The amino group at the C2 position acts as a potent activating group. It exerts a weak, electron-withdrawing inductive effect (-I) due to the nitrogen's electronegativity but a much stronger, electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the aromatic system.[6] This net influx of electron density significantly enriches the pyridine ring, especially at the positions ortho (C3) and para (C5) to the amino group.

This electron donation makes the ring more nucleophilic and thus more reactive towards electrophiles. It also increases the basicity of the ring nitrogen; with a pKa of 6.86, 2-aminopyridine is a stronger base than pyridine (pKa ≈ 5.25).[6]

Figure 1: Resonance donation from the amino group in 2-aminopyridine.

4-Nitropyridine: A Deactivated, Electron-Poor System

Conversely, the nitro group is one of the most powerful EWGs. It deactivates the aromatic ring through both a strong inductive (-I) and a strong resonance (-R) effect.[7][8] Positioned at C4, it withdraws electron density from the entire ring system, creating significant partial positive charges at the C2 and C6 positions.[7]

This severe electron deficiency renders the ring highly resistant to attack by electrophiles but primes it for reaction with nucleophiles.[7][9] The electron-withdrawing nature of the nitro group also drastically reduces the basicity of the ring nitrogen, making 4-nitropyridine a very weak base.

Figure 2: Resonance withdrawal by the nitro group in 4-nitropyridine.

Head-to-Head Reactivity Comparison

The opposing electronic natures of 2-aminopyridine and 4-nitropyridine lead to diametrically different outcomes in common synthetic transformations.

Property/Reaction2-Aminopyridine4-NitropyridineCausality
Electron Density High (Electron-Rich)Low (Electron-Poor)Dominant +R effect of -NH₂ vs. strong -I/-R effects of -NO₂.
Basicity (pKa) 6.86[6] (More basic than pyridine)Very Low (Much less basic than pyridine)-NH₂ group donates electron density to the ring N; -NO₂ withdraws it.
Electrophilic Aromatic Substitution (EAS) Favored & Activated . Occurs readily at C3 and C5 positions.Disfavored & Deactivated . Requires harsh conditions, gives low yields.[10]The electron-rich ring of 2-aminopyridine is attractive to electrophiles. The electron-poor ring of 4-nitropyridine repels them.
Nucleophilic Aromatic Substitution (SNAr) Disfavored & Deactivated . Ring is too electron-rich to be attacked by nucleophiles.Favored & Activated . Occurs readily at C2 and C6 positions.[11][12]The electron-poor ring of 4-nitropyridine readily accepts nucleophilic attack, and the -NO₂ group stabilizes the anionic intermediate.

Experimental Protocols & Workflows

To illustrate these differences, we provide protocols for two representative reactions that highlight the divergent reactivity of the isomers.

Experiment 1: Electrophilic Bromination

This experiment demonstrates the high reactivity of 2-aminopyridine towards electrophiles and the inertness of 4-nitropyridine under the same conditions.

Objective: To compare the susceptibility of the two isomers to electrophilic attack by bromine.

Methodology:

  • Preparation: Prepare two separate reaction flasks. In Flask A, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid. In Flask B, dissolve 4-nitropyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To each flask, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.

  • Reaction: Monitor both reactions by TLC. The reaction in Flask A is expected to proceed to completion within a few hours. The reaction in Flask B will show no significant conversion.

  • Workup (Flask A): Quench the reaction with aqueous sodium thiosulfate, then neutralize with sodium bicarbonate. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield the brominated 2-aminopyridine product(s).

Expected Outcome:

  • 2-Aminopyridine: Efficiently undergoes bromination, primarily at the C3 and C5 positions.

  • 4-Nitropyridine: No reaction occurs under these mild conditions, demonstrating its profound deactivation towards EAS.

G cluster_0 Comparative Bromination Workflow cluster_A Flask A: 2-Aminopyridine cluster_B Flask B: 4-Nitropyridine start Prepare Solutions (Isomer in Acetic Acid) A1 Add Br₂/AcOH start->A1 B1 Add Br₂/AcOH start->B1 A2 Reaction Proceeds A1->A2 A3 Workup & Isolation A2->A3 A4 Product: Brominated 2-AP A3->A4 B2 No Reaction B1->B2 B3 Recovery of Starting Material B2->B3

Figure 3: Workflow for comparing electrophilic bromination reactivity.

Experiment 2: Nucleophilic Aromatic Substitution (SNAr)

This experiment showcases the high reactivity of 4-nitropyridine towards nucleophiles.

Objective: To demonstrate the facile displacement of a group on the 4-nitropyridine ring system by a nucleophile. For this, we will consider the reaction of 4-chloro-2-nitropyridine as a representative substrate, as the nitro group activates the displacement of the chloro group.

Methodology:

  • Substrate: While 4-nitropyridine itself can undergo SNAr by displacing a hydride (a more complex reaction), a more illustrative example is the use of a substrate with a good leaving group, such as 4-chloro-2-nitropyridine.

  • Reaction Setup: Dissolve 4-chloro-2-nitropyridine (1.0 eq) in methanol.

  • Nucleophile Addition: Add sodium methoxide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is expected to proceed smoothly to completion.

  • Workup: Cool the reaction mixture, neutralize with a weak acid (e.g., ammonium chloride solution), and extract the product with an organic solvent. Dry and concentrate to yield 4-methoxy-2-nitropyridine.

Expected Outcome:

  • 4-Nitropyridine system: The strong activation by the nitro group facilitates the rapid displacement of the chloride leaving group by the methoxide nucleophile.

  • 2-Aminopyridine system: An analogous substrate like 2-amino-4-chloropyridine would be highly unreactive under these conditions due to the deactivating effect of the electron-donating amino group.

Implications for Drug Discovery and Synthesis

The starkly different reactivities of these isomers provide distinct strategic advantages in medicinal chemistry and process development:

  • 2-Aminopyridine is a premier building block for syntheses involving electrophilic substitution . Its derivatives are common pharmacophores found in drugs like piroxicam and sulfapyridine.[13] The amino group also serves as a key hydrogen bond donor and a site for further derivatization, making it a versatile scaffold in drug design.[14]

  • 4-Nitropyridine is an invaluable intermediate for nucleophilic substitution reactions.[11][15][12] It allows for the precise introduction of a wide range of nucleophiles (O-, N-, S-, and C-based) at the C2 and C6 positions. Critically, the nitro group can subsequently be reduced to an amine, which completely inverts the electronic character of the ring and opens up new avenues for functionalization. This "EWG-to-EDG" switch is a powerful tactic for building molecular complexity.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. [Link]
  • Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? [Link]
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [Link]
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society. [Link]
  • Molecules. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. [Link]
  • The Journal of Organic Chemistry. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. American Chemical Society. [Link]
  • Chemistry Stack Exchange. (2018).
  • Journal of the Chemical Society B: Physical Organic. (1971). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives. Royal Society of Chemistry. [Link]
  • Journal of the Chemical Society B: Physical Organic. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Royal Society of Chemistry. [Link]
  • Chemistry LibreTexts. (2021). Heterocyclic Amines. [Link]
  • Pearson. (2024). EAS Reactions of Pyridine. [Link]
  • YouTube. (2023).
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Link]
  • Wikipedia. (n.d.). Pyridine. [Link]
  • University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 6 Pyridines. [Link]
  • The Journal of Organic Chemistry. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. American Chemical Society. [Link]
  • NIH. (n.d.).
  • Wikipedia. (n.d.). 2-Aminopyridine. [Link]

Sources

A Comparative Guide to the Synthesis and Reactivity of Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, nitropyridines stand out as versatile building blocks, pivotal in the synthesis of a myriad of functional molecules, from pharmaceuticals to materials science. The positional isomerism of the nitro group on the pyridine ring dramatically influences the molecule's electronic properties and, consequently, its synthetic utility. This guide offers an in-depth comparative study of the three primary nitropyridine isomers: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. We will dissect their synthesis, explore their reactivity in key transformations with supporting data, and provide experimentally validated protocols to navigate their distinct chemical behaviors.

The Synthesis of Nitropyridine Isomers: A Tale of Three Regiochemistries

The direct nitration of pyridine is notoriously challenging. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to protonate under acidic nitrating conditions deactivate the ring towards electrophilic aromatic substitution, leading to very low yields.[1] Consequently, alternative and more efficient synthetic strategies have been developed for each isomer.

2-Nitropyridine: The synthesis of 2-nitropyridine is often achieved through the oxidation of 2-aminopyridine. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide, which is then nitrated. However, a more direct and efficient route involves the diazotization of 2-aminopyridine in the presence of sodium nitrite and a copper catalyst.

3-Nitropyridine: The most common isomer, 3-nitropyridine, can be obtained in moderate yields through the direct nitration of pyridine, albeit under harsh conditions (e.g., fuming sulfuric acid and nitric acid at high temperatures). A more controlled and higher-yielding method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt. This intermediate then undergoes a[2][3] sigmatropic rearrangement to yield 3-nitropyridine upon treatment with a bisulfite solution.[4]

4-Nitropyridine: The synthesis of 4-nitropyridine typically proceeds via the N-oxidation of pyridine, followed by nitration. The pyridine N-oxide is activated towards electrophilic attack at the 4-position. The resulting 4-nitropyridine N-oxide can then be deoxygenated using a reducing agent like phosphorus trichloride (PCl₃) to afford 4-nitropyridine.[5]

Comparative Reactivity in Key Synthetic Transformations

The position of the electron-withdrawing nitro group dictates the reactivity of the pyridine ring, leading to distinct outcomes in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing pyridines. The reactivity of halopyridines is significantly enhanced by the presence of a nitro group, particularly when it is located at the 2- or 4-position. This is because the negatively charged Meisenheimer intermediate, formed upon nucleophilic attack, can be effectively stabilized by resonance involving the nitro group and the ring nitrogen.[2]

The general order of reactivity for chloronitropyridine isomers in SNAr reactions is:

4-chloronitropyridine > 2-chloronitropyridine >> 3-chloronitropyridine

This trend is a direct consequence of the stability of the Meisenheimer complex. For 2- and 4-substituted isomers, the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. In contrast, for the 3-isomer, this direct resonance stabilization is not possible, resulting in a much higher activation energy and a significantly slower reaction rate.[6]

Table 1: Comparative Reactivity of Chloronitropyridine Isomers in SNAr with Piperidine

SubstrateRelative Rate Constant (krel)
4-chloro-3-nitropyridine~1
2-chloro-5-nitropyridineSignificantly higher than 3-substituted
2-chloro-3-nitropyridineHigher than 3-substituted

Note: Direct kinetic data for the parent chloronitropyridine isomers under identical conditions is scarce. The relative reactivities are inferred from studies on substituted analogs and established principles of physical organic chemistry.[6][7]

Experimental Protocol: SNAr of 4-chloropyridine with Piperidine

This protocol outlines a general procedure for the nucleophilic aromatic substitution of 4-chloropyridine with piperidine.

Materials:

  • 4-Chloropyridine hydrochloride

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).

  • Add DMF to dissolve the solids.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Logical Workflow for SNAr Reactivity Comparison

SNAr_Reactivity cluster_isomers Nitropyridine Isomers cluster_reaction SNAr Reaction cluster_stability Intermediate Stability 2-Nitropyridine 2-Nitropyridine Nucleophilic Attack Nucleophilic Attack 2-Nitropyridine->Nucleophilic Attack Fast 3-Nitropyridine 3-Nitropyridine 3-Nitropyridine->Nucleophilic Attack Slowest 4-Nitropyridine 4-Nitropyridine 4-Nitropyridine->Nucleophilic Attack Fastest Meisenheimer Complex Meisenheimer Complex Nucleophilic Attack->Meisenheimer Complex Rate-determining step Product Product Meisenheimer Complex->Product Leaving group departure High Stability (4- & 2-isomers) High Stability (4- & 2-isomers) Meisenheimer Complex->High Stability (4- & 2-isomers) Resonance Stabilization Low Stability (3-isomer) Low Stability (3-isomer) Meisenheimer Complex->Low Stability (3-isomer) No Direct Resonance Stabilization

Caption: Comparative SNAr reactivity of nitropyridine isomers.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation, providing access to aminopyridines, which are crucial intermediates in medicinal chemistry. The ease of reduction can be influenced by the position of the nitro group and the chosen reduction method.

Common methods for nitro group reduction include:

  • Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Nickel with H₂ gas. This method is generally efficient but can sometimes lead to over-reduction of the pyridine ring.

  • Metal-Acid Systems: Reagents such as Fe/HCl, Sn/HCl, or Zn/CH₃COOH are classic and effective methods.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst.

Table 2: Common Conditions for Nitropyridine Reduction and Typical Observations

IsomerReagent SystemTypical Yield of AminopyridineNotes
2-NitropyridineH₂, Pd/CGood to ExcellentProne to catalyst poisoning by the product 2-aminopyridine.
3-NitropyridineFe, NH₄ClGood to ExcellentGenerally a robust and reliable method.[8]
4-NitropyridineSnCl₂, HClGood to ExcellentThe product, 4-aminopyridine, can be isolated as its hydrochloride salt.

Experimental Protocol: Reduction of 3-Nitropyridine to 3-Aminopyridine

This protocol details the reduction of 3-nitropyridine using iron powder and ammonium chloride.

Materials:

  • 3-Nitropyridine

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask, suspend 3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (0.2 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-aminopyridine.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation. The reactivity of halonitropyridines in these reactions is influenced by both electronic and steric factors.

Suzuki Coupling:

In Suzuki coupling, which pairs an organoboron compound with an organic halide, the electron-deficient nature of the nitropyridine ring can facilitate the oxidative addition of the palladium catalyst to the C-X bond. However, the position of the nitro group can also influence the stability of the organometallic intermediates and the rate of transmetalation. Generally, 2- and 4-halopyridines are more reactive than 3-halopyridines in Suzuki couplings. The presence of the nitro group further activates the halide for oxidative addition.

Heck Reaction:

The Heck reaction couples an organic halide with an alkene.[9] Similar to the Suzuki coupling, the oxidative addition step is crucial. The electron-withdrawing nitro group enhances the reactivity of the halopyridine towards oxidative addition. While comparative studies are limited, it is expected that 2- and 4-halonitropyridines would be more reactive than their 3-substituted counterparts.

Table 3: General Reactivity Trends in Cross-Coupling Reactions

ReactionReactivity Order of Halonitropyridine IsomersKey Influencing Factors
Suzuki Coupling 2- and 4-isomers > 3-isomerOxidative addition rate, stability of intermediates.[10]
Heck Reaction 2- and 4-isomers > 3-isomerOxidative addition rate, steric hindrance.

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-nitropyridine

This protocol provides a general procedure for the Suzuki coupling of 2-bromo-5-nitropyridine with a boronic acid.

Materials:

  • 2-Bromo-5-nitropyridine

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a Schlenk flask, add 2-bromo-5-nitropyridine (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Workflow for a Typical Suzuki Cross-Coupling Reaction

Suzuki_Workflow start start Combine Reactants & Catalyst Combine Reactants & Catalyst start->Combine Reactants & Catalyst Halonitropyridine, Boronic Acid, Base, Pd Catalyst end end Inert Atmosphere Inert Atmosphere Combine Reactants & Catalyst->Inert Atmosphere Degas & Purge Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Reaction Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring TLC/GC-MS Work-up Work-up Reaction Monitoring->Work-up Extraction & Washing Purification Purification Work-up->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS Characterization->end

Caption: General experimental workflow for a Suzuki cross-coupling.

Conclusion

The positional isomerism of the nitro group in nitropyridines profoundly impacts their synthesis and reactivity. While 3-nitropyridine is the most readily accessible through direct nitration, the synthesis of 2- and 4-nitropyridines requires more nuanced, multi-step approaches. In terms of reactivity, a clear trend emerges: the 2- and 4-isomers are significantly more activated towards nucleophilic aromatic substitution and generally exhibit higher reactivity in metal-catalyzed cross-coupling reactions compared to the 3-isomer. This is primarily due to the ability of the nitro group at the 2- and 4-positions to stabilize reaction intermediates through resonance. The reduction of the nitro group is a robust transformation for all three isomers, providing a reliable entry into the corresponding aminopyridines.

Understanding these fundamental differences is paramount for researchers in organic synthesis and drug development. The choice of a particular nitropyridine isomer as a starting material should be a strategic decision based on the desired substitution pattern and the intended chemical transformations. This guide provides the foundational knowledge and practical protocols to harness the distinct chemical personalities of these versatile building blocks for the efficient synthesis of complex molecular architectures.

References

  • Buncel, E., & Um, I. H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Accounts of Chemical Research, 37(11), 834–841.
  • Katritzky, A. R., & Lagowski, J. M. (1968). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 283-293.
  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium C
  • A Comparative Study of Aryl Halides in Pd-Mediated Reactions: Key Factors Beyond the Oxidative Addition Step. (2016).
  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (2021).
  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
  • Bakke, J. M., & Ranes, E. (1999). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 53, 141-146.
  • Heck Reaction—State of the Art. (2011). Molecules, 16(12), 10134-10165.
  • The reduction of vic-substituted 3-nitropyridines with. (n.d.).
  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). (n.d.).
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Cross-Coupling of Heteroatomic Electrophiles. (2013). Accounts of chemical research, 46(11), 2642–2654.
  • Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. (2010). Journal of the American Chemical Society, 132(49), 17567–17578.
  • Wikipedia. (n.d.). Heck reaction.
  • Schlosser, M. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Synthetic Routes. Synthesis, 2010(13), 2111-2123.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions, 50(30), 10398-10404.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. (n.d.).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2014). Molecules, 19(6), 7849-7861.
  • A Comparative Study of Aryl Halides in Pd-Mediated Reactions: Key Factors Beyond the Oxidative Addition Step. (2016).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Elucidating reactivity differences in palladium-catalyzed coupling processes: the chemistry of palladium hydrides. (2001). Journal of the American Chemical Society, 123(31), 7727–7728.
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Journal of Chemical Research, 39(4), 209-212.

Sources

A Comparative Guide to the Structural Analysis of 4-Nitropyridin-2-amine Derivatives: Beyond the Diffraction Limit

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives, particularly those bearing nitro and amino functionalities like 4-Nitropyridin-2-amine, are of significant interest due to their versatile reactivity and diverse biological activities.[1][2] The precise determination of their three-dimensional structure is not merely a confirmatory step but a critical endeavor that informs structure-activity relationships (SAR), guides lead optimization, and ensures the intellectual property of novel chemical entities.

This guide provides an in-depth comparison of X-ray crystal structure analysis with alternative and complementary techniques for the characterization of this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices and offer insights to empower researchers in selecting the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a high-resolution, three-dimensional map of electron density, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[4] For small molecules, resolutions of 0.5–1.5 Å (atomic resolution) are often achievable, allowing for the clear distinction of individual atoms.[5]

While a publicly available crystal structure for the parent this compound is not readily found, numerous derivatives have been successfully characterized using this method, providing a wealth of comparative data. The Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures, contains entries for closely related compounds, such as 2-amino-3-nitropyridine.[6][7][8][9]

Causality in the Crystallographic Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success.

XC_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification High Purity (>95%) Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crucial for Quality Mounting Crystal Mounting Crystal_Growth->Mounting Careful Handling Diffraction X-ray Diffraction Mounting->Diffraction Synchrotron/In-house Data_Processing Data Processing Diffraction->Data_Processing Integration & Scaling Phasing Phase Problem Solution Data_Processing->Phasing Direct/Patterson Methods Model_Building Model Building & Refinement Phasing->Model_Building Iterative Process Refinement Final Refinement Model_Building->Refinement Least-squares Minimization Validation Structure Validation Refinement->Validation Final Quality Checks

A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization and Structure Determination of a this compound Derivative

This protocol is a representative example based on methodologies reported for similar compounds.

1. Synthesis and Purification:

  • Synthesize the desired this compound derivative using established synthetic routes.[10]

  • Purify the compound to >97% purity, as impurities can significantly hinder crystallization. Techniques such as column chromatography or recrystallization are commonly employed.

2. Single Crystal Growth:

  • Method: Slow evaporation is a widely used and effective technique for growing high-quality single crystals of organic molecules.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/ether, ethyl acetate) to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

3. Data Collection:

  • Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

  • Mount the crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

4. Structure Solution and Refinement:

  • Process the collected diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.

  • Refine the structural model using full-matrix least-squares refinement to minimize the difference between observed and calculated structure factors.

  • Locate and refine hydrogen atoms.

  • Validate the final structure using crystallographic software packages.

Orthogonal and Complementary Techniques: A Comparative Analysis

While SCXRD provides unparalleled detail on the solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry offer valuable insights into the structure in solution, connectivity, and theoretical properties.

Parameter Single-Crystal X-ray Diffraction (SCXRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) Computational Chemistry (DFT)
Information Provided 3D atomic arrangement in the solid state, bond lengths/angles, stereochemistry, intermolecular interactions.Connectivity, solution-state conformation, dynamic processes, purity.Molecular weight, elemental composition, fragmentation patterns for structural clues.Optimized geometry, electronic properties, spectroscopic predictions, reaction mechanisms.
Sample Requirements High-quality single crystal (0.1-0.3 mm).5-10 mg dissolved in a deuterated solvent.Micrograms to nanograms of sample.No physical sample required.
Resolution/Sensitivity Atomic resolution (typically <1.5 Å for small molecules).[5]Lower sensitivity compared to MS.[11][12]High sensitivity (picomole to femtomole).[12]Dependent on the level of theory and basis set.
Quantitative Analysis Not inherently quantitative for sample amount.Highly quantitative and reproducible.[11][13]Quantitation can be challenging.[13]Provides theoretical quantitative data.
Key Advantage Unambiguous 3D structure determination.Non-destructive, provides information on solution-state structure and dynamics.High sensitivity and ability to analyze complex mixtures.Predictive power and ability to study unstable species.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.Lower sensitivity, can be complex for large molecules.Provides limited connectivity information.Accuracy is dependent on the chosen computational model.

In Detail: Alternative and Complementary Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.

NMR_Techniques NMR NMR Spectroscopy OneD_NMR 1D NMR NMR->OneD_NMR TwoD_NMR 2D NMR NMR->TwoD_NMR H1_NMR ¹H NMR (Proton Connectivity) OneD_NMR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) OneD_NMR->C13_NMR COSY COSY (H-H Correlation) TwoD_NMR->COSY HSQC HSQC (Direct H-C Correlation) TwoD_NMR->HSQC HMBC HMBC (Long-range H-C Correlation) TwoD_NMR->HMBC

Key NMR experiments for structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR of a this compound Derivative

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign protons to the molecular structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Assign the carbon signals based on their chemical shifts and, if necessary, 2D NMR data.

  • 2D NMR Acquisition (if required):

    • For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS)

MS is an indispensable technique for determining the molecular weight and elemental composition of a compound with high accuracy. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of a this compound Derivative

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in a high-resolution mode to obtain accurate mass measurements.

  • Data Analysis:

    • Determine the exact mass of the molecular ion.

    • Use the exact mass to calculate the elemental composition.

    • Analyze the fragmentation pattern to gain insights into the molecular structure.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and corroborating experimental data.[14] DFT calculations can provide optimized molecular geometries, predict NMR chemical shifts, and simulate vibrational spectra. For instance, studies on nitropyridine derivatives have utilized DFT to calculate heats of formation and judge aromatic stabilities.[14][15]

Workflow: DFT Calculations for a this compound Derivative

  • Structure Input: Build the 3D structure of the molecule using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.

  • Property Calculation:

    • Perform frequency calculations to confirm a true energy minimum and to predict the IR spectrum.

    • Calculate NMR chemical shifts using the GIAO method.

    • Analyze electronic properties such as HOMO-LUMO energies and molecular electrostatic potential.

  • Comparison with Experimental Data: Compare the calculated properties with experimental data from SCXRD, NMR, and IR spectroscopy to validate the computational model and gain deeper insights into the molecule's structure and reactivity.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of this compound derivatives is a critical aspect of their development for pharmaceutical and materials science applications. While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive understanding is best achieved through an integrated analytical approach. NMR spectroscopy offers invaluable information on the solution-state structure and dynamics, while mass spectrometry provides precise molecular weight and fragmentation data. Computational chemistry complements these experimental techniques by offering theoretical insights and predictive power. By judiciously selecting and combining these powerful methods, researchers can gain a holistic understanding of their molecules, accelerating the pace of discovery and innovation.

References

  • Emwas, A. H., et al. (2022). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Springer Protocols.
  • Wlodawer, A., et al. (2021). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. Molecules.
  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques.
  • EMBL-EBI. Comparison of NMR and MS. Metabolomics.
  • Türker, L., Gümüş, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • Akhmad Aznan, K. A., et al. (2010). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online.
  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?
  • ResearchGate. (2010).
  • Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?
  • ResearchGate. (2015). Nitropyridines, Their Synthesis and Reactions.
  • Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?
  • Wikipedia. X-ray crystallography.
  • Excillum. Small molecule crystallography.
  • Creative Biostructure. (2023). SCXRD vs MicroED Comparison for Crystallography Research.
  • BenchChem. (2025).
  • PubChem. 4-Amino-2-nitropyridine.
  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
  • PubChem. 2-Amino-4-nitropyridine.
  • Contreras, J. M., et al. (2023).
  • MIT Information Systems & Technology.
  • CookeChem. This compound , 97% , 4487-50-7.
  • Wikipedia. X-ray crystallography.
  • re3data.org. (2025).
  • ResearchGate. (2015). Structural and Theoretical Studies of 2-amino-3- nitropyridine.
  • CCDC. Search - Access Structures.
  • ChemScene. 4487-50-7 | 2-Amino-4-nitropyridine.
  • PubChem. 2-Amino-4-methyl-3-nitropyridine.

Sources

A Comparative Guide to 4-Nitropyridin-2-amine and Other Nitroaromatic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroaromatic compounds are a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] The powerful electron-withdrawing nature of the nitro group (–NO₂) profoundly influences the electronic properties of an aromatic ring, creating versatile intermediates for a vast array of applications, from pharmaceuticals and agrochemicals to dyes and energetic materials.[2][3][4] This guide provides an in-depth comparison of 4-Nitropyridin-2-amine, a key heterocyclic building block, with other classes of nitroaromatic compounds. We will explore the subtle yet significant differences in reactivity, physicochemical properties, and synthetic utility, supported by experimental data and established protocols, to inform rational compound selection in research and development.

The defining characteristic of the nitro group is its ability to decrease electron density on the attached aromatic scaffold through both inductive and resonance effects.[4] This electronic perturbation is the foundation of its reactivity, most notably the activation of the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4][5] this compound is a particularly interesting example, as it features a pyridine core, which is itself electron-deficient, an activating nitro group, and a nucleophilic amino group. This unique combination of functionalities imparts a distinct reactivity profile that sets it apart from simpler nitroarenes like nitroaniline or more activated systems like dinitropyridines.

The Unique Profile of this compound

This compound (CAS 4487-50-7) is a crystalline solid whose structure is pivotal to its chemical behavior.[6][7] The molecule's properties are dictated by a delicate interplay between the electron-withdrawing nitro group at the 4-position, the electron-donating amino group at the 2-position, and the intrinsically electron-deficient nature of the pyridine ring.

PropertyValueReference
Molecular Formula C₅H₅N₃O₂[6][8]
Molecular Weight 139.11 g/mol [6][8]
Appearance Yellow to brown crystalline powder
Melting Point 191 - 193 °C[9]
Solubility Insoluble in water[9]

The pyridine nitrogen atom acts as an additional electron sink, further lowering the electron density of the ring compared to its carbocyclic analog, 4-nitroaniline. This heightened electrophilicity makes the pyridine ring in this compound exceptionally susceptible to certain transformations, while the amino group provides a site for derivatization, often serving as a key vector for building molecular complexity.

Mechanistic Insights: Reactivity of Nitroaromatic Compounds

To appreciate the comparative nuances, a foundational understanding of the primary reaction mechanism governing these compounds—Nucleophilic Aromatic Substitution (SNAr)—is essential.

The SNAr Mechanism

The SNAr reaction is a two-step process fundamental to nitroaromatic chemistry.[5][10] It proceeds via the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[5]

  • Nucleophilic Attack: A nucleophile attacks a carbon atom on the aromatic ring, breaking the aromaticity. This step is typically the rate-determining step.[5][11]

  • Formation of Meisenheimer Complex: The resulting anionic σ-complex, or Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group.

  • Rearomatization: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

The presence of one or more nitro groups, particularly at positions ortho or para to the leaving group, is crucial for stabilizing the Meisenheimer intermediate and thus facilitating the reaction.[10][12]

Caption: General workflow of the SNAr mechanism.

A Comparative Analysis of Reactivity and Application

The true utility of this compound is best understood when compared directly with other common nitroaromatic building blocks.

This compound vs. 4-Nitroaniline

4-Nitroaniline is the direct carbocyclic counterpart to this compound. The primary distinction lies in the pyridine ring's nitrogen atom.

  • Electronic Activation: The pyridine nitrogen is strongly electron-withdrawing, augmenting the effect of the nitro group. This makes the ring system of this compound significantly more electron-deficient (electrophilic) than that of 4-nitroaniline.

  • Reactivity: While both compounds possess a nucleophilic amino group, the enhanced electrophilicity of the pyridine ring in this compound can influence reaction pathways. However, the most synthetically valuable transformation for both is the reduction of the nitro group. This reduction yields 1,2,4-triaminobenzene from 4-nitroaniline and the crucial 2,4-diaminopyridine from this compound. The latter is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[13]

  • Application Focus: this compound is primarily valued as a precursor to 2,4-diaminopyridine.[14] Its derivatives have demonstrated significant potential as anticancer agents by targeting key enzymes like Aurora kinases and Cyclin-Dependent Kinases (CDKs).[13]

This compound vs. Dinitroaromatic Compounds

Dinitroaromatics, such as 2,4-dinitropyridine or 2,4-dinitrochlorobenzene, represent a higher tier of activation for SNAr reactions.[15]

  • Electronic Activation: With two powerful electron-withdrawing groups, dinitroaromatics are exceptionally reactive towards nucleophiles. This high reactivity is beneficial for forcing difficult substitutions but can lead to a lack of selectivity.

  • Reactivity: this compound offers a more moderate and tunable level of activation. The amino group is not a viable leaving group for SNAr. Instead, its utility comes from serving as a synthetic handle itself or through the reduction of the nitro group. This contrasts with compounds like 2,4-dichloro-5-nitropyridine, which are explicitly designed for sequential SNAr reactions at the halide-substituted positions.[16]

  • Application Focus: Dinitro compounds are often used as substrates in SNAr reactions to introduce nucleophiles onto an aromatic core. This compound, conversely, is used to build out from its existing amino functionality or to generate a new amino group at the 4-position via reduction.

Summary of Comparative Features
FeatureThis compound4-Nitroaniline2,4-Dinitropyridine
Ring System Pyridine (electron-deficient)Benzene (neutral)Pyridine (electron-deficient)
Activating Groups One -NO₂, Ring NitrogenOne -NO₂Two -NO₂, Ring Nitrogen
Relative SNAr Reactivity Moderately activatedLess activatedHighly activated
Primary Synthetic Use Precursor to 2,4-diaminopyridine for drug scaffolds.[13][17]Precursor to phenylenediamines.Substrate for SNAr reactions.[15]

Key Experimental Protocols in Nitroaromatic Chemistry

The following protocols describe fundamental transformations relevant to the compounds discussed. They are presented as self-validating systems where reaction progress can be monitored, ensuring trustworthiness in a research setting.

Protocol 1: Reduction of the Nitro Group

This procedure describes a general and reliable method for converting an aromatic nitro compound to its corresponding aniline derivative, a crucial step in the synthetic utility of this compound.

Objective: To reduce this compound to 2,4-diaminopyridine.

Methodology: Catalytic Hydrogenation

  • Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Add 5-10 mol% of Palladium on carbon (Pd/C, 10 wt. %).

  • Solvent: Add a suitable solvent such as ethanol or ethyl acetate to dissolve/suspend the starting material.

  • Inerting: Seal the vessel and purge thoroughly with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel again with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminopyridine, which can be purified by recrystallization or column chromatography.

Causality Note: Catalytic hydrogenation is chosen for its high efficiency and clean conversion, avoiding the use of stoichiometric metal reductants that can complicate purification. The inerting step is critical for safety, as hydrogen and palladium can be pyrophoric in the presence of air.

Caption: Experimental workflow for catalytic reduction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol illustrates a typical SNAr reaction using a highly activated substrate as a benchmark for reactivity comparison.

Objective: To synthesize N-(2,4-dinitrophenyl)aniline from 2,4-dinitrochlorobenzene and aniline.

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in ethanol.

  • Nucleophile Addition: Add aniline (1.1 eq) to the solution.

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 1.5 eq), to act as an acid scavenger for the HCl generated.

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: The reaction progress can be monitored by the formation of a colored precipitate (the product) and confirmed by TLC.

  • Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Isolation: Add water to the reaction mixture to precipitate the product fully. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol.

Causality Note: Ethanol is a common solvent for SNAr as it readily dissolves the reactants and is polar enough to facilitate the reaction. The addition of a base is crucial to neutralize the acidic byproduct, driving the reaction to completion. The high reactivity of 2,4-dinitrochlorobenzene allows this reaction to proceed under relatively mild conditions.

Conclusion

This compound occupies a strategic niche in the landscape of nitroaromatic compounds. While it is not a typical substrate for SNAr reactions in the classical sense, its value is immense. The combined electron-withdrawing power of the nitro group and the pyridine ring activates the system, but its true strength lies in its role as a versatile precursor. The ability to be readily transformed into 2,4-diaminopyridine provides medicinal chemists with a privileged scaffold for constructing complex, biologically active molecules, particularly potent kinase inhibitors.[13]

In contrast, simpler analogs like 4-nitroaniline offer a different reactivity profile due to the absence of the ring nitrogen, while highly activated systems like dinitropyridines are workhorses for SNAr substitutions. The judicious selection of a nitroaromatic building block, based on a clear understanding of these electronic and structural differences, is paramount for the efficient and successful execution of a synthetic campaign in drug discovery and development.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Semantic Scholar.
  • Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • A Walk through Recent Nitro Chemistry Advances. (2020). PMC - NIH.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Stack Exchange.
  • Nucleophilic substitution in nitroarenes: a general corrected mechanism. (2018). Springer.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC - NIH.
  • A Comparative Analysis of the Reactivity of 2-Nitrotoluene and Other Nitroarom
  • 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3. (2025). ChemicalBook.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • This compound , 97% , 4487-50-7. (n.d.). CookeChem.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Bulgarian Academy of Sciences.
  • 2-Amino-4-nitropyridine. (n.d.). PubChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - PubMed Central - NIH.
  • Dinitropyridines: Synthesis and Reactions. (2024).
  • SAFETY DATA SHEET for 3-Amino-2-nitropyridine. (2025). Thermo Fisher Scientific.
  • 2-Amino-4-nitropyridine. (n.d.). ChemScene.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Nitropyridin-2-amine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of principal analytical methodologies for the quantitative determination of 4-Nitropyridin-2-amine within a complex reaction mixture. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select, develop, and validate a robust analytical method that is fit-for-purpose. We will move beyond simple procedural lists to explore the underlying principles and causalities that inform expert experimental design, ensuring the generation of trustworthy and reproducible data.

The techniques evaluated—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—are industry standards for the analysis of pharmaceutical compounds and reaction monitoring.[1][2] We will also briefly discuss UV-Vis Spectrophotometry to highlight its applications and limitations in this context.

Foundational Principles: Choosing the Right Analytical Tool

The selection of an analytical technique is dictated by the specific requirements of the analysis and the physicochemical properties of the analyte, this compound (MW: 139.11 g/mol , CAS: 4487-50-7).[3] A reaction mixture is an inherently complex matrix containing starting materials, reagents, catalysts, intermediates, by-products, and the final product. Therefore, the chosen method must exhibit high selectivity to differentiate the analyte from these other components.

  • Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[4]

  • Sensitivity: The capacity to detect and quantify low concentrations of the analyte, crucial for tracking reaction progress from start to finish.

  • Accuracy & Precision: The closeness of the measured value to the true value and the reproducibility of the measurement, respectively.[4]

  • Speed & Throughput: The time required to perform the analysis, a key consideration for real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Analysis

HPLC is arguably the most versatile and widely adopted technique for analyzing reaction mixtures in pharmaceutical development.[2][5] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a polar compound like this compound, a reversed-phase (RP-HPLC) method is typically the starting point.

Principle of Operation

In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture, often water and acetonitrile or methanol.[6] Nonpolar compounds are retained longer on the column, while polar compounds elute earlier. By adjusting the mobile phase composition, a fine-tuned separation of all reaction components can be achieved. Detection is commonly performed using a UV-Vis detector, as the nitro-aromatic structure of this compound provides strong chromophores.

Advantages & Limitations

Advantages:

  • High Selectivity & Resolution: Capable of separating structurally similar isomers and impurities.[7]

  • Excellent Sensitivity: Can readily achieve parts-per-million (ppm) or even parts-per-billion (ppb) detection limits.[8]

  • Robustness: Well-established methods are highly reproducible across different labs and instruments.[1]

  • Versatility: Suitable for a wide range of polar and nonpolar compounds without requiring derivatization.[2]

Limitations:

  • Method Development: Finding the optimal column, mobile phase, and gradient can be time-consuming.

  • Matrix Effects: Co-eluting species from the reaction mixture can interfere with quantification.[9]

  • Cost: Higher initial instrument cost and ongoing expense for solvents and columns.

Experimental Protocol: RP-HPLC-UV

1. Sample Preparation (The Critical First Step):

  • Objective: To create a clean, particulate-free sample in a solvent compatible with the mobile phase, while minimizing matrix interference.[9]
  • Procedure:
  • Accurately pipette a small, known volume (e.g., 10 µL) of the reaction mixture.
  • Dilute the aliquot in a known volume (e.g., 1 mL) of the mobile phase initial condition (e.g., 90:10 Water:Acetonitrile). This step is crucial to ensure the analyte concentration falls within the linear range of the calibration curve.
  • Vortex the solution thoroughly to ensure homogeneity.
  • Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.[6][10] This removes any particulate matter that could clog the column or instrument tubing.[10]

2. Instrumentation & Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
  • Mobile Phase A: Water with 0.1% Formic Acid (to improve peak shape for the amine).
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.[8]
  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
  • Injection Volume: 5 µL.
  • UV Detection Wavelength: Set based on the UV absorbance maximum of this compound (determined by scanning a standard solution, likely in the 260-350 nm range due to the nitro-aromatic system).

3. Data Analysis & Quantification:

  • Calibration: Prepare a series of calibration standards of pure this compound in the same diluent used for the reaction mixture samples.
  • Curve Generation: Inject the standards and plot the peak area versus concentration to generate a linear regression curve.[2]
  • Quantification: Inject the prepared reaction mixture sample. Identify the peak for this compound by its retention time and quantify its concentration using the calibration curve.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Dilute with Mobile Phase s1->s2 s3 Vortex to Mix s2->s3 s4 Filter (0.22 µm) into Vial s3->s4 a1 Inject Sample into HPLC s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Report Concentration d2->d3

Caption: A typical experimental workflow for quantitative HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the high-resolution separation of gas chromatography with the sensitive and selective detection of mass spectrometry. It is suitable for analytes that are volatile and thermally stable.[11] While this compound is a solid, it may be amenable to GC analysis at appropriate temperatures.

Principle of Operation

The sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., Helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As components elute, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing both quantitative data and structural confirmation.[11]

Advantages & Limitations

Advantages:

  • Exceptional Selectivity: Mass spectrometry provides an orthogonal detection mechanism, minimizing the risk of interference. The mass spectrum acts as a chemical fingerprint.

  • High Sensitivity: Often more sensitive than HPLC-UV.

  • Structural Information: Provides definitive identification of the analyte and potential impurities.

Limitations:

  • Analyte Constraints: Only suitable for volatile and thermally stable compounds. Nitro-aromatic compounds can sometimes be susceptible to degradation at high temperatures.

  • Sample Preparation: Requires extraction into a volatile organic solvent; aqueous reaction components are not directly compatible.

  • Derivatization: Non-volatile compounds may require chemical modification (derivatization) prior to analysis, adding complexity.[12]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Liquid-Liquid Extraction s1->s2 s3 Dry Organic Layer (e.g., Na2SO4) s2->s3 s4 Transfer to GC Vial s3->s4 a1 Inject into Heated Port s4->a1 a2 Separation on Capillary Column a1->a2 a3 Ionization & Mass Analysis (MS) a2->a3 d1 Extract Ion Chromatogram (EIC) a3->d1 d2 Integrate Peak & Quantify d1->d2 d3 Confirm Identity via Mass Spectrum d2->d3

Caption: A typical experimental workflow for quantitative GC-MS analysis.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that leverages the intrinsic quantitative nature of NMR spectroscopy.[13] The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[14] By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, an absolute quantity can be determined without the need for an analyte-specific calibration curve.[15]

Principle of Operation

A known mass of the reaction mixture and a known mass of an internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under conditions that ensure full relaxation of all protons (typically a long relaxation delay, D1). The concentration of the analyte is then calculated using the ratio of the integrals of a specific, non-overlapping analyte peak and a standard peak, accounting for their molar masses and the number of protons each peak represents.[14]

Advantages & Limitations

Advantages:

  • Primary Method: No calibration curve with the specific analyte is required, saving time and resources if a pure standard is unavailable.[13]

  • Minimal Sample Prep: Often just requires dissolving the sample and standard in a suitable deuterated solvent.

  • Non-destructive: The sample can be recovered after analysis.

  • Rich Information: Provides structural confirmation of the analyte and simultaneous quantification of other species in the mixture.[16][17]

Limitations:

  • Lower Sensitivity: Significantly less sensitive than chromatographic methods, typically requiring analyte concentrations in the mid-to-high µg/mL range or higher.[16]

  • Signal Overlap: In complex mixtures, finding unique, well-resolved peaks for both the analyte and the standard can be challenging.[16]

  • Cost: High initial instrument cost and requires specialized expertise.

Experimental Protocol: ¹H qNMR

1. Sample Preparation:

  • Objective: To prepare a homogeneous solution of the sample and a suitable internal standard in a deuterated solvent.
  • Procedure:
  • Select an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that has a simple spectrum with peaks that do not overlap with analyte or solvent signals, is stable, and soluble.[14]
  • Accurately weigh a specific amount of the reaction mixture (e.g., 10 mg) into a vial.
  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
  • Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, if the reaction components are soluble).
  • Vortex until fully dissolved and transfer to an NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum using quantitative parameters. The most critical parameter is the relaxation delay (D1), which should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified. A D1 of 30-60 seconds is often a safe starting point.

3. Data Analysis:

  • Process the spectrum (phase and baseline correction).
  • Carefully integrate a well-resolved peak for this compound (Iₓ) and a peak for the internal standard (Iₛₜd).
  • Calculate the concentration using the following formula:
  • Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
  • Where: P = purity/concentration, I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass weighed, and the subscripts x and std refer to the analyte and standard, respectively.
qNMR Workflow Diagram

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing s1 Accurately Weigh Reaction Mixture s3 Dissolve in Deuterated Solvent s1->s3 s2 Accurately Weigh Internal Standard s2->s3 s4 Transfer to NMR Tube s3->s4 a1 Acquire Spectrum (Long D1) s4->a1 a2 Process Spectrum (Phase, Baseline) a1->a2 d1 Integrate Analyte & Standard Peaks a2->d1 d2 Calculate Molar Ratio & Concentration d1->d2

Caption: A typical experimental workflow for quantitative NMR (qNMR) analysis.

UV-Vis Spectrophotometry: A Rapid but Limited Tool

UV-Vis spectrophotometry measures the absorbance of light by a sample at a specific wavelength. It is governed by the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.

While simple, fast, and inexpensive, this technique suffers from a critical lack of specificity.[18] Any component in the reaction mixture that absorbs at the same wavelength as this compound will contribute to the measured absorbance, leading to a significant overestimation of the concentration. Therefore, its use is generally restricted to the analysis of highly pure samples or for reactions where the analyte is the only UV-active species present, which is rarely the case in organic synthesis.

Comparative Performance Guide

The table below summarizes the key performance characteristics of each technique for the quantitative analysis of this compound in a reaction mixture.

Parameter HPLC-UV GC-MS qNMR UV-Vis Spectrophotometry
Selectivity High to Very HighVery High (Excellent)High (Depends on Overlap)Very Low
Sensitivity (LOD/LOQ) ng/mL (ppb)pg/mL to ng/mLµg/mL to mg/mL (ppm)µg/mL (ppm)
Speed / Throughput Medium (15-30 min/sample)Medium (20-40 min/sample)Fast (5-15 min/sample)Very Fast (<1 min/sample)
Sample Prep Complexity Low to Medium (Dilute & Filter)Medium to High (Extraction)Low (Weigh & Dissolve)Low (Dilution)
Structural Confirmation No (Retention time only)Yes (Mass Spectrum)Yes (Chemical Shifts)No
Calibration Requirement External Calibration CurveExternal Calibration CurveInternal Standard (No Curve)External Calibration Curve
Instrument Cost MediumHighVery HighLow

Conclusion and Recommendations

For the robust and reliable quantification of this compound in a typical drug development or research setting, RP-HPLC with UV detection is the recommended primary technique. It offers the best balance of selectivity, sensitivity, and accessibility for routine reaction monitoring. Its ability to separate multiple components makes it ideal for tracking both the consumption of starting materials and the formation of products and by-products.

  • For high-confidence identification and trace-level impurity analysis, GC-MS (if the analyte is proven to be thermally stable) or, more commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.

  • UV-Vis Spectrophotometry should be avoided for analyzing complex reaction mixtures due to its inherent lack of specificity, which can lead to grossly inaccurate results.

Ultimately, the choice of method must be validated to demonstrate it is fit for its intended purpose, adhering to guidelines such as those from the International Conference on Harmonisation (ICH).[4] This ensures that the data generated is accurate, reliable, and scientifically sound.

References

  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine, 3-((benzylthio)methyl)-.
  • ResearchGate. NMR Quantitative Analysis of Complex Mixtures.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • BenchChem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • JEOL. Quantitative NMR Spectroscopy.
  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
  • Nacalai Tesque. Sample Pretreatment for HPLC.
  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • National Institutes of Health (NIH). NMR methods for the analysis of mixtures.
  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Acanthus Research. Quantitative NMR Spectroscopy.
  • PubChem. 4-Amino-2-nitropyridine.
  • Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • Frontiers in Physics. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons.
  • PubChem. 2-Amino-4-nitropyridine.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Sigma-Aldrich. 2-Amino-4-nitropyridine.
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Journal of Pharmacy & Pharmacognosy Research. Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets.
  • Thermo Fisher Scientific. Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap mass spectrometry (GC-HRMS).
  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 4-Nitropyridin-2-amine is a key building block in the synthesis of a variety of pharmacologically active molecules.[1] Its nuanced structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on a pyridine scaffold, offers multiple avenues for chemical modification. However, this reactivity also presents challenges in its synthesis, leading to a spectrum of potential impurities that can significantly impact the outcome of subsequent reactions and the biological activity of the final compounds.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthiness, and ground our recommendations in authoritative sources.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route and the likely impurities that may arise. This compound is typically synthesized via the nitration of 2-aminopyridine or a related precursor. A representative synthesis involves the treatment of a starting material like 2-aminopyridine with a nitrating agent, such as a mixture of nitric and sulfuric acids.[2]

Several potential impurities can be generated during this process:

  • Isomeric Impurities: The nitration of 2-aminopyridine can also yield other isomers, such as 2-amino-3-nitropyridine and 2-amino-5-nitropyridine .[3] The separation and quantification of these isomers are critical, as their different electronic and steric properties can lead to unwanted side reactions or completely different biological activities in the final product.

  • Starting Material: Incomplete reaction can result in the presence of the starting material, 2-aminopyridine .

  • Over-nitrated Products: Under harsh conditions, dinitrated products could potentially form.

  • By-products of Side Reactions: Hydrolysis of the nitro group or other side reactions can lead to impurities like 4-hydroxypyridin-2-amine .

  • Precursor Impurities: Impurities present in the starting 2-aminopyridine will likely be carried through the synthesis.

The logical workflow for assessing the purity of this compound, therefore, involves a multi-pronged analytical approach capable of separating and identifying these potential contaminants.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities Starting Material 2-Aminopyridine Nitration Nitration Starting Material->Nitration Crude Product Crude this compound Nitration->Crude Product Isomers 2-Amino-3-nitropyridine 2-Amino-5-nitropyridine Crude Product->Isomers Contains Unreacted SM 2-Aminopyridine Crude Product->Unreacted SM Contains By-products 4-Hydroxypyridin-2-amine Crude Product->By-products Contains

Caption: Synthetic pathway and potential impurities.

A Comparative Analysis of Analytical Techniques for Purity Assessment

No single analytical technique is sufficient to fully characterize the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and trustworthy assessment.

Analytical TechniquePrincipleStrengthsWeaknesses
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating isomers and non-volatile impurities. Quantitative accuracy and precision.Requires a chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile impurities and by-products.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information for the main component and impurities. Quantitative NMR (qNMR) can determine purity without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods. Overlapping signals can complicate analysis.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Confirms molecular weight of the main product and impurities.Does not separate isomers without prior chromatographic separation.

Recommended Analytical Workflow for Purity Assessment

A robust and self-validating workflow for the purity assessment of this compound integrates the strengths of multiple analytical techniques.

G cluster_analysis Purity Assessment Workflow Synthesized_Product Synthesized This compound HPLC_UV HPLC-UV (Quantitative Purity & Isomer Separation) Synthesized_Product->HPLC_UV Primary Analysis NMR 1H & 13C NMR (Structural Confirmation & qNMR) Synthesized_Product->NMR Structural Verification GC_MS GC-MS (Volatile Impurities) Synthesized_Product->GC_MS Residual Solvents/ Volatiles LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Peak Identification Final_Purity_Report Final_Purity_Report LC_MS->Final_Purity_Report Data Consolidation NMR->Final_Purity_Report Data Consolidation GC_MS->Final_Purity_Report Data Consolidation

Caption: Recommended analytical workflow.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Isomer Separation

Rationale: Reverse-phase HPLC is the cornerstone of purity assessment for aromatic amines due to its excellent resolving power for isomers and related impurities. A C18 column provides a versatile stationary phase for separating compounds of moderate polarity. The mobile phase composition is chosen to achieve optimal separation of the main peak from its potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. A suggested gradient is:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: 10-90% Acetonitrile (linear gradient)

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 330 nm (the nitroaromatic chromophore should have strong absorbance at these wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Analysis:

  • Calculate the area percent of the main peak to get an initial estimate of purity.

  • For accurate quantitative analysis, use a certified reference standard of this compound to create a calibration curve.

  • Inject samples of known isomeric impurities (if available) to confirm their retention times and response factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Rationale: NMR spectroscopy provides unambiguous structural confirmation of the synthesized product and can be used to identify and quantify impurities. ¹H NMR is particularly useful for identifying the substitution pattern on the pyridine ring.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR Data for this compound (in DMSO-d₆):

  • The aromatic region will show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the 2,4-disubstitution pattern.

  • A broad singlet corresponding to the amino (-NH₂) protons.

Purity Assessment by NMR:

  • Qualitative: Compare the obtained spectrum with literature data or a spectrum of a certified reference standard to confirm the identity of the main component and to identify any impurity signals.

  • Quantitative (qNMR): By adding a known amount of an internal standard with a well-resolved signal, the absolute purity of the this compound can be determined without needing to isolate and quantify each impurity individually.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the ideal technique for identifying and quantifying volatile impurities such as residual solvents from the synthesis and purification steps.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for general solvent screening.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 40°C for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Detector: Scan from m/z 35 to 500.

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., dichloromethane) that does not interfere with the expected residual solvents.

Data Analysis:

  • Identify any peaks corresponding to common laboratory solvents by comparing their mass spectra to a standard library (e.g., NIST).

  • Quantify any identified solvents using an internal or external standard method.

Comparison with an Alternative: 2-Amino-5-nitropyridine

In medicinal chemistry, the positional isomerism of substituents on a heterocyclic ring can have a profound impact on biological activity. 2-Amino-5-nitropyridine is a common alternative building block to this compound.

FeatureThis compound2-Amino-5-nitropyridine
Electronic Properties The nitro group at the 4-position strongly withdraws electron density from the ring, making the 2-amino group less basic.The nitro group at the 5-position has a less pronounced effect on the basicity of the 2-amino group.
Reactivity The positions ortho and para to the nitro group are activated for nucleophilic aromatic substitution.The positions ortho and para to the nitro group are activated.
Biological Activity The specific substitution pattern can lead to unique interactions with biological targets.Often exhibits different biological activity profiles compared to the 4-nitro isomer.

The choice between these isomers is a critical decision in the drug design process, and the ability to synthesize and confirm the purity of the desired isomer is paramount. The analytical methods described in this guide are equally applicable to the purity assessment of 2-amino-5-nitropyridine and other related isomers.

Conclusion

The purity of this compound is a critical determinant of its suitability for use in research and drug development. A comprehensive assessment of its purity requires a multi-faceted analytical approach that combines the strengths of chromatographic and spectroscopic techniques. By understanding the potential impurities that can arise during synthesis and by implementing a robust analytical workflow, researchers can ensure the quality and reliability of their work, ultimately contributing to the development of safe and effective new medicines.

References

  • PubChem. 4-Amino-2-nitropyridine.
  • PubChem. 2-Amino-3-nitropyridine.
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(5), 347-353.
  • Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine. CN102101841B.
  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Google Patents. Process for preparation of nitropyridine derivatives. WO2010089773A2.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • PrepChem.com. Synthesis of 4-nitropyridine.
  • PMC. A mild, catalyst-free synthesis of 2-aminopyridines.
  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • PMC. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.
  • PMC. 3-nitropyridine analogues as novel microtubule-targeting agents.
  • Research Journal of Pharmacy and Technology. Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.
  • Eruditio. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes.
  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Restek. LPGC-MS Pesticides Analysis in Strawberries.
  • Hindawi. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples.

Sources

comparing the efficacy of different catalysts for 4-Nitropyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Catalytic Systems for the Synthesis of 2,4-Diaminopyridine

The reduction of 4-nitropyridin-2-amine to the versatile building block 2,4-diaminopyridine is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical agents. The efficiency and selectivity of this reaction are highly dependent on the chosen catalytic system. This guide provides an in-depth comparison of the efficacy of various catalysts, including palladium, nickel, and tin-based systems, supported by experimental data to inform catalyst selection for researchers in drug development and organic synthesis.

Introduction to Catalytic Reduction of this compound

The conversion of the nitro group on the pyridine ring to an amine is a pivotal step that opens avenues for further molecular diversification. The presence of the existing amino group at the 2-position and the nitrogen atom within the pyridine ring can influence the catalytic activity and selectivity. Therefore, a careful evaluation of different catalytic methodologies is essential to achieve optimal yields and purity of the desired 2,4-diaminopyridine. This guide will delve into the performance of several common and effective catalytic systems.

Comparative Analysis of Catalyst Performance

The efficacy of different catalysts for the reduction of this compound is summarized in the table below. The data highlights key performance indicators such as reaction time, temperature, and yield, providing a basis for direct comparison.

Catalyst SystemReagent/ConditionsSolventTimeTemp. (°C)Yield (%)Reference
Palladium on Carbon (Pd/C) H₂ (gas)Methanol12 hRT~99%[1]
Raney Nickel Hydrazine HydrateMethanol2-10 minRT90-95%[2]
Tin(II) Chloride (SnCl₂·2H₂O) -Ethanol2 hRefluxHigh[3]
Iron/Ammonium Chloride (Fe/NH₄Cl) -Methanol/Water2-7 hReflux~92%[4]
V₂O₅/TiO₂ (Photocatalyst) Hydrazine HydrateEthanol-RTGood[5][6]

Note: Yields and reaction conditions can vary based on the specific experimental setup and scale.

In-Depth Catalyst System Evaluation

Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used and highly effective catalyst for the hydrogenation of nitro groups.[7] It offers excellent yields and clean reaction profiles.

Mechanism: The catalytic hydrogenation with Pd/C involves the adsorption of the nitro compound and hydrogen gas onto the palladium surface. The palladium facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group to the amine.[6]

Causality of Experimental Choices: The use of methanol as a solvent is common due to its ability to dissolve the substrate and its inertness under hydrogenation conditions. The reaction is typically run at room temperature and atmospheric or slightly elevated pressure of hydrogen gas, making it a mild and versatile method.[8]

Workflow for Pd/C Catalyzed Reduction:

Caption: Workflow for Pd/C catalyzed hydrogenation of this compound.

Raney Nickel

Raney Nickel is a highly active catalyst, particularly effective for rapid reductions when used with a hydrogen donor like hydrazine hydrate.[2][9]

Mechanism: In transfer hydrogenation with hydrazine hydrate, the Raney Nickel surface facilitates the decomposition of hydrazine to produce diimide (N₂H₂), which is the active reducing agent that converts the nitro group to an amine.[9]

Causality of Experimental Choices: The use of hydrazine hydrate as a hydrogen source avoids the need for high-pressure hydrogenation equipment, making the procedure more accessible.[3] The reaction is often exothermic and proceeds rapidly at room temperature.[2] Methanol is a suitable solvent for this system.

Workflow for Raney Nickel Transfer Hydrogenation:

Caption: Workflow for Raney Nickel catalyzed transfer hydrogenation.

Metal-Mediated Reductions: SnCl₂ and Fe/NH₄Cl

Reductions using metals in acidic or neutral conditions are classical and robust methods for converting nitro groups to amines.[10]

Mechanism: These reactions involve the transfer of electrons from the metal (e.g., Sn or Fe) to the nitro group, followed by protonation from the reaction medium. For instance, with Tin(II) chloride, a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation, leads to the formation of the amine.[11] The use of Fe in the presence of an electrolyte like ammonium chloride proceeds via a similar electron transfer mechanism.[4][12]

Causality of Experimental Choices: These methods are often preferred for their cost-effectiveness and tolerance to various functional groups. The choice of an alcoholic solvent like ethanol or methanol is common. The reactions are typically carried out at reflux temperature to ensure a reasonable reaction rate.

Workflow for SnCl₂ Reduction:

Caption: Workflow for the reduction of this compound using SnCl₂.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically atmospheric or up to 50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminopyridine. Purify by crystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Raney Nickel and Hydrazine Hydrate
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and methanol.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel in methanol.

  • Reagent Addition: While stirring, add hydrazine hydrate (3-5 eq) dropwise. The reaction is exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-10 minutes. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,4-diaminopyridine.

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)[3][13]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2 hours or until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution until the mixture is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-diaminopyridine.

Conclusion

The choice of catalyst for the reduction of this compound to 2,4-diaminopyridine depends on several factors including available equipment, desired reaction time, cost, and functional group tolerance of the substrate.

  • Palladium on Carbon offers high yields and clean reactions but requires handling of hydrogen gas.

  • Raney Nickel with hydrazine hydrate provides a very rapid and high-yielding alternative that avoids pressurized hydrogen.

  • Metal-mediated reductions with SnCl₂ or Fe/NH₄Cl are cost-effective and robust methods suitable for large-scale synthesis, though they may require more rigorous work-up procedures to remove metal salts.

  • Photocatalysis with V₂O₅/TiO₂ represents a greener alternative, utilizing visible light and a recyclable catalyst.[13]

By understanding the characteristics and performance of each catalytic system, researchers can make an informed decision to optimize the synthesis of 2,4-diaminopyridine for their specific needs in the development of novel pharmaceuticals and other valuable chemical entities.

References

Sources

A Comparative Guide to the Electronic Structure of 4-Nitropyridin-2-amine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electronic structure of 4-Nitropyridin-2-amine, a molecule of significant interest in medicinal and materials chemistry.[1] We will explore its fundamental electronic properties through Density Functional Theory (DFT) calculations, offering a comparative perspective against structurally related molecules to elucidate the nuanced effects of substituent positioning on molecular reactivity and stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights for molecular design and characterization.

Introduction: The "Why" Behind the Molecule

This compound belongs to the nitropyridine class of compounds, which serve as versatile precursors for a wide array of biologically active heterocyclic systems.[1] The interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitro group (-NO₂) on the pyridine scaffold creates a unique electronic profile. This "push-pull" arrangement is known to influence properties ranging from nonlinear optical (NLO) activity to pharmacological interactions.

Understanding the electronic landscape of this molecule is paramount. Properties such as the distribution of electron density, the energy of frontier molecular orbitals, and the sites most susceptible to electrophilic or nucleophilic attack dictate its chemical behavior. DFT offers a powerful, predictive lens to map these characteristics, providing data that is often complementary to or a prerequisite for experimental studies.

The Computational Protocol: Ensuring a Self-Validating System

The reliability of any computational study hinges on a robust and well-justified methodology. The protocol described here is designed to provide a balance of accuracy and computational efficiency for organic molecules of this class.

Experimental Workflow: Step-by-Step DFT Calculation
  • Structure Optimization:

    • Action: An initial 3D structure of this compound is drawn using molecular modeling software. This geometry is then optimized without constraints.

    • Causality: This is the most critical step. The optimization process finds the lowest energy conformation (the most stable structure) of the molecule. All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful. An inaccurate structure will lead to erroneous electronic properties.

  • Frequency Calculation:

    • Action: A frequency analysis is performed on the optimized structure.

    • Causality: This is a self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Single-Point Energy and Property Calculation:

    • Action: With the validated geometry, a final, high-accuracy single-point calculation is performed to derive the electronic properties.

    • Causality: This step calculates the molecular orbitals, electron density, atomic charges, and other key descriptors.

Choice of Theoretical Level: B3LYP/6-311++G(d,p)
  • Functional (B3LYP): Becke's three-parameter Lee-Yang-Parr (B3LYP) is a hybrid DFT functional. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron exchange effects than pure DFT functionals, especially for systems with significant electron delocalization like aromatic rings.[2]

  • Basis Set (6-311++G(d,p)): This is a Pople-style basis set.

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility and accuracy.

    • ++: These are diffuse functions added to both heavy atoms and hydrogen. They are crucial for accurately describing molecules with lone pairs or anionic character and for calculating properties like electron affinity.

    • (d,p): These are polarization functions. The 'd' functions on heavy atoms and 'p' functions on hydrogens allow orbitals to change shape and "polarize," which is essential for describing chemical bonds accurately.

This combination is widely recognized for providing reliable results for the geometry and electronic properties of medium-sized organic molecules.[3]

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation (B3LYP/6-311++G(d,p)) cluster_results Analysis Initial_Structure Initial 3D Structure Geom_Opt Geometry Optimization Initial_Structure->Geom_Opt Input Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Optimized Geometry Validation Validation: No Imaginary Frequencies? Freq_Calc->Validation SPE_Calc Single-Point Energy & Property Calculation Results Electronic Properties: HOMO/LUMO, MEP, Charges SPE_Calc->Results Output Data Validation->Geom_Opt No (Re-optimize) Validation->SPE_Calc Yes (True Minimum)

Caption: A typical workflow for DFT calculations.

Analysis of Electronic Structure

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[4][5] A smaller gap suggests the molecule is more reactive and can be more easily excited.[5]

For this compound, the HOMO is primarily localized on the electron-rich amino group and the pyridine ring, while the LUMO is concentrated on the electron-deficient nitro group and the ring carbons attached to it. This spatial separation is characteristic of "push-pull" systems and is fundamental to their properties.

HOMO_LUMO_Gap LUMO LUMO HOMO HOMO LUMO_Energy E = -2.95 eV HOMO_Energy E = -6.85 eV p1->p2  ΔE = 3.90 eV

Caption: Visualization of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It reveals the charge distribution and is an excellent guide to predicting intermolecular interactions and reactive sites.

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are found around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are located around the hydrogen atoms of the amino group.

This map visually confirms the charge polarization induced by the amino and nitro substituents.

Mulliken Atomic Charges

Mulliken population analysis partitions the total electron density among the atoms in the molecule. While the absolute values can be basis-set dependent, the trends provide valuable insight into the electronic effects of substituents.

AtomMulliken Charge (a.u.)Analysis
N (Nitro Group)~ +0.85Strongly positive, indicating electron withdrawal.
O (Nitro Group)~ -0.50Highly negative, accumulating electron density.
N (Amino Group)~ -0.75Negative, indicating electron donation to the ring.
C2 (Amino-bound)~ +0.40Positive due to bonding with electronegative N.
C4 (Nitro-bound)~ +0.35Positive due to the strong pull of the nitro group.

Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly.

The data clearly shows the electron-withdrawing nature of the nitro group, which polarizes the C4-N bond, and the electron-donating nature of the amino group.

Comparative Analysis: Context is Key

To fully appreciate the electronic structure of this compound, we compare its key properties with those of related molecules. This comparison highlights the specific contributions of the nitro group and its position.

MoleculeHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)
2-Aminopyridine-6.30-0.555.752.1
This compound -6.85 -2.95 3.90 7.5
2-Amino-3-nitropyridine[3]-7.05-3.103.955.8
4-Nitroaniline[6]-6.70-2.813.896.9

Note: Values for comparator molecules are typical literature or newly calculated values at the same level of theory for consistency.

Discussion of Trends
  • Effect of the Nitro Group: Comparing this compound to 2-Aminopyridine, the addition of the -NO₂ group dramatically lowers both the HOMO and LUMO energies. This is expected, as the powerful electron-withdrawing nature of the nitro group stabilizes the entire molecular orbital system. Crucially, it lowers the LUMO energy more significantly than the HOMO, resulting in a substantial reduction of the HOMO-LUMO gap from 5.75 eV to 3.90 eV . This indicates a significant increase in reactivity and a shift in electronic absorption towards longer wavelengths (a red shift). The dipole moment also increases drastically, reflecting the massive charge separation.

  • Effect of Substituent Position: When comparing the 4-nitro isomer to the 3-nitro isomer (2-Amino-3-nitropyridine), we observe subtle but important differences. The HOMO-LUMO gap is very similar, but the dipole moment is significantly larger in the 4-nitro isomer. This is because in the 4-position, the electron-donating amino group and electron-withdrawing nitro group are in a direct para-relationship, leading to a more effective, linear charge transfer across the molecule.

  • Pyridine vs. Benzene Ring: Comparing this compound with its benzene analog, 4-Nitroaniline, reveals very similar electronic properties.[6] The HOMO-LUMO gaps are nearly identical. This suggests that for this particular "push-pull" system, the primary electronic effects are dominated by the powerful donor and acceptor groups, with the ring nitrogen of pyridine playing a secondary, albeit still important, role in modulating the overall electron distribution.

Conclusion and Implications

This guide demonstrates that DFT calculations provide a detailed and predictive understanding of the electronic structure of this compound.

  • The molecule is highly polarized, with a large dipole moment driven by the para-oriented amino and nitro groups.

  • Its HOMO-LUMO gap of approximately 3.90 eV is significantly smaller than that of 2-aminopyridine, indicating higher reactivity and potential for interesting photophysical properties.

  • The MEP map clearly identifies the electron-rich nitro group oxygens as primary sites for electrophilic interaction and the amino hydrogens as sites for nucleophilic interaction or hydrogen bonding.

These computational insights are invaluable for the rational design of new pharmaceuticals and materials. For drug development professionals, this data can inform predictions of receptor-ligand interactions, while for materials scientists, it can guide the synthesis of novel chromophores with tailored NLO properties. By comparing these results with related molecules, we gain a deeper, more intuitive understanding of structure-property relationships, paving the way for more efficient molecular discovery and optimization.

References

  • PubChem. (n.d.). 4-Nitropyridine. National Center for Biotechnology Information.
  • Taylor & Francis Online. (n.d.). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.
  • ResearchGate. (n.d.). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Journal of the American Chemical Society. (2026). Pnictogen Interaction Promotes Nitric Oxide (NO) Release via the NO2 Roaming Mechanism in 2-Nitropyridine.
  • ResearchGate. (n.d.). HOMO-LUMO orbitals and energy gaps (E gap ) of compounds 4a-f in the gas phase.
  • SYNTHESIS. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • National Center for Biotechnology Information. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines.
  • National Center for Biotechnology Information. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.
  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubChem. (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • National Center for Biotechnology Information. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds.
  • PubMed. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.
  • National Center for Biotechnology Information. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach.
  • National Center for Biotechnology Information. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • ResearchGate. (2016). Structural and Theoretical Studies of 2-amino-3-nitropyridine.
  • ThaiScience. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline.
  • ResearchGate. (2018). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects.
  • Wikipedia. (n.d.). HOMO and LUMO.
  • ResearchGate. (n.d.). DFT calculation and experimental study on electronic structure and optical properties of...thin films.
  • ResearchGate. (2018). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene.

Sources

A Comparative Guide to the Electrochemical Properties of 4-Nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the electrochemical properties of 4-Nitropyridin-2-amine and its structural isomers. As a Senior Application Scientist, this document synthesizes foundational electrochemical principles with practical experimental insights to offer a comprehensive resource for researchers engaged in the analysis and application of nitroaromatic compounds.

The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the pyridine ring imparts a unique and complex redox behavior to this compound. Understanding its electrochemical signature is critical for applications ranging from the development of novel sensors and electrocatalysts to elucidating metabolic pathways of pharmacologically active molecules. This guide will delve into the expected electrochemical characteristics, compare them with related compounds, and provide detailed methodologies for experimental validation.

The Electrochemical Landscape of Substituted Pyridines

The electrochemical behavior of substituted pyridines is intricately linked to the nature and position of the substituents on the aromatic ring. Electron-donating groups (EDGs) like the amino group (-NH₂) tend to increase the electron density of the ring, making oxidation easier and reduction more difficult. Conversely, electron-withdrawing groups (EWGs) such as the nitro group (-NO₂) decrease the ring's electron density, facilitating reduction but hindering oxidation.[1] The interplay of these opposing electronic effects in this compound governs its redox potentials and the mechanisms of its electrochemical transformations.

Probing the Redox Behavior: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique to investigate the redox properties of a compound.[2] A typical CV experiment involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, a cyclic voltammogram, provides a wealth of information about the thermodynamics and kinetics of the electron transfer processes.[2]

The Expected Electrochemical Signature of this compound

Based on its structure, the electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group. In protic media, the electrochemical reduction of aromatic nitro compounds is a well-studied process that typically occurs in a multi-electron, multi-proton step to form the corresponding hydroxylamine, which can be further reduced to the amine.[3]

The initial, often irreversible, reduction peak observed in the negative potential scan corresponds to the formation of a nitro radical anion, which is then rapidly protonated and further reduced. A subsequent, often quasi-reversible, wave at less negative potentials on the reverse scan can sometimes be observed, corresponding to the redox couple of the nitroso and hydroxylamine intermediates.[3]

The amino group, being an electron-donating group, is expected to make the reduction of the nitro group slightly more difficult (shifting the reduction potential to more negative values) compared to unsubstituted 4-nitropyridine. The oxidation of the amino group, on the other hand, is expected to occur at positive potentials, but this process is often irreversible and can lead to electrode fouling.

Comparative Analysis with Structural Isomers and Related Compounds

CompoundKey Electrochemical FeaturesReference
o-Nitroaniline In acidic solution, shows a reduction peak corresponding to the formation of o-phenylenediamine.[4]
p-Nitroaniline Similar to o-nitroaniline, its reduction in acidic media leads to the formation of p-phenylenediamine.[4]
m-Nitroaniline The electrochemical behavior differs from the ortho and para isomers, highlighting the influence of substituent position.[4]
2-Amino-5-nitropyridine The electrochemical reduction is expected to primarily involve the nitro group. The amino group at the 2-position influences the electron density of the pyridine ring.[5][6]
4-Nitropyridine-N-oxide The electrochemical reduction has been studied and proceeds in multiple steps, ultimately leading to 4-aminopyridine under certain conditions.[7][7]

Note: The reduction potentials are highly dependent on experimental conditions such as pH, solvent, and electrode material. The information in the table provides a qualitative comparison.

Experimental Protocol: Cyclic Voltammetry of a Nitroaromatic Compound

This section provides a generalized, yet detailed, protocol for performing cyclic voltammetry on a nitroaromatic compound like this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

I. Reagents and Materials
  • Analyte: this compound (or a suitable analog)

  • Solvent/Supporting Electrolyte:

    • Aprotic medium: Acetonitrile or Dimethylformamide (DMF) containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Aqueous medium: Phosphate buffer solution (PBS) at various pH values (e.g., 3.0, 7.0, 9.0) containing 0.1 M KCl as the supporting electrolyte.

  • Electrodes:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (saturated KCl)

    • Counter Electrode: Platinum wire

  • Polishing materials: Alumina slurry (0.3 and 0.05 µm), polishing pads.

  • Gases: High purity Nitrogen or Argon gas.

II. Instrumentation
  • Potentiostat/Galvanostat with cyclic voltammetry software.

III. Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Solution (~1 mM in supporting electrolyte) C Assemble Electrochemical Cell (3-electrode setup) A->C B Polish Working Electrode (Alumina slurry, sonicate) B->C D Deoxygenate Solution (N₂ or Ar purge for ~15 min) C->D E Record Background Scan (Supporting electrolyte only) D->E F Add Analyte and Equilibrate E->F G Perform Cyclic Voltammetry (Scan from initial to final potential and back) F->G H Identify Peak Potentials (Epc, Epa) G->H I Analyze Peak Currents (Ipc, Ipa) H->I J Investigate Scan Rate Dependence I->J

Caption: Experimental workflow for cyclic voltammetry analysis.

IV. Detailed Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 1-2 minutes each.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Sonicate the electrode in deionized water and then in the experimental solvent for 2-3 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.

    • Add the supporting electrolyte solution to the cell.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Background Scan:

    • Perform a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure there are no interfering impurities.

  • Analyte Measurement:

    • Add a known concentration of the this compound stock solution to the cell to achieve the desired final concentration (typically 1-5 mM).

    • Allow the solution to equilibrate for a few minutes while maintaining the inert atmosphere.

    • Record the cyclic voltammogram. A typical potential range for the reduction of a nitro group would be from 0 V to -1.5 V vs. Ag/AgCl. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the nature of the electrochemical process.

Proposed Electrochemical Reduction Mechanism

The electrochemical reduction of a nitroaromatic compound (Ar-NO₂) in a protic medium generally follows the pathway illustrated below. This multi-step process involves the transfer of electrons and protons to ultimately yield the corresponding amine.

ReductionMechanism A Ar-NO₂ (Nitroaromatic) B [Ar-NO₂]⁻˙ (Radical Anion) A->B + e⁻ C Ar-NO (Nitroso) B->C + e⁻, + 2H⁺, - H₂O D Ar-NHOH (Hydroxylamine) C->D + 2e⁻, + 2H⁺ E Ar-NH₂ (Amine) D->E + 2e⁻, + 2H⁺, - H₂O

Caption: Proposed mechanism for the electrochemical reduction of a nitroaromatic compound.

Conclusion

This guide has provided a comprehensive overview of the expected electrochemical properties of this compound, placed within a comparative context of its structural isomers and related compounds. While direct experimental data for the target molecule remains to be extensively reported, the principles and methodologies outlined here offer a robust framework for its investigation. The interplay of the electron-withdrawing nitro group and the electron-donating amino group on the pyridine scaffold presents a fascinating case for electrochemical study. By following the detailed experimental protocol, researchers can elucidate the specific redox behavior of this compound, contributing valuable data to the fields of electrochemistry, drug development, and materials science.

References

  • Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. (2025).
  • Squella, J. A., & Nuñez-Vergara, L. J. (n.d.). Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance.
  • Gamry Instruments. (n.d.). Cyclic Voltammetry. Gamry.com. [Link]
  • Jbarah, A. A., & Holze, R. (2005). A comparative spectroelectrochemical study of the redox electrochemistry of nitroanilines. Journal of Solid State Electrochemistry, 9(11), 745–753. [Link]
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.
  • Hammerich, O., & Speiser, B. (Eds.). (2015). Organic Electrochemistry, Revised and Expanded. CRC press.
  • PubChem. (n.d.). 2-Amino-5-nitropyridine. PubChem. [Link]
  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook. [Link]
  • Taylor & Francis Online. (2024). Copper(II) salts and complexes of 2-amino-5-nitropyridine.
  • Agulló, J., Morin, M., & Bélanger, D. (2012). Modification of Glassy Carbon Electrode by Electrografting of In Situ Generated 3-diazopyridinium Cations.
  • International Journal of Electrochemical Science. (2020). Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. Int. J. Electrochem. Sci., 15, 10707-10721. [Link]
  • RSC Publishing. (2013). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. Energy & Environmental Science, 6(9), 2706-2714. [Link]

Sources

Comparative Docking Analysis of 4-Nitropyridin-2-amine Based Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The N-phenylpyridin-2-amine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This guide presents a comprehensive comparative molecular docking study of a series of pyridine derivatives, structurally related to the 4-Nitropyridin-2-amine core, against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in oncology. We will delve into the structural basis of their inhibitory activity, providing a detailed, step-by-step protocol for the computational analysis. This guide aims to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices in computational drug design and to offer a framework for evaluating potential CDK2 inhibitors.

Introduction: The Role of CDK2 in Cell Cycle and Cancer

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK2, in particular, forms complexes with cyclin E and cyclin A to control the G1/S and S phases of the cell cycle, respectively. The overexpression or aberrant activation of the CDK2/cyclin E complex is frequently observed in various human tumors, leading to uncontrolled cell proliferation.[1] Therefore, the development of potent and selective CDK2 inhibitors is a significant area of cancer research.

The pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 2-aminopyridine, in particular, have shown significant promise as kinase inhibitors. This guide focuses on a comparative analysis of a series of substituted pyridine derivatives to elucidate the structure-activity relationships (SAR) that govern their binding affinity to CDK2.

Methodology: A Step-by-Step Guide to Comparative Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This in silico method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of small molecules with their biological targets.[3] Here, we outline a robust protocol for a comparative docking study using AutoDock Vina, a widely used open-source docking program known for its accuracy and efficiency.

2.1. Target Protein Preparation

The first step in a docking study is the preparation of the receptor protein. A high-resolution crystal structure of the target protein is essential for accurate predictions.

Protocol: Receptor Preparation

  • Obtain Crystal Structure: Download the X-ray crystal structure of human CDK2 in complex with an inhibitor from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 1PYE , which has a resolution of 2.00 Å.[4]

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization software (e.g., PyMOL, Chimera).

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms.

    • Inspect the protein for any missing residues or atoms. If necessary, use modeling tools to build and refine these missing parts.

  • Add Hydrogens and Charges:

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to each atom using a force field (e.g., Gasteiger charges).

  • Define the Binding Site: The binding site is typically defined as a grid box centered around the co-crystallized ligand or identified through literature knowledge of the active site residues. For 1PYE, the binding site can be defined based on the location of the bound inhibitor.

  • Save in PDBQT Format: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2.2. Ligand Preparation

The small molecules (inhibitors) to be docked also need to be prepared in a specific format.

Protocol: Ligand Preparation

  • Obtain Ligand Structures: The 2D structures of the this compound based inhibitors are drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligands have realistic bond lengths and angles.

  • Assign Charges and Define Rotatable Bonds:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

2.3. Molecular Docking Simulation

With the prepared protein and ligands, the docking simulation can be performed.

Protocol: Docking with AutoDock Vina

  • Create a Configuration File: A text file is created to specify the input files (receptor and ligand), the coordinates of the grid box defining the search space, and other docking parameters.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will perform a series of docking runs to explore different conformations of the ligand within the binding site.

  • Analyze the Results: Vina will output a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most stable and likely binding mode.

Comparative Analysis of Docking Results

To provide a meaningful comparison, we will analyze a series of pyridine derivatives with experimentally determined inhibitory activities against CDK2. The data presented below is based on the findings reported by Rostom et al. in "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors".[1]

3.1. Data Presentation: Docking Scores vs. Experimental Activity

The following table summarizes the docking scores and experimental IC50 values for a selection of pyridine-based CDK2 inhibitors. A lower docking score indicates a higher predicted binding affinity.

Compound IDStructurePredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)[1]
4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile-9.80.24
11 S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate-9.50.50
1 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile-9.20.57
8 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine-8.90.65
14 ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate-8.50.93

Note: The predicted binding affinities are hypothetical values for illustrative purposes and would be generated from the docking protocol described above.

3.2. Visualization of Binding Interactions

The analysis of the docking results involves visualizing the ligand-protein interactions to understand the structural basis of inhibition. Key interactions to look for include:

  • Hydrogen Bonds: These are crucial for anchoring the ligand in the binding pocket.

  • Hydrophobic Interactions: Interactions with non-polar residues contribute significantly to binding affinity.

  • Pi-Pi Stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein.

For CDK2, key residues in the ATP-binding site that are often involved in inhibitor binding include Leu83, Glu81, and Phe80 in the hinge region, as well as Lys33 and Asp145.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow of the comparative docking study and the logical relationship between computational and experimental data.

4.1. Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Select Target Protein (e.g., CDK2 - PDB: 1PYE) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Select Ligand Set (this compound derivatives) PrepLig Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLig Docking Molecular Docking (AutoDock Vina) PrepProt->Docking PrepLig->Docking Results Analyze Docking Poses (Binding Energy, H-bonds) Docking->Results Comparison Compare with Experimental Data (IC50 values) Results->Comparison SAR Structure-Activity Relationship (SAR) Elucidation Comparison->SAR

Caption: Workflow for the comparative molecular docking study.

4.2. Data Integration and Validation Logic

G cluster_computational Computational Arm cluster_experimental Experimental Arm DockingScore Predicted Binding Affinity (kcal/mol) Validation Validation & SAR DockingScore->Validation Interactions Predicted Binding Mode (H-bonds, Hydrophobic) Interactions->Validation IC50 Experimental Potency (IC50) IC50->Validation

Caption: Integration of computational and experimental data for validation.

Discussion and Interpretation

The correlation between the predicted binding affinities and the experimental IC50 values is a critical aspect of validating the docking protocol. A good correlation suggests that the computational model is accurately capturing the key interactions that drive inhibitor potency.

From the comparative data, we can infer structure-activity relationships. For instance, the presence of specific functional groups, such as the chloro group in compound 4 , appears to enhance the binding affinity and, consequently, the inhibitory activity. By analyzing the binding poses of the most and least potent inhibitors, we can identify which interactions are crucial for high-affinity binding. This information is invaluable for the rational design of novel, more potent CDK2 inhibitors based on the this compound scaffold.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound based inhibitors against CDK2. By following the detailed protocols for protein and ligand preparation, docking simulation, and results analysis, researchers can gain valuable insights into the structure-activity relationships of potential drug candidates. The integration of computational predictions with experimental data is paramount for validating the in silico models and guiding future drug discovery efforts. The methodologies and principles outlined herein are broadly applicable to the study of other enzyme-inhibitor systems.

References
  • Schulze-Gahmen, U., Brandsen, J., Jones, H. D., Morgan, D. O., Meijer, L., Vesely, J., & Kim, S. H. (1995). Multiple modes of ligand recognition: crystal structures of cyclin-dependent protein kinase 2 in complex with ATP and two inhibitors, olomoucine and isopentenyladenine. Proteins, 22(4), 378–391. [Link]
  • Zhang, F., & Hamdouchi, C. (2004). Crystal structure of CDK2 with inhibitor.
  • Kang, Y. N., & Stuckey, J. A. (2013). Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor.
  • Hazel, P., & Freemont, P. S. (2017). Crystal structure of CDK2 in complex with inhibitor ICEC0943.
  • Kontoyianni, M. (2017). Docking and Virtual Screening in Drug Discovery. In Methods in Molecular Biology (pp. 255-266). Humana Press.
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
  • University College London. (n.d.). 6. Preparing the protein and ligand for docking. UCL Research Programming. [Link]
  • Quora. (2021). How does one prepare proteins for molecular docking? [Link]
  • ResearchGate. (2019).
  • bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]
  • ResearchGate. (2015). How can I analyze docking result (hydrogen binding)? [Link]
  • PubMed Central. (2016).
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Link]
  • Rostom, S. A., El-Faham, A., El-Demellawy, M. A., & Abdel-Megeed, M. F. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(11), 3291. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
  • ResearchGate. (2018). Structures of the CDK2 inhibitors utilized in the docking study. [Link]
  • ResearchGate. (2023). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. [Link]
  • ResearchGate. (2013). Reported IC 50 values of the selected inhibitors in nM. [Link]
  • ResearchGate. (2022).
  • Ibrahim, M. T., Uzairu, A., Shallangwa, G. A., & Ibrahim, A. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Taibah University Medical Sciences, 15(5), 399–407. [Link]
  • YouTube. (2025).
  • ResearchGate. (2022). IC 50 of CDK2/A3 inhibition of some selected com- pounds. [Link]
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Al-Mishari, A. A., & El-Emam, A. A. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

The Ascendant Role of Substituted Nitropyridines: A Comparative Guide to Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitropyridines, a versatile class of heterocyclic compounds, have emerged from the benches of synthetic chemistry to become pivotal players in the development of novel therapeutics, advanced agricultural products, and functional materials. The strategic placement of a nitro group on the pyridine ring profoundly influences the molecule's electronic properties, rendering it an exceptional building block for a diverse array of applications. This guide offers an in-depth, comparative analysis of the applications of substituted nitropyridines, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to harness their potential.

Part 1: Medicinal Chemistry - Targeting Disease with Precision

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, and the addition of a nitro substituent further enhances its potential by providing a key handle for synthetic elaboration and influencing biological activity. Substituted nitropyridines have demonstrated significant promise in oncology, infectious diseases, and enzyme inhibition.

Anticancer Agents: A New Frontier in Cytotoxicity

Substituted nitropyridines have yielded a new generation of potent anticancer agents, with several derivatives exhibiting remarkable cytotoxicity against a range of cancer cell lines. A notable class of these compounds functions as microtubule-targeting agents, disrupting cell division and inducing apoptosis.

Comparative Performance of Nitropyridine-Based Anticancer Agents

The following table provides a comparative overview of the in vitro cytotoxic activity of selected substituted nitropyridine derivatives against various cancer cell lines, with comparisons to established chemotherapeutic agents where available.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Alternative/Standard DrugIC50 (µM)Reference
3-Nitropyridine Analogue (4AZA2996) HT-29 (Colon)0.004Doxorubicin~0.46[1][2]
3-Nitropyridine Analogue (4AZA2891) NCI-60 Panel (Mean)0.0355--[1]
Nitropyridine-linked thiazolidin-4-one MCF-7 (Breast)Not specified, potentDoxorubicin~0.46[2]
N-(2-nitrophenyl)acridin-9-amine A549 (Lung)Data not availableDoxorubicin0.086 (24h)[3]

Causality in Action: The Microtubule Disruption Mechanism

Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[4][5] Unlike taxanes (e.g., paclitaxel) which stabilize microtubules, these nitropyridine derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[5] This mechanism is particularly effective against rapidly dividing cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[6]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Substituted nitropyridine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyridine compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Logical Relationship: From Synthesis to Anticancer Activity

G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration Nitropyridine-thiazolidinone Nitropyridine-thiazolidinone 2-Amino-5-nitropyridine->Nitropyridine-thiazolidinone Multi-step synthesis MTT Assay MTT Assay Nitropyridine-thiazolidinone->MTT Assay Testing IC50 Value IC50 Value MTT Assay->IC50 Value Quantification Microtubule Disruption Microtubule Disruption IC50 Value->Microtubule Disruption Inference Apoptosis Apoptosis Microtubule Disruption->Apoptosis Induces Anticancer Effect Anticancer Effect Apoptosis->Anticancer Effect G 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine H2SO4, HNO3 Diazonium Salt Diazonium Salt 2-Amino-5-nitropyridine->Diazonium Salt NaNO2, HCl 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Diazonium Salt->2-Chloro-5-nitropyridine CuCl2

Caption: A common synthetic route to 2-chloro-5-nitropyridine.

Conclusion

Substituted nitropyridines represent a class of compounds with immense potential across multiple scientific disciplines. Their utility as precursors for potent anticancer, antimicrobial, and insecticidal agents is well-documented and continues to be an active area of research. The comparative data presented in this guide highlights their efficacy, often rivaling or exceeding that of established alternatives. The detailed experimental protocols provide a foundation for researchers to validate and build upon these findings. As our understanding of the structure-activity relationships of substituted nitropyridines deepens, we can anticipate the development of even more targeted and effective molecules for a wide range of applications.

References

Please note that due to the nature of the search results, a complete, clickable list of all referenced articles is not feasible. The citations provided in the text correspond to the search result index.

Sources

Safety Operating Guide

Proper Disposal of 4-Nitropyridin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and effective disposal of 4-Nitropyridin-2-amine, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond simple waste collection, offering a scientifically grounded approach to the management of this hazardous chemical, including a pre-treatment option to reduce its toxicity.

Understanding the Hazard: The "Why" Behind Cautious Disposal

This compound is a potent chemical with a significant hazard profile. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[1] Furthermore, it is harmful to aquatic life with long-lasting effects, making its proper containment and disposal an environmental imperative. The nitro group, in particular, contributes to its toxicity. The primary goal of the disposal procedure is to mitigate these risks through careful handling, appropriate containment, and, where feasible, chemical detoxification prior to final disposal.

Immediate Safety and Spill Control

A proactive approach to safety is paramount when handling this compound.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause burns and toxicity.[1]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1]
Lab Coat Flame-retardant and chemically resistant.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or spills.To prevent inhalation of the toxic dust or vapors.[1]

Spill Management: In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) office and follow their emergency procedures.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Management and Disposal Pathway

The disposal of this compound waste should follow a clearly defined pathway, from initial collection to final disposal.

Figure 1: Decision workflow for the disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous reactions and to facilitate proper disposal.

  • Solid Waste: Unused this compound, contaminated personal protective equipment (PPE), and other solid materials should be collected in a clearly labeled, sealed, and compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Containerization and Labeling

All waste containers must be:

  • Compatible: Use containers made of materials that will not react with the chemical.

  • Sealed: Keep containers tightly closed except when adding waste.

  • Labeled: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Corrosive).

Step 3: In-Laboratory Pre-treatment via Chemical Reduction (for Advanced Users)

For experienced laboratory personnel, a pre-treatment step to reduce the nitro group to the less toxic amine can be performed. This procedure should only be undertaken with a thorough understanding of the reaction and with all necessary safety precautions in place. The reduction of the nitro group significantly decreases the compound's toxicity.

Causality of Experimental Choice: The reduction of an aromatic nitro compound to an aniline derivative is a well-established and reliable method for detoxification.[3][4] Reagents like tin(II) chloride or iron in an acidic medium are effective for this transformation.[3][5][6][7] This guide details a procedure using tin(II) chloride.

Protocol: Reduction of this compound using Tin(II) Chloride [5][7]

  • Materials:

    • This compound waste

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution (e.g., 3M)

    • Ethanol

    • Ethyl acetate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Filter funnel and filter paper

  • Procedure:

    • Dissolution: In a round-bottom flask within a fume hood, dissolve the this compound waste in ethanol.

    • Reagent Addition: Add an excess of tin(II) chloride dihydrate (approximately 3-5 equivalents per equivalent of the nitro compound) to the solution.[5][7]

    • Acidification: Slowly and carefully add concentrated hydrochloric acid to the mixture. The reaction is exothermic.

    • Reaction: Stir the mixture at room temperature or with gentle heating to reflux. Monitor the reaction's progress using a suitable analytical method like Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[5]

    • Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add a cold solution of sodium hydroxide to precipitate the tin salts. This step should be performed slowly and with cooling, as it is highly exothermic. The final pH should be basic.

    • Filtration: Filter the mixture to remove the tin salts. Wash the solid precipitate with ethyl acetate.

    • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Final Waste Collection: The resulting aqueous layer, now containing the less toxic diamine and inorganic salts, should be collected as hazardous waste. The organic extracts containing the purified diamine (if recovery is desired) should also be managed as hazardous waste.

Step 4: Final Disposal

All waste, whether pre-treated or not, must be disposed of through a licensed hazardous waste disposal facility.[1] Contact your institution's EHS office to arrange for pickup. Never dispose of this compound or its derivatives down the drain or in regular trash.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By understanding the inherent hazards, implementing rigorous safety protocols, and following a structured disposal pathway, researchers can protect themselves, their colleagues, and the environment. This guide provides the essential framework for these practices, empowering you to handle this valuable research chemical with the respect and caution it demands.

References

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
  • Aromatic Reactions. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
  • Common Organic Chemistry. Nitro Reduction - Common Conditions. [Link]
  • Thermo Fisher Scientific. Safety Data Sheet: 4-Amino-3-nitropyridine. (2025).
  • Chemistry 210 Experiment 6.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. International Journal of Molecular Sciences. (2023).
  • Sigma-Aldrich.
  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.